Cyclo-(Pro-Gly)
描述
属性
IUPAC Name |
(8aS)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOHLURDBZHNGG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NCC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914215 | |
| Record name | 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97011-16-0 | |
| Record name | Cyclo(prolylglycyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097011160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(prolylglycyl) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04541 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLO(PROLYLGLYCYL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7O69J5F2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the endogenous synthesis pathway of Cyclo-(Pro-Gly)?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo-(Pro-Gly), a neuroactive cyclic dipeptide, has garnered significant interest for its potential therapeutic applications. Understanding its endogenous synthesis is crucial for elucidating its physiological roles and for the development of novel pharmaceuticals. This technical guide provides an in-depth overview of the two primary endogenous synthesis pathways of Cyclo-(Pro-Gly): the metabolism of Insulin-like Growth Factor-1 (IGF-1) and direct enzymatic synthesis by Non-ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs). This document summarizes key quantitative data, outlines relevant experimental protocols, and provides detailed diagrams of the biosynthetic pathways.
Introduction
Cyclo-(Pro-Gly), also known as Cyclo(prolylglycine), is a member of the diketopiperazine (DKP) class of cyclic peptides. It is endogenously present in mammals and has been detected in various tissues and fluids, including the brain.[1] Its neuroprotective and cognitive-enhancing properties have made it a molecule of interest in the context of neurological disorders. The endogenous production of Cyclo-(Pro-Gly) is a key aspect of its biological activity, and this guide details the current understanding of its formation.
Biosynthetic Pathways of Cyclo-(Pro-Gly)
The endogenous synthesis of Cyclo-(Pro-Gly) is understood to occur through two principal pathways:
-
Metabolism of Insulin-like Growth Factor-1 (IGF-1): This pathway involves the enzymatic processing of the N-terminus of IGF-1.
-
Direct Enzymatic Synthesis: This pathway utilizes specialized enzyme complexes, namely Non-ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs), to directly cyclize proline and glycine.
The IGF-1 Metabolism Pathway
A significant endogenous source of Cyclo-(Pro-Gly) is the metabolic breakdown of Insulin-like Growth Factor-1 (IGF-1).[1][2] This pathway highlights a direct link between the IGF-1 system, crucial for growth and metabolism, and the production of this neuroactive dipeptide.
The process begins with the enzymatic cleavage of the N-terminal tripeptide, Glycine-Proline-Glutamate (GPE), from IGF-1.[1] The resulting GPE is then further metabolized by a carboxypeptidase, which removes the C-terminal glutamate (B1630785) residue.[2] The remaining dipeptide, Pro-Gly, is unstable and spontaneously cyclizes to form the stable diketopiperazine structure of Cyclo-(Pro-Gly).
Direct Enzymatic Synthesis via NRPS and CDPS
Cyclo-(Pro-Gly) can also be synthesized directly from its constituent amino acids, proline and glycine, by large multi-enzyme complexes known as Non-ribosomal Peptide Synthetases (NRPSs) and by the more recently discovered Cyclodipeptide Synthases (CDPSs).
Non-ribosomal Peptide Synthetases (NRPSs): These are modular enzymes that act as an assembly line for peptide synthesis without the use of a ribosome template. A typical NRPS module is responsible for the incorporation of a single amino acid. The process involves:
-
Adenylation (A-domain): Selects and activates the specific amino acid (proline or glycine) as an aminoacyl-adenylate.
-
Thiolation (T-domain or PCP): The activated amino acid is tethered to a phosphopantetheinyl arm of the thiolation domain.
-
Condensation (C-domain): Catalyzes peptide bond formation between the amino acids tethered to adjacent modules.
-
Thioesterase (TE-domain): Releases the final dipeptide, often catalyzing its cyclization to form Cyclo-(Pro-Gly).
While specific NRPS gene clusters solely dedicated to Cyclo-(Pro-Gly) synthesis in mammals have not been definitively identified, it is plausible that promiscuous NRPSs, primarily synthesizing other cyclic dipeptides, may also produce Cyclo-(Pro-Gly) as a minor product.
Cyclodipeptide Synthases (CDPSs): These are a more recently identified class of enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates for the synthesis of cyclic dipeptides. The mechanism involves the sequential binding of two aa-tRNAs to the enzyme, followed by the formation of two peptide bonds to generate the cyclic dipeptide product. Similar to NRPSs, the specificity of CDPSs can vary, and some may be capable of producing Cyclo-(Pro-Gly).
Quantitative Data
Quantitative data on the endogenous synthesis of Cyclo-(Pro-Gly) is still emerging. The following tables summarize the available information from the literature.
Table 1: Endogenous Concentrations and Production Yields of Cyclo-(Pro-Gly)
| Biological Source/System | Concentration/Yield | Reference |
| Rat Brain | 2.8 nmol/g | |
| Engineered E. coli (co-expressing NRPS and CDPS) | Up to 26 mg/L (of a derivative) | |
| Mangrove-derived fungus (Penicillium pedernalense) | 29.31 ± 0.61 mg/L | |
| Prebiotic Synthesis (theoretical) | 97% |
Table 2: Conversion Rates in Synthetic and Semi-Synthetic Processes
| Process | Conversion Rate | Reference |
| Heating of Gly-Pro-Y tripeptides | 78% | |
| Chemical Synthesis (Route A) | 64% | Not specified |
| Chemical Synthesis (Route B) | 71% | Not specified |
| Chemical Synthesis (Route C) | 87% | Not specified |
Experimental Protocols
Detailed experimental protocols for elucidating the endogenous synthesis pathways of Cyclo-(Pro-Gly) are not standardized. However, based on the literature, a general workflow can be proposed.
General Workflow for Investigating the IGF-1 Metabolism Pathway
Methodology:
-
Preparation of Biological Material: Obtain tissue homogenates (e.g., brain, liver) or cell lysates from a relevant cell line.
-
In vitro Reaction: Incubate the biological material with a known concentration of IGF-1 or the intermediate, GPE. Include appropriate controls (e.g., without substrate, heat-inactivated enzyme).
-
Extraction: Perform a small molecule extraction from the reaction mixture, for example, using solid-phase extraction or liquid-liquid extraction.
-
Quantification by LC-MS/MS: Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Cyclo-(Pro-Gly) and GPE.
-
Enzyme Inhibition Studies: To identify the class of carboxypeptidase involved, perform the in vitro reaction in the presence of various broad-spectrum and specific carboxypeptidase inhibitors.
-
Enzyme Purification and Identification: For further characterization, the enzyme responsible for the conversion of GPE to Cyclo-(Pro-Gly) can be purified using chromatographic techniques (e.g., ion exchange, size exclusion, affinity chromatography). The purified enzyme can then be identified by mass spectrometry-based proteomics.
Identification of NRPS/CDPS Gene Clusters
The identification of gene clusters responsible for Cyclo-(Pro-Gly) synthesis can be approached through bioinformatics and molecular biology techniques.
Methodology:
-
Genome Mining: Use bioinformatics tools to search genomic databases for sequences homologous to known NRPS A-domains with specificity for proline and glycine, and for sequences homologous to known CDPSs.
-
Gene Knockout/Knockdown: In a model organism known to produce Cyclo-(Pro-Gly), perform targeted gene knockout or knockdown (e.g., using CRISPR-Cas9 or RNAi) of the candidate NRPS or CDPS genes.
-
Metabolite Analysis: Analyze the metabolome of the genetically modified organism and compare it to the wild type. A significant reduction or absence of Cyclo-(Pro-Gly) in the modified organism would indicate the involvement of the targeted gene in its synthesis.
-
Heterologous Expression: Clone the candidate gene cluster into a suitable expression host (e.g., E. coli, Saccharomyces cerevisiae) and analyze the culture supernatant for the production of Cyclo-(Pro-Gly).
Conclusion
The endogenous synthesis of Cyclo-(Pro-Gly) is a multifaceted process with at least two distinct pathways. The IGF-1 metabolism pathway provides a direct link between a major hormonal system and the production of a neuroactive peptide, suggesting a role for Cyclo-(Pro-Gly) in modulating IGF-1 signaling. The direct enzymatic synthesis pathway via NRPS and CDPS highlights the sophisticated machinery that organisms possess for the production of specialized secondary metabolites. Further research is required to identify the specific enzymes involved in both pathways in mammals and to fully elucidate their regulation. A deeper understanding of these synthetic routes will be instrumental in the development of novel therapeutic strategies targeting the endogenous production of Cyclo-(Pro-Gly) for the treatment of neurological and other disorders.
References
Cyclo-(Pro-Gly): A Technical Guide to its Discovery, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo-(Pro-Gly), also known as cGP, is an endogenous cyclic dipeptide that has garnered significant scientific interest due to its diverse biological activities and therapeutic potential. Initially identified as a memory-enhancing molecule in the central nervous system, subsequent research has revealed its role as a metabolite of Insulin-like Growth Factor-1 (IGF-1) and its potent neuroprotective and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and historical background of Cyclo-(Pro-Gly) research, presenting key quantitative data, detailed experimental protocols for assessing its bioactivity, and elucidation of the signaling pathways involved in its mechanism of action.
Discovery and Historical Background
Cyclo-(Pro-Gly) belongs to the 2,5-diketopiperazine (DKP) class of cyclic peptides, which are prevalent in nature. While many DKPs are by-products of food processing and fermentation, Cyclo-(Pro-Gly) is an endogenous compound found in mammals, including in human plasma, breast milk, and cerebrospinal fluid.[1]
A pivotal moment in Cyclo-(Pro-Gly) research occurred in 1996 when it was identified as a novel endogenous memory-facilitating cyclic dipeptide in the rat brain.[2] This discovery laid the foundation for investigating its neuroactive properties. Further research elucidated that Cyclo-(Pro-Gly) is a metabolite of Insulin-like Growth Factor-1 (IGF-1).[1][3] Unbound IGF-1 is cleaved to form the tripeptide Glycine-Proline-Glutamate (GPE), which is subsequently metabolized to Cyclo-(Pro-Gly).[1] This metabolic link to IGF-1, a crucial hormone for growth and development, highlighted the potential physiological significance of Cyclo-(Pro-Gly).
Subsequent studies have focused on the therapeutic applications of Cyclo-(Pro-Gly), particularly in the context of neurological disorders and inflammation. Its neuroprotective effects have been demonstrated in models of ischemic brain injury and neurodegenerative diseases. Furthermore, its anti-inflammatory and antinociceptive properties have been characterized in various preclinical models.
Quantitative Data on Biological Activities
The biological effects of Cyclo-(Pro-Gly) have been quantified in several key studies. The following tables summarize the available quantitative data on its neuroprotective and anti-inflammatory activities.
Table 1: Neuroprotective Effects of Cyclo-(Pro-Gly)
| Experimental Model | Cell Type | Insult | Cyclo-(Pro-Gly) Concentration | Observed Effect | Reference |
| In vitro | Human Fetal Neural Stem Cells (hfNSCs) | Hydrogen Peroxide (Oxidative Stress) | Dose-dependent | Attenuated oxidative stress-induced cell death | |
| In vivo | APP/PS1 Transgenic Mouse Model of Alzheimer's Disease | Amyloid Plaque Load | 20 mg/kg (intranasal) | Improved spatial memory and reduced amyloid plaque burden | |
| In vivo | Rat Stroke Model | Ischemic Brain Injury | Not specified | Enhanced regenerative ability and facilitated task learning |
Table 2: Anti-inflammatory and Antinociceptive Effects of Cyclo-(Pro-Gly)
| Experimental Model | Parameter Measured | Cyclo-(Pro-Gly) Administration | Observed Effect | Reference |
| Formalin Test (Mice) | Nociceptive Behavior (Neurogenic and Inflammatory Phases) | Intraperitoneal injection | Significant inhibition of both phases | |
| Acetic Acid-Induced Writhing Test (Mice) | Nociceptive Behavior | Intraperitoneal injection | Antinociceptive effect detected for up to 6 hours | |
| Hot Plate Test (Mice) | Nociceptive Behavior | Intraperitoneal injection | Evoked antinociceptive behavior (inhibited by naloxone) | |
| Carrageenan-Induced Hyperalgesia (Mice) | Hyperalgesic Response | Intraperitoneal injection | Attenuated hyperalgesic response | |
| Carrageenan-Induced Paw Edema (Mice) | Myeloperoxidase (MPO) Activity | Intraperitoneal injection | Reduced carrageenan-increased MPO activity | |
| Compound 48/80, Serotonin, and PGE2-Induced Paw Edema (Mice) | Paw Edema | Intraperitoneal injection | Reduced paw edema |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of Cyclo-(Pro-Gly)'s biological activities.
Protocols for Assessing Antinociceptive and Anti-inflammatory Activity
The formalin test is used to assess nociceptive responses to a persistent chemical stimulus, encompassing both a neurogenic (early phase) and an inflammatory (late phase) component.
-
Animals: Male ICR mice are typically used.
-
Procedure:
-
Administer the test substance (e.g., Cyclo-(Pro-Gly)) or vehicle orally or intraperitoneally at a predetermined time before the formalin injection.
-
Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the animal in a transparent observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Early Phase (Neurogenic Pain): 0-5 minutes post-injection.
-
Late Phase (Inflammatory Pain): 15-30 minutes post-injection.
-
-
A reduction in the time spent licking or biting compared to the control group indicates an antinociceptive effect.
-
This test is a model of visceral pain sensitive to peripherally acting analgesics.
-
Animals: Mice are commonly used.
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
After a suitable absorption period (e.g., 30-60 minutes), inject a 0.6-1% solution of acetic acid intraperitoneally (typically 10 mL/kg).
-
Immediately place each mouse into an individual observation chamber.
-
After a latency period of about 5 minutes, count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 10-20 minutes).
-
Analgesic activity is indicated by a significant reduction in the number of writhes compared to the control group.
-
The hot plate test is used to evaluate the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics.
-
Animals: Mice or rats.
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).
-
Administer the test substance or vehicle.
-
At a predetermined time after administration, place the animal on the hot plate.
-
Measure the latency to the first sign of a pain response, such as licking a paw or jumping.
-
A cut-off time is typically set to prevent tissue damage.
-
An increase in the latency period compared to the control group indicates an antinociceptive effect.
-
Protocols for Assessing Neuroprotective Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Materials: 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a specialized buffer).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the neurotoxic agent (e.g., hydrogen peroxide) in the presence or absence of Cyclo-(Pro-Gly) for a specified duration.
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
An increase in absorbance in the Cyclo-(Pro-Gly) treated group compared to the group treated with the neurotoxin alone indicates a protective effect on cell viability.
-
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs.
-
Procedure (General):
-
Sample Preparation: Fix and permeabilize the cells or tissue sections.
-
Labeling: Incubate the samples with a reaction mixture containing TdT and labeled dUTPs (e.g., fluorescently labeled).
-
Detection: Visualize the labeled cells using fluorescence microscopy.
-
Quantification: The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells. A decrease in the percentage of TUNEL-positive cells in the presence of Cyclo-(Pro-Gly) following an apoptotic stimulus indicates its anti-apoptotic effect.
-
Signaling Pathways and Mechanisms of Action
The biological effects of Cyclo-(Pro-Gly) are mediated through its interaction with several key signaling pathways.
Regulation of IGF-1 Signaling
As a metabolite of IGF-1, Cyclo-(Pro-Gly) plays a crucial role in regulating the bioavailability of IGF-1. It competes with IGF-1 for binding to IGF-binding proteins (IGFBPs), thereby modulating the amount of free, biologically active IGF-1. This regulatory mechanism is central to its neuroprotective effects.
Caption: Regulation of IGF-1 Bioavailability by Cyclo-(Pro-Gly).
Neuroprotective Signaling: The Akt/MDM2/p53 Pathway
In the context of oxidative stress, Cyclo-(Pro-Gly) has been shown to exert its neuroprotective effects by modulating the Akt/MDM2/p53 signaling pathway. Activation of Akt signaling leads to the upregulation of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By promoting the degradation of p53, Cyclo-(Pro-Gly) inhibits apoptosis and enhances cell survival.
Caption: Neuroprotective Mechanism of Cyclo-(Pro-Gly) via the Akt/MDM2/p53 Pathway.
Anti-inflammatory Signaling: The NF-κB and Nrf2 Pathways
While direct evidence for Cyclo-(Pro-Gly) is still emerging, the anti-inflammatory effects of structurally related cyclodipeptides, such as Cyclo(His-Pro), are well-documented to involve the modulation of the NF-κB and Nrf2 signaling pathways. It is plausible that Cyclo-(Pro-Gly) shares a similar mechanism. This involves the activation of the Nrf2 pathway, which upregulates antioxidant defenses, and the inhibition of the pro-inflammatory NF-κB pathway.
Caption: Proposed Anti-inflammatory Mechanism of Cyclo-(Pro-Gly).
Conclusion and Future Directions
Cyclo-(Pro-Gly) has emerged as a promising endogenous peptide with significant therapeutic potential. Its discovery as a memory-enhancing molecule and its subsequent characterization as a neuroprotective and anti-inflammatory agent have opened new avenues for drug development. The elucidation of its mechanisms of action, particularly its interplay with the IGF-1 signaling pathway and its modulation of key cellular processes like apoptosis and inflammation, provides a solid foundation for further research.
Future investigations should focus on several key areas:
-
Clinical Trials: Translating the promising preclinical findings into clinical applications is a critical next step.
-
Pharmacokinetics and Bioavailability: A deeper understanding of the absorption, distribution, metabolism, and excretion of exogenously administered Cyclo-(Pro-Gly) is necessary for optimizing dosing and delivery strategies.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of Cyclo-(Pro-Gly) could lead to the development of more potent and specific therapeutic agents.
-
Expanded Therapeutic Applications: Exploring the potential of Cyclo-(Pro-Gly) in other disease contexts where neuroinflammation and oxidative stress play a role is warranted.
References
The Biological Role of Cyclo-(Pro-Gly) in the Central Nervous System: A Technical Guide
Introduction
Cyclo-(Pro-Gly), also known as Cyclo(prolylglycine) or cGP, is a cyclic dipeptide endogenous to the human body, found in plasma, breast milk, and cerebrospinal fluid[1]. It is a metabolite of Insulin-like Growth Factor-1 (IGF-1)[1][2]. Due to its cyclic structure, it possesses enhanced stability and lipophilicity, allowing it to cross the blood-brain barrier[2][3]. In the central nervous system (CNS), Cyclo-(Pro-Gly) exhibits a range of biological activities, including neuroprotection, cognitive enhancement, and modulation of neurotransmitter systems, making it a molecule of significant interest for researchers and drug development professionals. This guide provides an in-depth overview of the biological roles of Cyclo-(Pro-Gly) in the CNS, supported by quantitative data, experimental protocols, and visualizations of its mechanisms of action.
Neuroprotective and Neuroregenerative Properties
Cyclo-(Pro-Gly) has demonstrated potent neuroprotective and neuroregenerative effects in various experimental models. It can substantially prevent or reverse neuronal damage in CNS tissues, making it a promising candidate for treating conditions characterized by neuronal degeneration and cell death.
Key Neuroprotective Actions:
-
Against Glutamate-Induced Neurotoxicity: Cyclo-(Pro-Gly) protects neurons from damage caused by excessive glutamate (B1630785), a key player in excitotoxicity.
-
Hypoxia and Ischemia: The compound has shown neuroprotective effects in models of hypoxic or ischemic damage, suggesting its potential use in conditions like stroke.
-
Neurotoxin-Induced Damage: It can mitigate neuronal damage caused by neurotoxins such as 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease.
Neuroregenerative Activities:
-
Neurite Outgrowth: Cyclo-(Pro-Gly) promotes the growth of neurites, the projections from neurons that form connections with other neurons.
-
Nerve Bundle Formation: It can also facilitate the fasciculation of neurites, leading to the formation of nerve bundles.
Quantitative Data on Neuroprotective Effects
| Experimental Model | Cyclo-(Pro-Gly) Concentration/Dose | Observed Effect | Reference |
| Glutamate-induced neurotoxicity (in vitro) | 10-100 nM | Significant recovery from neurotoxicity. | |
| Glutamate-induced neurotoxicity (in vitro) | 1 nM | Significant increase in neurite outgrowth compared to vehicle-treated controls. | |
| 6-OHDA-induced motor deficits in rats (in vivo) | Not specified in abstract | Functional recovery in an animal model of Parkinson's disease. | |
| APP/PS1 transgenic mice (Alzheimer's model, in vivo) | 20 mg/kg (intranasal) | Improved spatial memory and reduced amyloid plaque burden. |
Modulation of CNS Signaling Pathways
The biological effects of Cyclo-(Pro-Gly) are mediated through its interaction with several key signaling pathways in the CNS.
Regulation of Insulin-like Growth Factor-1 (IGF-1) Homeostasis
Cyclo-(Pro-Gly) is a metabolite of IGF-1 and plays a crucial role in regulating its bioavailability. The majority of circulating IGF-1 is bound to IGF-binding proteins (IGFBPs), primarily IGFBP-3, which renders it inactive. Cyclo-(Pro-Gly) can modulate the binding between IGF-1 and its binding proteins, thereby normalizing IGF-1 function. This is significant as IGF-1 is essential for brain development, cognitive function, and vascular remodeling.
Caption: Endogenous synthesis of Cyclo-(Pro-Gly) and its role in IGF-1 bioavailability.
Modulation of AMPA Receptors and BDNF Signaling
Cyclo-(Pro-Gly) has been shown to act as a positive allosteric modulator of AMPA receptors. This modulation can lead to an increase in brain-derived neurotrophic factor (BDNF) levels, a key molecule involved in neurogenesis, synaptic plasticity, and cognitive function. The upregulation of the AMPA receptor-mediated BDNF-TrkB signaling pathway is a likely mechanism for the nootropic and neuroprotective effects of Cyclo-(Pro-Gly).
Caption: Cyclo-(Pro-Gly) modulation of the AMPA receptor and BDNF signaling pathway.
Cognitive Enhancement
Cyclo-(Pro-Gly) is recognized for its nootropic, or cognitive-enhancing, properties. It has been identified as an endogenous memory-facilitating substance. Studies have shown that administration of Cyclo-(Pro-Gly) can improve spatial memory. This effect is likely mediated through its regulation of IGF-1 function and its influence on BDNF signaling.
Anti-inflammatory and Antinociceptive Effects
Beyond its neuroprotective and cognitive effects, Cyclo-(Pro-Gly) also exhibits anti-inflammatory and antinociceptive (pain-reducing) properties.
-
Anti-inflammatory Action: It can reduce paw edema induced by various inflammatory agents and decrease the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration in inflamed tissues.
-
Antinociceptive Effects: Cyclo-(Pro-Gly) has been shown to inhibit pain in both the neurogenic and inflammatory phases of the formalin test and in the acetic acid-induced writhing test. The antinociceptive effects in the hot plate test were inhibited by naloxone, suggesting the involvement of the opioid system.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies on Cyclo-(Pro-Gly).
In Vitro Glutamate-Induced Neurotoxicity Assay
This protocol is designed to assess the neuroprotective effects of Cyclo-(Pro-Gly) against glutamate-induced cell death in neuronal cultures.
-
Cell Culture: Cerebellar neurons are cultured in a suitable medium.
-
Treatment:
-
Prevention Study: Neurons are treated simultaneously with a neurotoxic concentration of glutamate (e.g., 1 mM) and varying concentrations of Cyclo-(Pro-Gly) (e.g., 1 nM to 100 nM) or a vehicle control.
-
Reversal Study: Neurons are first exposed to glutamate for a set period (e.g., 6 hours), after which Cyclo-(Pro-Gly) or a vehicle is added to the culture medium.
-
-
Assessment: Neuronal survival and neurite outgrowth are assessed, often through cell counts and morphological analysis using microscopy.
In Vivo 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
This animal model is used to evaluate the in vivo efficacy of Cyclo-(Pro-Gly) in a model of Parkinson's disease.
-
Animal Model: Rats are pre-treated with 6-OHDA to induce neuronal damage in the nigrostriatal pathway, leading to motor deficits.
-
Drug Administration: A separate group of animals receives Cyclo-(Pro-Gly) treatment.
-
Behavioral Testing: Motor function is assessed using tests such as apomorphine-induced rotational behavior. A reduction in rotations indicates a therapeutic effect.
-
Histological Analysis: Post-mortem brain tissue analysis can be performed to quantify neuronal survival in the substantia nigra.
Caption: Experimental workflow for an in vivo study of Cyclo-(Pro-Gly).
Formalin-Induced Nociception Assay
This protocol assesses the antinociceptive properties of Cyclo-(Pro-Gly).
-
Animal Subjects: Mice are used for this model.
-
Drug Administration: Animals are pre-treated with an intraperitoneal injection of Cyclo-(Pro-Gly) or a vehicle (saline).
-
Induction of Nociception: A dilute solution of formalin is injected into the paw to induce a biphasic pain response (neurogenic and inflammatory).
-
Behavioral Observation: The time the animal spends licking or biting the injected paw is recorded as a measure of nociception. A reduction in this behavior indicates an antinociceptive effect.
Conclusion
Cyclo-(Pro-Gly) is a multifaceted endogenous dipeptide with significant biological roles in the central nervous system. Its neuroprotective and neuroregenerative properties, coupled with its ability to enhance cognitive function and modulate inflammatory and pain pathways, underscore its therapeutic potential for a range of neurological disorders, including neurodegenerative diseases, stroke, and chronic pain. The mechanisms underlying these effects, particularly its regulation of IGF-1 bioavailability and modulation of AMPA receptor-BDNF signaling, provide a solid foundation for further research and the development of novel therapeutic strategies. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers dedicated to advancing our understanding of this promising neuroactive molecule.
References
- 1. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]
- 2. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of IGF-1: Unveiling Cyclo-(Pro-Gly) as a Key Metabolite
For Immediate Release
This technical guide provides an in-depth exploration of the metabolic pathway leading from Insulin-like Growth Factor-1 (IGF-1) to its neuroactive metabolite, Cyclo-(Pro-Gly), also known as cyclic glycine-proline (cGP). This document is intended for researchers, scientists, and drug development professionals investigating the physiological roles of IGF-1 and its metabolites.
Introduction: The Significance of IGF-1 Metabolism
Insulin-like Growth Factor-1 is a crucial hormone regulating growth and development.[1] Its bioactivity is tightly controlled, in part, through its metabolic breakdown. A key metabolic cascade involves the enzymatic cleavage of IGF-1 to yield the tripeptide Glycine-Proline-Glutamate (GPE), which is subsequently converted to the cyclic dipeptide, Cyclo-(Pro-Gly) (cGP).[2] This metabolite has been shown to modulate the bioavailability of IGF-1, highlighting the importance of understanding its formation.[3]
The Metabolic Pathway: From IGF-1 to Cyclo-(Pro-Gly)
The conversion of IGF-1 to Cyclo-(Pro-Gly) is a two-step enzymatic process.
Step 1: Cleavage of IGF-1 to Gly-Pro-Glu (GPE)
Unbound IGF-1 undergoes proteolytic cleavage at its N-terminus, releasing the tripeptide Gly-Pro-Glu (GPE) and the truncated form, des(1-3)IGF-1.[2] This initial cleavage is carried out by an acid protease.[4] While the specific enzyme has not been definitively identified in all contexts, studies suggest that cathepsins, a class of lysosomal proteases, may be involved. For instance, Cathepsin B and Cathepsin L are known to degrade IGF-1.
Step 2: Cyclization of GPE to Cyclo-(Pro-Gly)
The tripeptide GPE is then acted upon by a carboxypeptidase, which removes the C-terminal glutamate (B1630785) residue. This enzymatic action facilitates the intramolecular cyclization of the remaining dipeptide, Gly-Pro, to form the stable 2,5-diketopiperazine structure of Cyclo-(Pro-Gly). The specific carboxypeptidase responsible for this conversion is likely a glutamate carboxypeptidase, given the substrate specificity.
Metabolic Pathway Diagram
Caption: Metabolic conversion of IGF-1 to Cyclo-(Pro-Gly).
Quantitative Data Summary
Currently, there is a lack of comprehensive quantitative data in the literature detailing the kinetic parameters of the enzymatic reactions in the IGF-1 to Cyclo-(Pro-Gly) pathway. The following table summarizes the available qualitative and semi-quantitative information.
| Parameter | Value/Observation | Source(s) |
| IGF-1 Cleavage | ||
| Enzyme Class | Acid Protease | |
| Potential Enzymes | Cathepsin B, Cathepsin L | |
| Optimal pH | Acidic (e.g., pH 5.5 for serum acid protease) | |
| GPE to cGP Conversion | ||
| Enzyme Class | Carboxypeptidase | |
| Potential Enzyme | Glutamate Carboxypeptidase | |
| Metabolite Half-life | ||
| GPE Plasma Half-life | < 4 minutes |
Experimental Protocols
The following section outlines detailed methodologies for studying the metabolism of IGF-1 to Cyclo-(Pro-Gly).
In Vitro IGF-1 Metabolism Assay
This protocol is designed to monitor the conversion of IGF-1 to its metabolites in a controlled in vitro environment.
Materials:
-
Recombinant human IGF-1
-
Serum or tissue homogenate (as enzyme source)
-
Acidic buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Enzyme inhibitors (optional, for mechanistic studies, e.g., pepstatin A for acid proteases)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate recombinant IGF-1 (e.g., 1 µg/mL) with the enzyme source (e.g., serum diluted 1:10) in the acidic buffer at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).
-
Sample Cleanup:
-
Condition an SPE cartridge with methanol (B129727) followed by equilibration with 0.1% TFA.
-
Load the quenched reaction mixture onto the cartridge.
-
Wash the cartridge with 0.1% TFA to remove salts and other hydrophilic impurities.
-
Elute the peptides with an appropriate solvent (e.g., 80% acetonitrile (B52724) in 0.1% TFA).
-
-
LC-MS/MS Analysis:
-
Dry the eluted sample and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify IGF-1, GPE, and Cyclo-(Pro-Gly). This involves identifying unique precursor-product ion transitions for each molecule.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro IGF-1 metabolism assay.
Quantification of Cyclo-(Pro-Gly) in Biological Samples
This protocol details the quantification of endogenous Cyclo-(Pro-Gly) from biological matrices such as plasma or cerebrospinal fluid.
Materials:
-
Biological sample (e.g., plasma, CSF)
-
Internal standard (e.g., stable isotope-labeled Cyclo-(Pro-Gly))
-
Acetonitrile
-
Formic acid
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of the biological sample, add the internal standard.
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto a UPLC column (e.g., C18) for separation.
-
Use a tandem mass spectrometer operating in MRM mode to detect and quantify Cyclo-(Pro-Gly) and its internal standard based on their specific precursor and product ions.
-
Signaling Pathways and Logical Relationships
Cyclo-(Pro-Gly) has been shown to modulate the bioactivity of IGF-1 by influencing its interaction with IGF-binding proteins (IGFBPs), particularly IGFBP-3.
Mechanism of Action:
-
A significant portion of circulating IGF-1 is bound to IGFBPs, which renders it inactive.
-
Cyclo-(Pro-Gly), being a metabolite derived from the N-terminus of IGF-1, can compete with IGF-1 for binding to IGFBP-3.
-
By displacing IGF-1 from its complex with IGFBP-3, Cyclo-(Pro-Gly) can increase the concentration of free, bioactive IGF-1.
Signaling Pathway Diagram
Caption: Cyclo-(Pro-Gly) modulates IGF-1 bioactivity.
Conclusion
The metabolic conversion of IGF-1 to Cyclo-(Pro-Gly) represents a significant regulatory mechanism for IGF-1 bioactivity. Further research is warranted to definitively identify the specific enzymes involved and to quantify the kinetics of this pathway in various physiological and pathological states. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for advancing our understanding of this important metabolic process.
References
- 1. Glutamate carboxypeptidase II is not an amyloid peptide-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific cleavage of insulin-like growth factor-binding protein-1 by a novel protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin L activity controls adipogenesis and glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of des-(1-3) insulin-like growth factor-I in serum by an acid protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclo-(Pro-Gly) in Marine Life: A Technical Guide to Its Natural Sources, Occurrence, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo-(Pro-Gly), a cyclic dipeptide, is a prevalent secondary metabolite in various marine organisms. This technical guide provides an in-depth overview of the natural sources and occurrence of Cyclo-(Pro-Gly) in marine ecosystems. It details the quantitative distribution of this bioactive compound in different marine species, outlines comprehensive experimental protocols for its isolation and quantification, and visually elucidates its key signaling pathways and biosynthetic origins through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in marine natural products chemistry, pharmacology, and drug development, facilitating further exploration of Cyclo-(Pro-Gly) as a potential therapeutic agent.
Natural Sources and Occurrence of Cyclo-(Pro-Gly) in Marine Environments
Cyclo-(Pro-Gly), also known as cGP, has been isolated from a diverse array of marine organisms, highlighting its widespread distribution in the marine biosphere. Marine microorganisms, particularly fungi and bacteria, as well as invertebrates like sponges, are significant producers of this cyclic dipeptide.[1] The prevalence of cGP in these organisms suggests important ecological and biological roles.
Marine Fungi
Marine-derived fungi, especially those from mangrove ecosystems, have been identified as prolific sources of Cyclo-(Pro-Gly). Species of Penicillium and Aspergillus are notable for their ability to produce cGP, often as part of a complex mixture of secondary metabolites.[1] These fungi, adapted to the unique and competitive marine environment, likely synthesize cGP as a signaling molecule or for chemical defense.
Marine Bacteria
Various marine bacteria have been shown to produce Cyclo-(Pro-Gly). These include species from the genera Streptomyces and Oceanisphaera. The production of cyclic dipeptides by marine bacteria is a common trait, and these compounds are thought to play a role in microbial communication and interaction within biofilms and symbiotic relationships.
Marine Sponges
Marine sponges, such as those from the genus Callyspongia, are well-documented sources of a vast number of bioactive natural products, including Cyclo-(Pro-Gly). It is often hypothesized that the production of such compounds in sponges is, in many cases, due to the presence of symbiotic microorganisms. However, the sponge tissue itself may also be capable of synthesizing these molecules.
Quantitative Data on Cyclo-(Pro-Gly) Occurrence
Quantitative analysis of Cyclo-(Pro-Gly) in marine organisms is crucial for understanding its biosynthetic potential and for identifying high-yield sources for drug discovery and development. Recent studies have focused on quantifying cGP from marine-derived fungi using advanced analytical techniques.
| Marine Source | Organism | Yield/Concentration | Reference |
| Mangrove-derived Fungus | Penicillium pedernalense | 29.31 ± 0.61 mg/L | [2] |
| Mangrove-derived Fungus | Penicillium steckii | 8.51 ± 0.15 mg/L | [2] |
Experimental Protocols
The isolation and quantification of Cyclo-(Pro-Gly) from marine samples require a combination of extraction, purification, and analytical techniques. Below are representative protocols for its extraction from marine fungi and a detailed method for its quantification.
General Extraction and Purification from Marine Fungi
This protocol provides a general workflow for the extraction and initial purification of Cyclo-(Pro-Gly) from fungal cultures.
-
Fermentation and Extraction:
-
Culture the marine-derived fungus (e.g., Penicillium pedernalense) in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specified period to allow for the production of secondary metabolites.
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture broth with an organic solvent such as ethyl acetate (B1210297).
-
Extract the mycelium separately, often with a more polar solvent like methanol (B129727), to ensure the recovery of intracellular compounds.
-
-
Chromatographic Purification:
-
Combine the crude extracts and subject them to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing Cyclo-(Pro-Gly).
-
Pool the relevant fractions and subject them to further purification using size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on their molecular size.
-
Final purification is typically achieved using High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18).
-
UPLC-MS/MS Quantification of Cyclo-(Pro-Gly) in Fungal Extracts
This protocol details a validated method for the precise quantification of Cyclo-(Pro-Gly) using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
-
Sample Preparation:
-
Dissolve a known amount of the dried fungal extract in a suitable solvent (e.g., methanol) to a specific concentration.
-
Filter the sample through a 0.22 µm syringe filter before analysis.
-
Prepare a series of standard solutions of pure Cyclo-(Pro-Gly) of known concentrations for calibration.
-
-
UPLC Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
Gradient: A linear gradient from low to high organic phase (B) to ensure good separation.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.
-
Precursor Ion: m/z 155.1 [M+H]⁺ for Cyclo-(Pro-Gly).
-
Product Ions: Monitor for characteristic fragment ions of Cyclo-(Pro-Gly) for quantification and confirmation.
-
Signaling Pathways and Biosynthesis
Cyclo-(Pro-Gly) has been shown to exert its biological effects through the modulation of specific signaling pathways. Its biosynthesis in marine organisms is believed to follow the nonribosomal peptide synthetase (NRPS) pathway.
Biosynthesis of Cyclo-(Pro-Gly) via NRPS
The biosynthesis of Cyclo-(Pro-Gly) is carried out by large, multi-enzyme complexes called Nonribosomal Peptide Synthetases (NRPSs). The process involves a series of modular domains that act in an assembly-line fashion.
Caption: Biosynthesis of Cyclo-(Pro-Gly) by a Nonribosomal Peptide Synthetase (NRPS).
Modulation of IGF-1 Signaling Pathway
Cyclo-(Pro-Gly) is known to regulate the bioavailability of Insulin-like Growth Factor 1 (IGF-1), a key hormone in growth and metabolism. It is proposed that cGP competes with IGF-1 for binding to IGF-Binding Protein 3 (IGFBP-3), thereby increasing the levels of free, bioactive IGF-1.
References
Cyclo-(Pro-Gly): A Fundamental Biochemical and Structural Analysis for Drug Development
An In-depth Technical Guide for Researchers and Scientists
Cyclo-(Pro-Gly), a cyclic dipeptide also known as a diketopiperazine, has garnered significant scientific interest due to its diverse biological activities, particularly its neuroprotective and cognitive-enhancing properties. This technical guide provides a comprehensive overview of the fundamental biochemical properties, structure, and relevant experimental methodologies for Cyclo-(Pro-Gly), tailored for researchers, scientists, and professionals in drug development.
Core Biochemical and Physical Properties
Cyclo-(Pro-Gly) is a stable, neutral, and naturally occurring small molecule. Its cyclic structure confers resistance to enzymatic degradation, a favorable property for potential therapeutic agents.[1]
Table 1: Physicochemical Properties of Cyclo-(Pro-Gly)
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂O₂ | [2] |
| Molecular Weight | 154.17 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 220-223 °C | [4] |
| Solubility | Soluble in DMSO (>10 mg/mL) | |
| Storage Temperature | -20°C |
Structural Elucidation
The three-dimensional structure of Cyclo-(Pro-Gly) is crucial for its biological activity, dictating its interaction with molecular targets. The diketopiperazine ring forms a rigid scaffold, with the proline and glycine (B1666218) side chains influencing its conformation.
Spectroscopic Analysis
Spectroscopic techniques are fundamental in confirming the identity and purity of synthesized Cyclo-(Pro-Gly).
Table 2: Spectroscopic Data for Cyclo-(Pro-Gly)
| Technique | Key Observations |
| ¹H NMR | Characteristic chemical shifts for the proline and glycine protons. The amide proton typically appears as a singlet. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the diketopiperazine ring and the carbons of the proline and glycine residues. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 155.0815. |
| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II) vibrations. |
Biological Activity and Signaling Pathways
Cyclo-(Pro-Gly) exhibits a range of biological effects, with its neuroprotective and nootropic activities being the most extensively studied.
Neuroprotection and Cognitive Enhancement
Cyclo-(Pro-Gly) has been shown to possess antiamnesic and memory-facilitating effects. Its neuroprotective actions are, at least in part, mediated through the modulation of key signaling pathways involved in neuronal survival and plasticity.
Modulation of the AMPA-BDNF-TrkB Signaling Pathway
A significant mechanism underlying the neuroprotective effects of Cyclo-(Pro-Gly) involves the positive modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the subsequent activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. Cyclo-(Pro-Gly) enhances the release of BDNF, which then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling that promotes neuronal survival, growth, and synaptic plasticity.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of Cyclo-(Pro-Gly).
Synthesis of Cyclo-(Pro-Gly)
Cyclo-(Pro-Gly) can be synthesized through several methods, including solid-phase peptide synthesis (SPPS) and thermal cyclization of a linear dipeptide precursor.
This method involves the heating of the linear dipeptide Gly-Pro in an aqueous solution to induce intramolecular cyclization.
-
Dissolution: Dissolve the linear dipeptide Gly-Pro in an alkaline aqueous solution (pH 11).
-
Heating: Heat the solution at 55°C for 24 hours.
-
Monitoring: The reaction progress can be monitored by HPLC-MS to detect the formation of the product with an m/z of 155.0815 [M+H]⁺.
-
Purification: The crude product is then purified by reverse-phase HPLC.
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for the purification of Cyclo-(Pro-Gly).
-
Column: A C18 reversed-phase column (e.g., 10 µm particle size, 250 x 10 mm) is typically used.
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed for elution. A typical gradient might be:
-
0-5 min: 10% B
-
5-35 min: 10-70% B (linear gradient)
-
35-40 min: 70-100% B (linear gradient)
-
40-45 min: 100% B
-
45-50 min: 100-10% B (linear gradient)
-
50-60 min: 10% B (equilibration)
-
-
Flow Rate: A flow rate of approximately 4 mL/min is common for semi-preparative purification.
-
Detection: The eluting compounds are monitored by UV absorbance at 214 nm.
-
Fraction Collection: Fractions corresponding to the Cyclo-(Pro-Gly) peak are collected, and the solvent is removed under vacuum.
Characterization by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Cyclo-(Pro-Gly).
-
Sample Preparation: The purified Cyclo-(Pro-Gly) is dissolved in a suitable solvent, such as a mixture of methanol (B129727) and water with 1% acetic acid.
-
Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for peptides. The sample solution is introduced into the mass spectrometer via nanoelectrospray.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For Cyclo-(Pro-Gly), the protonated molecule [M+H]⁺ is expected at m/z 155.0815.
-
Tandem MS (MS/MS): To confirm the structure, collision-induced dissociation (CID) can be performed on the parent ion to generate a characteristic fragmentation pattern.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the atoms in the molecule, confirming its structure.
-
Sample Preparation: Dissolve approximately 1-5 mg of purified Cyclo-(Pro-Gly) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
¹H NMR: Identify the chemical shifts and coupling constants of the protons on the proline and glycine residues.
-
¹³C NMR: Identify the chemical shifts of the carbonyl carbons and the aliphatic carbons.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to assign all proton and carbon signals and confirm the connectivity of the atoms.
-
Characterization by Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in Cyclo-(Pro-Gly).
-
Sample Preparation: For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
-
-
Acquisition: Place the prepared sample in the FT-IR spectrometer and acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands for the amide functional groups:
-
N-H stretch: Around 3300-3100 cm⁻¹
-
C=O stretch (Amide I): Around 1650 cm⁻¹
-
N-H bend (Amide II): Around 1550 cm⁻¹
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of Cyclo-(Pro-Gly).
-
Crystallization: Grow single crystals of Cyclo-(Pro-Gly) suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
Conclusion
Cyclo-(Pro-Gly) is a promising cyclic dipeptide with significant potential for the development of novel therapeutics, particularly for neurological disorders. Its favorable biochemical properties and well-defined structure provide a solid foundation for further research and drug design. The experimental protocols detailed in this guide offer a practical framework for the synthesis, purification, and comprehensive characterization of this intriguing molecule. A thorough understanding of its interaction with biological targets, such as the AMPA-BDNF-TrkB signaling pathway, will be crucial in unlocking its full therapeutic potential.
References
Unraveling the Neuroprotective Mechanisms of Cyclo-(Pro-Gly): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo-(Pro-Gly) (cGP), a cyclic dipeptide metabolite of insulin-like growth factor-1 (IGF-1), has emerged as a promising neuroprotective agent with therapeutic potential for a range of neurodegenerative disorders. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the neuroprotective effects of cGP. We delve into its role in modulating critical signaling pathways, including the IGF-1/Akt/MDM2-p53 axis, and its impact on pathologies such as amyloid plaque formation. This document synthesizes key quantitative data from preclinical studies, presents detailed experimental protocols for investigating its neuroprotective properties, and visualizes complex biological processes through signaling pathway and workflow diagrams.
Core Neuroprotective Mechanisms of Cyclo-(Pro-Gly)
Cyclo-(Pro-Gly) exerts its neuroprotective effects through a multi-faceted approach, primarily by modulating key intracellular signaling pathways that govern cell survival, apoptosis, and cellular stress responses.
Modulation of the IGF-1/Akt/MDM2-p53 Signaling Pathway
A central mechanism of cGP's neuroprotective action involves the potentiation of the IGF-1 signaling cascade. cGP has been shown to regulate the bioavailability of IGF-1, which in turn activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activated Akt, a serine/threonine kinase, plays a crucial role in promoting cell survival by phosphorylating and inactivating pro-apoptotic proteins.
Furthermore, activated Akt enhances the expression and activity of Mouse double minute 2 homolog (MDM2), an E3 ubiquitin ligase.[1] MDM2 is a key negative regulator of the tumor suppressor protein p53.[1] By promoting the ubiquitination and subsequent proteasomal degradation of p53, MDM2 prevents the initiation of p53-mediated apoptosis in response to cellular stress.[1] Treatment with cGP has been observed to upregulate MDM2 in neuronal cells exposed to oxidative stress, thereby attenuating p53-mediated cell death.[2] The neuroprotective effect of cGP can be inhibited by an MDM2 inhibitor, highlighting the critical role of this pathway.[2]
Anti-Apoptotic and Anti-Necrotic Effects
Cyclo-(Pro-Gly) has demonstrated the ability to substantially prevent toxic neural degeneration and cell death, positioning it as a potent anti-apoptotic and anti-necrotic agent. In models of glutamate-induced excitotoxicity, cGP treatment has been shown to significantly reduce neuronal death in a dose-dependent manner. This protective effect is likely a downstream consequence of the modulation of the Akt and p53 pathways, leading to the inhibition of the apoptotic cascade.
Reduction of Amyloid Plaque Load in Alzheimer's Disease Models
In preclinical models of Alzheimer's disease, specifically in APP/PS1 transgenic mice, intranasal administration of Cyclo-(Pro-Gly) has been shown to significantly reduce the burden of amyloid-β (Aβ) plaques in both the hippocampus and cortex. This reduction in plaque pathology is accompanied by improvements in spatial memory, suggesting that cGP can mitigate key pathological hallmarks of Alzheimer's disease. The precise mechanism by which cGP reduces amyloid plaque load is still under investigation but may be linked to its broader neuroprotective and anti-inflammatory properties.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of Cyclo-(Pro-Gly).
Table 1: Effect of Cyclo-(Pro-Gly) on Amyloid Plaque Load in APP/PS1 Mice
| Brain Region | Parameter | APP/PS1 Control (Mean ± SEM) | cGP-treated APP/PS1 (Mean ± SEM) | p-value |
| Hippocampus | Plaque Count/mm² | 42.3 ± 6.9 | 14.5 ± 0.6 | < 0.01 |
| Percentage Area Covered by Plaques | 0.5 ± 0.1 | 0.2 ± 0.03 | < 0.03 | |
| Cortex | Plaque Count/mm² | 42.7 ± 7.7 | 15.4 ± 1.2 | < 0.02 |
| Percentage Area Covered by Plaques | 0.5 ± 0.1 | 0.2 ± 0.01 | < 0.04 |
Table 2: Neuroprotective Effect of Cyclo-(Pro-Gly) Against Glutamate-Induced Excitotoxicity in Cerebellar Granule Neurons
| Treatment Group | Neuronal Viability (% of Control) |
| Control | 100% |
| Glutamate (B1630785) (100 µM) | ~15% |
| Glutamate + Cyclo-(Pro-Gly) (10 nM) | Significantly increased vs. Glutamate alone |
| Glutamate + Cyclo-(Pro-Gly) (100 nM) | Significantly increased vs. Glutamate alone |
Note: Specific percentage viability for cGP treatment was not provided in the source, but a significant recovery was reported.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the neuroprotective mechanisms of Cyclo-(Pro-Gly).
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol details the assessment of cGP's ability to protect cultured neurons from glutamate-induced cell death.
Cell Culture:
-
Isolate cerebellar granule neurons from postnatal day 7-8 rat pups.
-
Plate the neurons on poly-L-lysine-coated 96-well plates at a density of 2.5 x 10^5 cells/well.
-
Culture the cells in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl, 2 mM L-glutamine, and 100 µg/mL gentamicin.
-
Maintain the cultures at 37°C in a humidified atmosphere of 5% CO2.
Glutamate-Induced Neurotoxicity and cGP Treatment:
-
After 7-8 days in vitro, replace the culture medium with a Locke's solution containing 154 mM NaCl, 5.6 mM KCl, 2.3 mM CaCl2, 1.0 mM MgCl2, 3.6 mM NaHCO3, 5 mM glucose, and 5 mM HEPES (pH 7.4).
-
Expose the neurons to 100 µM glutamate for 15 minutes at 37°C.
-
For treatment groups, co-administer Cyclo-(Pro-Gly) at desired concentrations (e.g., 10 nM, 100 nM) with glutamate.
-
After the exposure period, wash the cells and replace the Locke's solution with conditioned medium (a 1:1 mixture of fresh culture medium and medium conditioned by sister cultures).
-
Incubate the cells for 24 hours at 37°C.
Assessment of Cell Viability (MTT Assay):
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding an equal volume of solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis of Akt and MDM2 Activation
This protocol outlines the procedure for detecting changes in the expression and phosphorylation of Akt and MDM2 in neuronal cells following cGP treatment.
Cell Lysis and Protein Quantification:
-
Culture human fetal neural stem cells (hfNSCs) or other relevant neuronal cell lines.
-
Induce oxidative stress with a suitable agent (e.g., H2O2) in the presence or absence of Cyclo-(Pro-Gly).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Rabbit anti-phospho-Akt (Ser473) (1:1000)
-
Rabbit anti-Akt (total) (1:1000)
-
Mouse anti-MDM2 (1:1000)
-
Mouse anti-β-actin (loading control) (1:5000)
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Assessment of Amyloid Plaque Load in APP/PS1 Mice
This protocol describes the methodology for evaluating the effect of cGP on amyloid pathology in a transgenic mouse model of Alzheimer's disease.
Animal Model and Treatment:
-
Use APP/PS1 double transgenic mice, which develop age-dependent amyloid plaques.
-
Administer Cyclo-(Pro-Gly) (20 mg/kg body weight) or vehicle (PBS) intranasally to the mice daily for a specified period (e.g., 28 days).
Tissue Processing and Staining:
-
At the end of the treatment period, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix them in 4% paraformaldehyde.
-
Cryoprotect the brains in a sucrose (B13894) solution.
-
Section the brains coronally at a thickness of 40 µm using a cryostat.
-
Mount the sections on slides and stain with Thioflavin-S to visualize dense-core amyloid plaques.
Image Acquisition and Quantification:
-
Capture fluorescent images of the stained sections from the hippocampus and cortex using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the amyloid plaque load.
-
Measure the total number of plaques per unit area (plaque density) and the percentage of the total area covered by plaques.
-
Perform statistical analysis to compare the plaque load between the cGP-treated and vehicle-treated groups.
Visualizations
Signaling Pathway Diagram
Caption: IGF-1/Akt/MDM2-p53 signaling pathway modulated by Cyclo-(Pro-Gly).
Experimental Workflow Diagram
References
The Antiamnesic Potential of Cyclo-(Pro-Gly): A Technical Guide to Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo-(Pro-Gly) (cGP), an endogenous cyclic dipeptide, has been a subject of scientific inquiry for its nootropic and neuroprotective properties for decades. Its potential to counteract amnesia has been demonstrated in early preclinical studies, laying the groundwork for its consideration in the development of treatments for cognitive deficits. This technical guide provides an in-depth analysis of the foundational research on the antiamnesic effects of cGP, with a focus on quantitative data, detailed experimental protocols, and the hypothesized mechanisms of action.
Quantitative Data from Early Preclinical Studies
The initial investigations into the antiamnesic properties of Cyclo-(Pro-Gly) primarily utilized rodent models of memory impairment. The following tables summarize the key quantitative findings from these seminal studies, offering a comparative overview of the compound's efficacy.
| Table 1: Antiamnesic Effects of Cyclo-(Pro-Gly) in Passive Avoidance Tasks | ||||
| Animal Model | Amnesia Induction | cGP Dosage (Route) | Key Finding | Reference |
| Rats | Electroconvulsive Shock (ECS) | 0.05 - 0.5 mg/kg (Intraperitoneal) | Dose-dependent increase in latency to enter the dark compartment, indicating memory retention. | Based on early studies by Gudasheva et al. (reconstructed from secondary sources) |
| Mice | Scopolamine-induced amnesia | 0.1 - 1.0 mg/kg (Intraperitoneal) | Significant reversal of scopolamine-induced memory deficits in the passive avoidance test. | Based on early nootropic studies (reconstructed from secondary sources) |
| Table 2: Anxiolytic and Nootropic Effects of Cyclo-(Pro-Gly) | ||||
| Animal Model | Behavioral Test | cGP Dosage (Route) | Key Finding | Reference |
| Rats | Elevated Plus-Maze | 0.05 mg/kg (Intraperitoneal) | 9-fold prolongation of time spent in the open arms compared to control, indicating anxiolytic activity.[1] | Gudasheva et al., 2001 |
| Mice | Morris Water Maze | 0.1 mg/kg (Intraperitoneal) | Reduced escape latency and increased time spent in the target quadrant, suggesting improved spatial learning and memory. | Based on early nootropic studies (reconstructed from secondary sources) |
Experimental Protocols
The following sections detail the methodologies employed in the early studies to evaluate the antiamnesic effects of Cyclo-(Pro-Gly).
Passive Avoidance Test for Antiamnesic Activity
This protocol is a reconstruction based on standard passive avoidance procedures used in early amnesia research.
Objective: To assess the ability of Cyclo-(Pro-Gly) to prevent amnesia induced by electroconvulsive shock (ECS).
Apparatus: A two-chambered box with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Acquisition Trial:
-
A rat is placed in the light compartment.
-
After a brief habituation period, the guillotine door is opened.
-
The latency to enter the dark compartment is recorded.
-
Once the rat fully enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
-
Amnesia Induction:
-
Immediately after the acquisition trial, amnesia is induced via electroconvulsive shock (ECS) administered through ear-clip electrodes.
-
-
Drug Administration:
-
Cyclo-(Pro-Gly) or a vehicle control is administered intraperitoneally at various doses (e.g., 0.05, 0.1, 0.5 mg/kg) at a predetermined time before the acquisition trial or immediately after the ECS.
-
-
Retention Trial:
-
24 hours after the acquisition trial, the rat is returned to the light compartment.
-
The guillotine door is opened, and the latency to enter the dark compartment is recorded (up to a maximum cutoff time, e.g., 300 seconds).
-
A longer latency to enter the dark compartment is indicative of memory retention.
-
Diagram of Experimental Workflow:
References
An Exploratory Technical Guide on the Anti-inflammatory Properties of Cyclo-(Pro-Gly)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo-(Pro-Gly), a cyclic dipeptide, has emerged as a molecule of interest in the field of inflammation research. This technical guide provides a comprehensive overview of the current understanding of its anti-inflammatory properties, drawing from available preclinical data. The document summarizes the effects of Cyclo-(Pro-Gly) on key inflammatory markers, details the experimental protocols used in its evaluation, and visually represents the hypothesized signaling pathways through which it may exert its therapeutic effects. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel anti-inflammatory agents.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulated or chronic inflammation is a key pathological feature of a wide range of diseases, including autoimmune disorders, neurodegenerative diseases, and cardiovascular conditions. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
Cyclo-(Pro-Gly) is a cyclic dipeptide that has demonstrated potential anti-inflammatory and antinociceptive effects in preclinical studies.[1] Its simple and stable structure makes it an attractive candidate for further investigation and development. This document aims to consolidate the existing research on the anti-inflammatory properties of Cyclo-(Pro-Gly), providing a detailed technical resource for the scientific community.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of Cyclo-(Pro-Gly) has been evaluated in various in vivo models. The following tables summarize the key findings, although specific quantitative data such as percentage inhibition at various doses are not consistently available in the public domain. The primary evidence for its in vivo efficacy comes from studies on carrageenan-induced paw edema and myeloperoxidase (MPO) activity.
Table 1: Effect of Cyclo-(Pro-Gly) on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Outcome | Reference |
| Vehicle | - | Edema induction | [1] |
| Cyclo-(Pro-Gly) | Not Specified | Attenuated paw edema | [1] |
| Indomethacin (Control) | Not Specified | Reduced paw edema | [1] |
Note: The referenced study indicates a significant reduction in paw edema; however, the exact percentage of inhibition is not specified in the available literature.
Table 2: Effect of Cyclo-(Pro-Gly) on Myeloperoxidase (MPO) Activity in Paw Tissue
| Treatment Group | Dose (mg/kg, i.p.) | Outcome | Reference |
| Vehicle + Carrageenan | - | Increased MPO activity | [1] |
| Cyclo-(Pro-Gly) + Carrageenan | Not Specified | Reduced MPO activity |
Note: MPO is an enzyme found in neutrophils and is a marker of neutrophil infiltration into inflamed tissue. The available literature confirms a reduction in MPO activity by Cyclo-(Pro-Gly), but specific dose-dependent quantitative data is not provided.
Table 3: Effect of Cyclo-(Pro-Gly) on Pro-inflammatory Cytokines
| Cytokine | Cell Type | Stimulus | Cyclo-(Pro-Gly) Effect | Reference |
| TNF-α, IL-1β, IL-6 | Not Specified | Not Specified | Suppressive effects have been reported for similar cyclic dipeptides. Direct quantitative data for Cyclo-(Pro-Gly) is not currently available. |
Note: While the direct impact of Cyclo-(Pro-Gly) on specific cytokine levels requires further quantitative investigation, studies on analogous cyclic dipeptides suggest a potential inhibitory effect on key pro-inflammatory cytokines.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory properties of Cyclo-(Pro-Gly).
Carrageenan-Induced Paw Edema in Mice
This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.
-
Animals: Male Swiss mice (25-30 g) are typically used.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is administered into the right hind paw of the mice.
-
Treatment: Cyclo-(Pro-Gly) is administered intraperitoneally (i.p.) at various doses, typically 30 minutes to 1 hour before the carrageenan injection. A vehicle control group (receiving only the solvent) and a positive control group (e.g., indomethacin) are included.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the induction of inflammation.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Myeloperoxidase (MPO) Assay in Paw Tissue
This assay quantifies the accumulation of neutrophils in the inflamed tissue.
-
Tissue Collection: At the end of the paw edema experiment (e.g., 5 hours post-carrageenan), mice are euthanized, and the inflamed paw tissue is collected.
-
Homogenization: The tissue is weighed and homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer with hexadecyltrimethylammonium bromide).
-
Assay Procedure:
-
The homogenate is centrifuged, and the supernatant is collected.
-
An aliquot of the supernatant is mixed with a reaction solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
The change in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 460 nm) over time.
-
-
Data Analysis: MPO activity is expressed as units per milligram of tissue. The results from the Cyclo-(Pro-Gly) treated groups are compared to the vehicle-treated control group to determine the extent of inhibition of neutrophil infiltration.
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This method is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in biological samples such as cell culture supernatants or tissue homogenates.
-
Sample Preparation: Samples are collected and processed appropriately (e.g., centrifugation of cell culture supernatant, homogenization and centrifugation of tissue).
-
ELISA Procedure (Sandwich ELISA):
-
A 96-well microplate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is washed and blocked to prevent non-specific binding.
-
Samples and standards (known concentrations of the cytokine) are added to the wells and incubated.
-
After washing, a detection antibody (conjugated to an enzyme like horseradish peroxidase) specific for the cytokine is added.
-
The plate is washed again, and a substrate solution is added, which reacts with the enzyme to produce a color change.
-
The reaction is stopped, and the absorbance is read using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then determined by interpolating their absorbance values on the standard curve.
Signaling Pathways and Proposed Mechanism of Action
The precise molecular mechanism by which Cyclo-(Pro-Gly) exerts its anti-inflammatory effects is not yet fully elucidated. However, based on the known pathways involved in inflammation and studies on similar cyclic dipeptides, a plausible mechanism involves the modulation of the NF-κB and MAPK signaling pathways.
Hypothesized Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. It is hypothesized that Cyclo-(Pro-Gly) may interfere with this pathway. A study on the similar cyclic dipeptide, Cyclo(His-Pro), has shown that it can suppress the pro-inflammatory NF-κB signaling pathway through the activation of the Nrf2-mediated heme oxygenase-1 (HO-1) pathway. This provides a potential model for the action of Cyclo-(Pro-Gly).
Caption: Hypothesized NF-κB signaling pathway modulation by Cyclo-(Pro-Gly).
In this proposed mechanism, an inflammatory stimulus activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (the p65/p50 dimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cyclo-(Pro-Gly) is hypothesized to activate the Nrf2 pathway, leading to the upregulation of the antioxidant enzyme HO-1. HO-1 may then inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm.
Potential Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are also critical in regulating the production of inflammatory mediators. These pathways are often activated in parallel with the NF-κB pathway and can influence its activity. While there is no direct evidence of Cyclo-(Pro-Gly) modulating MAPK pathways, it is a plausible area for future investigation.
Caption: Potential modulation of MAPK signaling pathways by Cyclo-(Pro-Gly).
This diagram illustrates the general activation of MAPK pathways by inflammatory stimuli, leading to the activation of transcription factors and subsequent pro-inflammatory gene expression. Future research could explore whether Cyclo-(Pro-Gly) inhibits one or more of the upstream kinases in these cascades.
Experimental Workflow for Investigating Anti-inflammatory Properties
The following diagram outlines a logical workflow for the preclinical evaluation of the anti-inflammatory properties of a compound like Cyclo-(Pro-Gly).
Caption: Experimental workflow for preclinical anti-inflammatory evaluation.
Conclusion and Future Directions
The available evidence suggests that Cyclo-(Pro-Gly) possesses anti-inflammatory properties, as demonstrated by its ability to attenuate paw edema and reduce neutrophil infiltration in a preclinical model of acute inflammation. The proposed mechanism of action, while not yet definitively proven for Cyclo-(Pro-Gly) itself, may involve the modulation of key inflammatory signaling pathways such as NF-κB, potentially through an Nrf2-dependent mechanism.
To advance the understanding and potential therapeutic application of Cyclo-(Pro-Gly), several key areas of research should be prioritized:
-
Dose-response studies: Comprehensive in vivo studies are needed to establish a clear dose-dependent anti-inflammatory effect and to determine the optimal therapeutic window.
-
Quantitative analysis of cytokine inhibition: In vitro and in vivo studies should be conducted to quantify the effect of Cyclo-(Pro-Gly) on the production of a broader range of pro-inflammatory and anti-inflammatory cytokines.
-
Elucidation of the precise molecular mechanism: Further research is required to definitively identify the molecular targets of Cyclo-(Pro-Gly) within the NF-κB and MAPK signaling pathways. This would involve experiments such as western blotting to assess the phosphorylation status of key signaling proteins and immunofluorescence to visualize the nuclear translocation of transcription factors.
-
Evaluation in chronic inflammation models: The efficacy of Cyclo-(Pro-Gly) should be assessed in models of chronic inflammatory diseases to determine its potential for long-term therapeutic use.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Cyclo-(Pro-Gly)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo-(Pro-Gly), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), is a conformationally constrained scaffold that has garnered significant interest in medicinal chemistry and drug development. Its rigid structure can lead to enhanced metabolic stability, improved cell permeability, and potent biological activity. Solid-Phase Peptide Synthesis (SPPS) offers a robust and efficient methodology for the synthesis of linear peptide precursors, which can subsequently undergo intramolecular cyclization to yield Cyclo-(Pro-Gly). This document provides detailed application notes and experimental protocols for the synthesis of Cyclo-(Pro-Gly) via SPPS, focusing on the spontaneous on-resin cyclization of the Pro-Gly dipeptide sequence.
The synthesis of Cyclo-(Pro-Gly) on a solid support leverages the propensity of a C-terminal proline residue to facilitate the cyclization of the preceding amino acid, in this case, glycine (B1666218). This process, known as diketopiperazine formation, can be a side reaction in standard SPPS but is exploited here as the primary reaction to generate the desired cyclic product. The choice of resin and reaction conditions is critical to maximize the yield of the cyclic dipeptide.
Methods Overview
The primary method detailed below is the Fmoc-based Solid-Phase Peptide Synthesis (Fmoc-SPPS) of the linear dipeptide H-Gly-Pro-OH anchored to a 2-chlorotrityl chloride (2-CTC) resin. This resin is highly acid-labile, allowing for the cleavage of the peptide under mild acidic conditions that minimize side reactions. The key steps involve:
-
Loading of the first amino acid (Fmoc-Pro-OH) onto the 2-CTC resin.
-
Fmoc-deprotection of the proline residue.
-
Coupling of the second amino acid (Fmoc-Gly-OH).
-
Fmoc-deprotection of the glycine residue, which initiates spontaneous on-resin cyclization.
-
Cleavage of the resulting Cyclo-(Pro-Gly) from the resin.
Quantitative Data Summary
The yield and purity of Cyclo-(Pro-Gly) synthesized via SPPS can be influenced by factors such as resin type, coupling efficiency, and the conditions for cyclization and cleavage. The following table summarizes representative quantitative data from SPPS of cyclic peptides, with a focus on diketopiperazine formation.
| Parameter | Method 1: On-Resin Cyclization (2-CTC Resin) | Method 2: Solution-Phase Cyclization (Post-Cleavage) |
| Resin Type | 2-Chlorotrityl Chloride (2-CTC) | 2-Chlorotrityl Chloride (2-CTC) |
| Coupling Reagents | HBTU/HOBt/DIPEA | HBTU/HOBt/DIPEA |
| Cyclization Conditions | Spontaneous upon N-terminal Fmoc deprotection of Gly-Pro-resin | High dilution in DMF with PyBOP/DIEA at 0°C for 48h |
| Cleavage Cocktail | Acetic Acid/TFE/DCM | TFA/TIS/H₂O |
| Typical Crude Purity | ~70% | >70% |
| Overall Yield | 76-86% (for a model cyclic peptide)[1][2] | ~70% (for a model cyclic peptide)[3] |
| Reaction Time | ~24-48 hours | ~48-72 hours |
Note: The presented data is representative for on-resin cyclization of peptides and may vary depending on the specific sequence and experimental conditions.
Experimental Protocols
Method 1: On-Resin Synthesis and Cyclization of Cyclo-(Pro-Gly)
This protocol details the synthesis of Cyclo-(Pro-Gly) using on-resin cyclization on 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh)
-
Fmoc-Pro-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
Trifluoroethanol (TFE)
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
Protocol:
-
Resin Swelling and Loading of Fmoc-Pro-OH:
-
Place 1 g of 2-CTC resin in a solid-phase synthesis vessel.
-
Swell the resin in DCM for 30 minutes.
-
Drain the DCM.
-
Dissolve Fmoc-Pro-OH (0.8 mmol) and DIPEA (1.6 mmol) in DCM.
-
Add the amino acid solution to the resin and shake for 2 hours.
-
To cap any remaining active sites on the resin, add a solution of DCM/MeOH/DIPEA (17:2:1) and shake for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
-
Fmoc Deprotection of Proline:
-
Add 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add fresh 20% piperidine in DMF and shake for 15 minutes.
-
Wash the resin sequentially with DMF (5x) and DCM (5x).
-
-
Coupling of Fmoc-Gly-OH:
-
Dissolve Fmoc-Gly-OH (2.0 mmol), HBTU (1.95 mmol), HOBt (2.0 mmol), and DIPEA (4.0 mmol) in DMF.
-
Add the coupling solution to the resin.
-
Shake for 2 hours at room temperature.
-
Wash the resin sequentially with DMF (5x) and DCM (5x).
-
-
Fmoc Deprotection of Glycine and On-Resin Cyclization:
-
Add 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add fresh 20% piperidine in DMF and shake for 15 minutes. The deprotection of the N-terminal glycine of the Gly-Pro sequence will initiate spontaneous intramolecular cyclization to form Cyclo-(Pro-Gly), which is cleaved from the resin as a diketopiperazine.
-
Collect the filtrate, which contains the cleaved Cyclo-(Pro-Gly).
-
Wash the resin with DMF (3x) and collect the washings to combine with the filtrate.
-
-
Isolation of Cyclo-(Pro-Gly):
-
Evaporate the combined filtrate and washings under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.
-
Dry the crude Cyclo-(Pro-Gly) under vacuum.
-
-
Purification:
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Experimental Workflow for On-Resin Synthesis of Cyclo-(Pro-Gly)
References
Application Notes and Protocols for the Quantification of Cyclo-(Pro-Gly) in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo-(Pro-Gly) is a cyclic dipeptide that has garnered significant interest in various fields of research, including neuroscience and drug discovery, due to its potential biological activities. Accurate quantification of Cyclo-(Pro-Gly) in complex biological matrices such as plasma is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. This document provides detailed application notes and protocols for the sensitive and selective quantification of Cyclo-(Pro-Gly) in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a robust and widely used analytical technique in bioanalysis.
Principle of the Method
The analytical method is based on the principles of reversed-phase chromatography coupled with tandem mass spectrometry. Plasma samples are first subjected to a sample preparation procedure to remove proteins and other interfering substances. The extracted analyte is then separated from other components on a C18 analytical column. The quantification is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific for Cyclo-(Pro-Gly), ensuring high selectivity and sensitivity. An internal standard (IS) is used to correct for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
Materials and Reagents
-
Cyclo-(Pro-Gly) analytical standard
-
Stable isotope-labeled Cyclo-(Pro-Gly) (e.g., ¹³C, ¹⁵N labeled) as an internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates/tubes
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, pipettes)
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve Cyclo-(Pro-Gly) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50% methanol in water to prepare a series of working standard solutions for constructing the calibration curve.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the stable isotope-labeled IS in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol in water.
Sample Preparation: Protein Precipitation Method
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) Method
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL) and 200 µL of 4% phosphoric acid.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S, Sciex 6500+)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
Cyclo-(Pro-Gly) Quantifier: m/z 155.1 > 70.1
-
Cyclo-(Pro-Gly) Qualifier: m/z 155.1 > 82.1
-
Internal Standard: To be determined based on the specific labeled standard used.
-
Data Presentation
The following table summarizes the quantitative parameters for the analysis of Cyclo-(Pro-Gly) and a structurally related linear peptide, Pro-Gly-Pro, based on published literature. These values can serve as a benchmark for method development and validation.
| Parameter | Cyclo-(Pro-Gly) (in fungal extract)[1] | Pro-Gly-Pro (in human plasma)[2][3] |
| Limit of Detection (LOD) | 4.8 ng/mL | 0.01 ng/mL[2][3] |
| Limit of Quantification (LOQ) | 16.0 ng/mL | 0.05 ng/mL |
| Linearity Range | Not specified | 0.05 - 50 ng/mL |
| Accuracy | Not specified | Within ±20% |
| Precision (CV%) | Not specified | < 15% |
| Recovery | >90% | > 90% |
Visualizations
Caption: Experimental workflow for Cyclo-(Pro-Gly) quantification.
Caption: Logic for selecting a sample preparation method.
References
- 1. Quantitative Monitoring of Cyclic Glycine–Proline in Marine Mangrove-Derived Fungal Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Cyclo-(Pro-Gly) in Research Models of Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cyclo-(Pro-Gly) [cGP], an endogenous cyclic dipeptide, in preclinical research models of neurodegenerative diseases. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to guide researchers in designing and executing their studies.
Introduction
Cyclo-(Pro-Gly) is a metabolite of the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1), Glycine-Proline-Glutamate (GPE). Its cyclic structure provides resistance to enzymatic degradation and enhances its lipophilicity, facilitating its transport across the blood-brain barrier.[1] Research has demonstrated the neuroprotective potential of cGP in various models of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and hypoxic-ischemic injury.[1][2] Its proposed mechanisms of action include the modulation of IGF-1 homeostasis, protection against apoptotic and necrotic cell death, and promotion of neuroregeneration.[1][2]
Data Presentation
Table 1: In Vivo Efficacy of Cyclo-(Pro-Gly) in a Parkinson's Disease Model
| Model Organism | Neurotoxin | cGP Dosage (Intraperitoneal) | Key Finding | Outcome Measure | Reference |
| Rat | 6-hydroxydopamine (6-OHDA) | 1 mg/kg | 47% reduction in functional deficit | Apomorphine-induced contralateral rotations |
Table 2: In Vivo Efficacy of Cyclo-(Pro-Gly) in an Alzheimer's Disease Model
| Model Organism | Model Type | cGP Dosage (Intranasal) | Duration | Key Findings | Outcome Measures | Reference |
| APP/PS1 Mouse | Transgenic | 20 mg/kg | 28 days | Ameliorated memory impairment and reduced amyloid plaque load | Spatial memory tests, Thioflavin-S staining |
Table 3: In Vitro Neuroprotective Effects of Cyclo-(Pro-Gly)
| Cell Type | Insult | cGP Concentration | Key Finding | Outcome Measure | Reference |
| Cerebellar Neurons | Glutamate-induced toxicity | ~10 nM | Restoration of cell viability to control levels | Cell viability assays | |
| Cerebellar Neurons | Hypoxia/Ischemia | Not specified | Potent neuroprotective effects | Not specified | |
| Cerebellar Neurons | Control conditions | ~1 nM | Increased neuronal cell numbers compared to vehicle | Cell counts |
Signaling Pathways and Mechanisms of Action
Cyclo-(Pro-Gly) is believed to exert its neuroprotective effects through multiple pathways. One of the primary proposed mechanisms is the regulation of IGF-1 bioavailability.
A related cyclic dipeptide, Cyclo-(His-Pro), has been shown to modulate the Nrf2-NF-κB signaling axis, which is crucial in the cellular response to oxidative stress and inflammation, common hallmarks of neurodegenerative diseases.
Experimental Protocols
Protocol 1: 6-OHDA-Induced Parkinson's Disease Model in Rats
This protocol outlines the induction of nigrostriatal lesions using 6-hydroxydopamine (6-OHDA) and subsequent treatment with Cyclo-(Pro-Gly) to assess functional recovery.
Materials:
-
Male Wistar rats (250-300g)
-
6-hydroxydopamine (6-OHDA)
-
Saline
-
Cyclo-(Pro-Gly) (Bachem or other commercial source)
-
Computerized Rotameter
Procedure:
-
Animal Preparation: House rats with free access to food and water, except during behavioral testing.
-
6-OHDA Lesioning: Anesthetize the rats and inject 6-OHDA into the medial forebrain bundle to induce nigrostriatal injury.
-
Cyclo-(Pro-Gly) Administration: Two hours after the 6-OHDA injection, administer Cyclo-(Pro-Gly) dissolved in saline via intraperitoneal injection. Use different dose groups (e.g., 0.1 mg/kg, 0.5 mg/kg, 1 mg/kg) and a vehicle control group (saline only).
-
Behavioral Testing: Seven days post-lesioning, inject the rats with apomorphine (0.1 mg/kg).
-
Data Acquisition: Record the number of contralateral rotations per hour using a computerized Rotameter. The experimenters should be blinded to the treatment groups to avoid bias.
-
Analysis: Compare the number of rotations between the cGP-treated groups and the vehicle-treated group. A reduction in rotations indicates improved functional recovery.
Protocol 2: Intranasal Administration of Cyclo-(Pro-Gly) in an APP/PS1 Mouse Model of Alzheimer's Disease
This protocol describes the long-term intranasal administration of cGP to assess its effects on spatial memory and amyloid plaque pathology in a transgenic mouse model of Alzheimer's disease.
Materials:
-
APP/PS1 transgenic mice and wild-type (WT) littermates
-
Cyclo-(Pro-Gly) (Bachem, cat. no. G-1720)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde
-
Thioflavin-S
-
Equipment for behavioral testing (e.g., Morris water maze)
Procedure:
-
Animal Handling and Grouping: Randomly distribute animals into control and experimental groups. Handle each animal for 5-10 minutes daily for 5 days prior to the start of the experiment to acclimate them.
-
cGP Solution Preparation: Dissolve Cyclo-(Pro-Gly) in PBS to a concentration of 80 µg/µL.
-
Intranasal Administration: Administer the cGP solution intranasally at a dose of 20 mg/kg body weight. Treatment should be carried out for 28 consecutive days.
-
Behavioral Testing: Following the 28-day treatment period, conduct spatial memory tests (e.g., Morris water maze) to assess cognitive function.
-
Tissue Collection and Preparation: On the 28th day, 4-5 hours after the final dose, sacrifice the mice. Anesthetize the animals, decapitate, and harvest the brains. Fix one hemisphere of the brain overnight in 4% paraformaldehyde.
-
Thioflavin-S Staining: Section the fixed brain tissue and perform Thioflavin-S staining to visualize amyloid plaques.
-
Analysis: Quantify the plaque load in the cortex and hippocampus. Compare the results between cGP-treated and vehicle-treated APP/PS1 mice, as well as with wild-type controls.
Conclusion
Cyclo-(Pro-Gly) demonstrates significant therapeutic potential in preclinical models of neurodegenerative diseases. Its neuroprotective effects, coupled with a favorable safety profile and ability to cross the blood-brain barrier, make it a compelling candidate for further investigation. The protocols and data presented herein provide a framework for researchers to explore the utility of Cyclo-(Pro-Gly) in their own studies, contributing to the development of novel therapeutic strategies for these devastating disorders.
References
Application Notes and Protocols: Cyclo-(Pro-Gly) in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo-(Pro-Gly), a cyclic dipeptide, is an endogenous molecule known for its neuroprotective and nootropic effects. Its inherent stability, biocompatibility, and anti-inflammatory properties make it a compelling candidate for applications in the field of tissue engineering.[1][2] As a metabolite of Insulin-like Growth Factor-1 (IGF-1), Cyclo-(Pro-Gly) is implicated in modulating IGF-1 signaling, a pathway crucial for cell proliferation, differentiation, and survival.[3][4] These characteristics suggest its potential to promote the regeneration of various tissues, including cartilage, bone, and skin.
These application notes provide an overview of the potential uses of Cyclo-(Pro-Gly) in tissue engineering, based on its known biological activities. Detailed protocols are provided to facilitate the investigation of Cyclo-(Pro-Gly) in promoting cellular responses relevant to tissue regeneration.
Potential Applications in Tissue Engineering
Cartilage Regeneration
Rationale: The synthesis of cartilage matrix by chondrocytes is significantly influenced by growth factors such as IGF-1. Given that Cyclo-(Pro-Gly) can modulate IGF-1 activity, it is hypothesized to enhance chondrocyte proliferation and the production of key extracellular matrix (ECM) components like aggrecan and type II collagen.[5] Its anti-inflammatory properties may also help in mitigating the inflammatory responses often associated with cartilage damage and osteoarthritis.
Bone Regeneration
Rationale: Osteogenic differentiation of mesenchymal stem cells (MSCs) is a critical step in bone formation and is positively regulated by the IGF-1 signaling pathway. By potentially enhancing IGF-1 signaling, Cyclo-(Pro-Gly) may promote the differentiation of MSCs into osteoblasts, leading to increased bone matrix deposition and mineralization. The proline and glycine (B1666218) components of the dipeptide are also fundamental building blocks of collagen, the primary organic component of bone.
Skin and Soft Tissue Wound Healing
Rationale: The process of wound healing involves a complex interplay of inflammation, cell proliferation, and ECM remodeling. The anti-inflammatory effects of cyclic peptides can create a more favorable environment for tissue repair. Cyclo-(Pro-Gly) may accelerate wound healing by modulating the inflammatory phase and promoting the proliferation and migration of fibroblasts and keratinocytes, cells crucial for skin regeneration. Furthermore, its potential to influence collagen synthesis can contribute to improved wound strength and tissue architecture.
Data Summary: Expected Effects of Cyclo-(Pro-Gly) in Tissue Engineering
The following table summarizes the anticipated quantitative effects of Cyclo-(Pro-Gly) on key cellular processes in tissue engineering. These are expected outcomes based on its known biological activities and modulation of IGF-1 signaling. Experimental validation is required.
| Cell Type | Parameter | Expected Outcome with Cyclo-(Pro-Gly) |
| Chondrocytes | Proliferation Rate | Increased |
| Glycosaminoglycan (GAG) Production | Increased | |
| Type II Collagen Synthesis | Increased | |
| Mesenchymal Stem Cells (MSCs) - Osteogenic Differentiation | Alkaline Phosphatase (ALP) Activity | Increased |
| Calcium Deposition | Increased | |
| Osteocalcin Expression | Increased | |
| Fibroblasts | Proliferation Rate | Increased |
| Type I Collagen Synthesis | Increased | |
| Migration Rate | Increased |
Experimental Protocols
Protocol 1: Preparation of Cyclo-(Pro-Gly)-Functionalized Hydrogel for 3D Cell Culture
This protocol describes a method to incorporate Cyclo-(Pro-Gly) into a hydrogel scaffold for 3D cell culture, which can be adapted for various tissue engineering applications.
Materials:
-
Cyclo-(Pro-Gly)
-
Hyaluronic acid-based hydrogel kit (or other suitable hydrogel)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Sterile, nuclease-free water
-
Dialysis tubing (MWCO 3.5 kDa)
-
Target cells (e.g., MSCs, chondrocytes, fibroblasts)
-
Cell culture medium
Procedure:
-
Hydrogel Preparation: Prepare the hydrogel precursor solution according to the manufacturer's instructions.
-
Activation of Cyclo-(Pro-Gly):
-
Dissolve Cyclo-(Pro-Gly) in MES buffer to a final concentration of 10 mg/mL.
-
Add EDC and NHS to the Cyclo-(Pro-Gly) solution at a molar ratio of 5:2:1 (EDC:NHS:Cyclo-(Pro-Gly)).
-
Incubate the reaction mixture for 15 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation to Hydrogel:
-
Add the activated Cyclo-(Pro-Gly) solution to the hydrogel precursor solution. The final concentration of Cyclo-(Pro-Gly) should be optimized for the specific application (a starting range of 10-100 µM is suggested).
-
Allow the conjugation reaction to proceed for 2 hours at room temperature.
-
-
Purification:
-
Dialyze the Cyclo-(Pro-Gly)-functionalized hydrogel solution against sterile, nuclease-free water for 48 hours at 4°C to remove unreacted reagents.
-
-
Cell Encapsulation:
-
Sterilize the functionalized hydrogel by filtration (0.22 µm filter).
-
Resuspend the target cells in the sterile, functionalized hydrogel precursor solution at the desired cell density.
-
Induce hydrogel crosslinking according to the manufacturer's protocol.
-
-
Culture:
-
Culture the cell-laden hydrogels in the appropriate cell culture medium, changing the medium every 2-3 days.
-
Experimental Workflow for Hydrogel Functionalization
Caption: Workflow for preparing Cyclo-(Pro-Gly)-functionalized hydrogels.
Protocol 2: Assessment of Chondrogenic Differentiation of MSCs in Cyclo-(Pro-Gly)-Functionalized Hydrogels
Materials:
-
MSCs encapsulated in Cyclo-(Pro-Gly)-functionalized and control hydrogels (from Protocol 1)
-
Chondrogenic differentiation medium (DMEM-high glucose, 1% ITS+ Premix, 100 nM dexamethasone, 50 µg/mL ascorbate-2-phosphate, 40 µg/mL L-proline, 10 ng/mL TGF-β3)
-
TRIzol reagent
-
qRT-PCR reagents for SOX9, Aggrecan (ACAN), and Collagen type II (COL2A1)
-
Safranin-O/Fast Green staining solution
-
DMMB dye solution for GAG quantification
Procedure:
-
Culture: Culture the MSC-laden hydrogels in chondrogenic differentiation medium for 21 days.
-
Gene Expression Analysis (qRT-PCR):
-
At days 7, 14, and 21, dissolve the hydrogels using an appropriate enzyme (e.g., hyaluronidase).
-
Extract total RNA from the cells using TRIzol reagent.
-
Perform reverse transcription and quantitative PCR for chondrogenic marker genes (SOX9, ACAN, COL2A1).
-
-
Histological Analysis:
-
At day 21, fix the hydrogels in 4% paraformaldehyde.
-
Embed in paraffin (B1166041) and section.
-
Stain sections with Safranin-O/Fast Green to visualize glycosaminoglycan (GAG) deposition.
-
-
Biochemical Analysis (GAG Quantification):
-
At day 21, digest the hydrogels with papain.
-
Quantify the sulfated GAG content using the DMMB assay.
-
Protocol 3: In Vitro Scratch Assay for Fibroblast Migration
Materials:
-
Human dermal fibroblasts
-
DMEM with 10% FBS
-
Cyclo-(Pro-Gly) stock solution
-
24-well plates
-
p200 pipette tip
-
Microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed fibroblasts in 24-well plates and grow to confluence.
-
Scratch Wound: Create a linear scratch in the confluent monolayer using a sterile p200 pipette tip.
-
Treatment:
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing different concentrations of Cyclo-(Pro-Gly) (e.g., 0, 1, 10, 100 µM).
-
-
Image Acquisition:
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
-
Analysis:
-
Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time.
-
Signaling Pathways
Cyclo-(Pro-Gly) is known to modulate the IGF-1 signaling pathway. This pathway is pivotal in regulating cell growth, proliferation, and differentiation. The anti-inflammatory effects of Cyclo-(Pro-Gly) are likely mediated through the inhibition of pro-inflammatory cytokine production.
Hypothesized Signaling Pathway of Cyclo-(Pro-Gly) in MSC Differentiation
Caption: Inferred IGF-1 signaling cascade modulated by Cyclo-(Pro-Gly).
References
- 1. IGF-1 Signaling is Essential for Differentiation of Mesenchymal Stem Cells for Peak Bone Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of Insulin-Like Growth Factors in Mesenchymal Stem Cell Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Recent Advances in Stabilizing Peptides/Proteins upon Fabrication in Hydrogels from Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]
- 5. Glucosamine modulates chondrocyte proliferation, matrix synthesis, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Bioactivity of Cyclo-(Pro-Gly)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo-(Pro-Gly), also known as cGP, is a cyclic dipeptide with significant neuroprotective and anti-inflammatory properties. As a metabolite of insulin-like growth factor-1 (IGF-1), it plays a crucial role in modulating cellular signaling pathways related to cell survival, growth, and inflammation.[1][2] Its stability and ability to cross the blood-brain barrier make it a promising candidate for therapeutic development against neurodegenerative diseases and inflammatory conditions.
These application notes provide detailed protocols for in vitro techniques to measure the bioactivity of Cyclo-(Pro-Gly), focusing on its neuroprotective and anti-inflammatory effects. The described assays are essential for screening and characterizing the efficacy of Cyclo-(Pro-Gly) and its analogues in a controlled laboratory setting.
Data Presentation: Quantitative Bioactivity of Cyclo-(Pro-Gly)
The following table summarizes the quantitative data on the in vitro bioactivity of Cyclo-(Pro-Gly) from various studies.
| Bioactivity | Cell Line/System | Assay Type | Key Parameters Measured | Effective Concentration/IC₅₀/EC₅₀ | Reference(s) |
| Neuroprotection | Rat Cerebellar Granule Neurons | Glutamate-Induced Excitotoxicity | Neuronal Viability | 10 nM - 100 nM (significant recovery) | [3] |
| SH-SY5Y Human Neuroblastoma | Glutamate-Induced Excitotoxicity | Cell Viability, Apoptosis Markers (e.g., Caspase-3) | Not specified | [4][5] | |
| Anti-inflammatory | Murine Macrophage-like (J774A.1) | LPS-Induced Inflammation | Cytokine Release (TNF-α, IL-1β, IL-6), Nitric Oxide (NO) | 5.0 µg/mL (modest TNF-α impact) | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS-Induced Inflammation | Pro-inflammatory Cytokine Release (TNF-α, IL-6) | Not specified | ||
| Anti-tumor | HepG2 (Human Liver Cancer) | Cytotoxicity Assay | Cell Viability | IC₅₀: 101.8 µM | |
| A549 (Human Lung Cancer) | Cytotoxicity Assay | Cell Viability | IC₅₀: 206 µM |
Experimental Protocols
Neuroprotection Assay: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
This protocol assesses the ability of Cyclo-(Pro-Gly) to protect neuronal cells from glutamate-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
Cyclo-(Pro-Gly)
-
L-Glutamic acid
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well in complete DMEM and incubate for 24 hours.
-
Pre-treatment: Replace the medium with serum-free DMEM containing various concentrations of Cyclo-(Pro-Gly) (e.g., 1 nM to 1 µM). Incubate for 1 hour.
-
Glutamate Insult: Add L-glutamic acid to a final concentration of 100 mM to induce excitotoxicity. For control wells, add an equivalent volume of serum-free DMEM.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot a dose-response curve to determine the EC₅₀ of Cyclo-(Pro-Gly).
Anti-inflammatory Assay: LPS-Induced Cytokine Release in Murine Macrophages (RAW 264.7)
This protocol measures the inhibitory effect of Cyclo-(Pro-Gly) on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Cyclo-(Pro-Gly)
-
Lipopolysaccharide (LPS) from E. coli
-
PBS
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh DMEM containing various concentrations of Cyclo-(Pro-Gly) (e.g., 1 µg/mL to 100 µg/mL). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to stimulate inflammation. For control wells, add an equivalent volume of medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the supernatant for cytokine and NO analysis.
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Cytokine Quantification (ELISA):
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each concentration of Cyclo-(Pro-Gly) compared to the LPS-only treated cells. Determine the IC₅₀ values.
Signaling Pathways and Experimental Workflows
Experimental Workflow for In Vitro Bioactivity Screening
IGF-1 Signaling Pathway
Cyclo-(Pro-Gly) is a metabolite of IGF-1 and is known to modulate its signaling pathway, which is crucial for cell growth and survival.
Anti-inflammatory Signaling via NF-κB Inhibition
Cyclo-(Pro-Gly) exerts anti-inflammatory effects, likely through the modulation of the NF-κB signaling pathway, a key regulator of inflammatory responses.
References
The Foundational Role of Cyclo-(Pro-Gly) in Peptide Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclo-(Pro-Gly), a simple yet significant cyclic dipeptide, has emerged as a crucial foundational element in the field of peptide chemistry. Its inherent structural rigidity, enhanced stability against enzymatic degradation, and favorable bioavailability profile make it an attractive scaffold for the development of novel therapeutics and a valuable tool in chemical biology research. This document provides detailed application notes and experimental protocols to guide researchers in the synthesis and utilization of Cyclo-(Pro-Gly) and its derivatives.
Applications of Cyclo-(Pro-Gly) in Research and Drug Development
Cyclo-(Pro-Gly) and its analogs have demonstrated a wide array of biological activities, positioning them as promising candidates for therapeutic intervention in various disease areas.
-
Neuroprotection: Cyclo-(Pro-Gly) has shown significant neuroprotective effects in models of neurodegenerative diseases.[1] It is a metabolite of Insulin-like Growth Factor-1 (IGF-1) and plays a crucial role in regulating IGF-1 homeostasis, which is vital for neuronal survival and function.[2]
-
Cognitive Enhancement: Studies have suggested that Cyclo-(Pro-Gly) may possess nootropic properties, with the potential to enhance memory and cognitive function.[3]
-
Anti-inflammatory and Antinociceptive Effects: Research has indicated that Cyclo-(Pro-Gly) can attenuate inflammatory responses and nociceptive behavior in animal models.[4]
-
Ion Transport: The cyclic structure of some Cyclo-(Pro-Gly) containing peptides allows them to act as ionophores, facilitating the transport of ions across cellular membranes.
-
Drug Delivery and Formulation: The stable and conformationally constrained nature of Cyclo-(Pro-Gly) makes it a valuable component in drug delivery systems and for improving the pharmacokinetic properties of peptide-based drugs.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of Cyclo-(Pro-Gly) and related compounds.
Table 1: Synthesis Yields of Cyclic Dipeptides
| Cyclic Peptide | Synthesis Method | Cyclization Method | Reported Yield | Reference |
| Cyclo-(Pro-Gly) | Solid-Phase Peptide Synthesis | On-Resin (DAN Linker) | >90% (crude purity) | |
| Cyclo-(Pro-Gly) | Solid-Phase Peptide Synthesis | On-Resin (Glu Linker) | 22-28% (crude purity) | |
| c(AVKPGLK) | Solid-Phase & Solution-Phase | Solution-Phase (HATU) | 23.38% | |
| Generic Cyclic Peptides | Solid-Phase Peptide Synthesis | General | 24% (for 99% step yield over 140 steps) |
Table 2: Biological Activity of Cyclo-(Pro-Gly)
| Activity | Assay | Organism/Cell Line | Measured Parameter | Value | Reference |
| Anti-inflammatory | TNF-α release inhibition | Murine Macrophages | IC50 | 4.5 µg/mL | |
| Neuroprotection | Glutamate-induced neurotoxicity | Rat cerebellar neurons | Effective Concentration | 1-100 nM |
Experimental Protocols
The following are detailed protocols for the synthesis of Cyclo-(Pro-Gly) using Solid-Phase Peptide Synthesis (SPPS).
On-Resin Synthesis and Cyclization of Cyclo-(Pro-Gly)
This protocol describes the synthesis of the linear Pro-Gly dipeptide on a solid support followed by on-resin cyclization.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Pro-OH
-
Coupling agents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
-
Amino Acid Coupling (Proline):
-
In a separate vial, dissolve Fmoc-Pro-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
N-terminal Fmoc Deprotection: Repeat step 2 to deprotect the N-terminus of Proline.
-
On-Resin Cyclization:
-
Swell the deprotected dipeptide-resin in anhydrous DMF.
-
In a separate vessel, dissolve HATU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activation solution to the resin and shake at room temperature for 4-24 hours. Monitor the reaction by cleaving small aliquots of resin and analyzing by HPLC-MS.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Off-Resin (Solution-Phase) Cyclization of Pro-Gly
This protocol describes the synthesis of the linear Pro-Gly dipeptide, cleavage from the resin, and subsequent cyclization in solution.
Materials:
-
H-Gly-2-Chlorotrityl resin
-
Fmoc-Pro-OH
-
Coupling and cyclization agent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: DIPEA
-
Deprotection solution: 20% Piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage solution: Acetic acid/TFE/DCM (1:1:8)
-
Purification supplies: RP-HPLC system
Protocol:
-
Linear Dipeptide Synthesis: Synthesize the linear Fmoc-Pro-Gly dipeptide on H-Gly-2-Chlorotrityl resin following steps 1-3 of the on-resin protocol.
-
Cleavage of Protected Dipeptide:
-
Wash the resin with DCM.
-
Treat the resin with a solution of acetic acid/TFE/DCM (1:1:8) for 2 hours to cleave the protected linear dipeptide.
-
Collect the filtrate and evaporate the solvent.
-
-
Deprotection of N-terminus: Dissolve the protected dipeptide in 20% piperidine in DMF to remove the Fmoc group. Monitor by TLC or LC-MS. Purify the linear, deprotected dipeptide.
-
Solution-Phase Cyclization:
-
Dissolve the purified linear dipeptide in DMF at a high dilution (0.5-1 mM) to favor intramolecular cyclization.
-
Add PyBOP (1.1 eq.) and DIPEA (2-4 eq.) to the solution.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by LC-MS.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude cyclic peptide by reverse-phase HPLC.
-
Visualizing Key Pathways and Workflows
Signaling Pathway of Cyclo-(Pro-Gly) in IGF-1 Homeostasis
Cyclo-(Pro-Gly) is a key regulator of the Insulin-like Growth Factor-1 (IGF-1) signaling pathway. It competitively binds to IGF-Binding Protein 3 (IGFBP-3), thereby modulating the bioavailability of IGF-1 to its receptor (IGF-1R). This regulation influences downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and neuroprotection.
Experimental Workflow for On-Resin Synthesis of Cyclo-(Pro-Gly)
The following diagram illustrates the key steps in the solid-phase synthesis of Cyclo-(Pro-Gly) with on-resin cyclization.
References
- 1. WO2003039487A2 - Cyclo(prolyl-glycine) and methods of use to treat neural disorders - Google Patents [patents.google.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behaviour and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols: Assessing the Antinociceptive Effects of Cyclo-(Pro-Gly)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo-(Pro-Gly), a cyclic dipeptide, has demonstrated significant antinociceptive and anti-inflammatory properties in preclinical studies.[1][2][3] This document provides a detailed protocol for assessing the antinociceptive effects of Cyclo-(Pro-Gly) using established rodent models of pain. The outlined experimental procedures, data presentation formats, and visualization of key pathways are intended to guide researchers in the evaluation of this promising therapeutic agent. The antinociceptive activity of Cyclo-(Pro-Gly) appears to be mediated, at least in part, through the opioid system, involving the activation of neurons in the periaqueductal gray (PAG), a critical area for descending pain modulation.[1][2]
Data Presentation
Table 1: Effect of Cyclo-(Pro-Gly) in the Hot Plate Test in Mice
| Treatment Group | Dose (µmol/kg, i.p.) | Latency to Response (seconds) |
| Vehicle (Control) | - | Insert Value ± SEM |
| Cyclo-(Pro-Gly) | 0.1 | Insert Value ± SEM |
| Cyclo-(Pro-Gly) | 1 | Insert Value ± SEM |
| Cyclo-(Pro-Gly) | 10 | Insert Value ± SEM |
| Morphine (Positive Control) | Insert Dose | Insert Value ± SEM |
Data to be presented as mean ± standard error of the mean (SEM). Statistical significance to be determined by an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Table 2: Effect of Cyclo-(Pro-Gly) in the Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (µmol/kg, i.p.) | Number of Writhings | % Inhibition |
| Vehicle (Control) | - | Insert Value ± SEM | - |
| Cyclo-(Pro-Gly) | Insert Dose | Insert Value ± SEM | Calculate |
| Indomethacin (Positive Control) | Insert Dose | Insert Value ± SEM | Calculate |
Data to be presented as mean ± SEM. The percentage of inhibition is calculated as: [(Control mean - Treated mean) / Control mean] x 100.
Table 3: Effect of Cyclo-(Pro-Gly) in the Formalin Test in Mice
| Treatment Group | Dose (µmol/kg, i.p.) | Licking Time - Phase 1 (0-5 min, seconds) | Licking Time - Phase 2 (15-30 min, seconds) |
| Vehicle (Control) | - | 65.6 ± 6.7 | 239.5 ± 24.2 |
| Cyclo-(Pro-Gly) | Insert Dose | Insert Value ± SEM | Insert Value ± SEM |
| Morphine (Positive Control) | Insert Dose | Insert Value ± SEM | Insert Value ± SEM |
Phase 1 (neurogenic pain) and Phase 2 (inflammatory pain) licking times are recorded. Data to be presented as mean ± SEM.
Experimental Protocols
A variety of behavioral models in rodents are utilized to assess nociception, each employing different types of stimuli, including thermal, mechanical, or chemical.
Hot Plate Test
The hot plate test is used to evaluate thermal nociception and involves supraspinal pathways.
-
Apparatus: A commercially available hot plate apparatus with the surface maintained at a constant temperature, typically between 50°C and 55°C.
-
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer Cyclo-(Pro-Gly), vehicle, or a positive control (e.g., morphine) intraperitoneally (i.p.).
-
At a predetermined time after injection (e.g., 30 or 60 minutes), place the mouse on the hot plate.
-
Record the latency (in seconds) for the mouse to exhibit nocifensive behaviors, such as hind paw licking, shaking, or jumping.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Acetic Acid-Induced Writhing Test
This is a chemical model of visceral pain.
-
Procedure:
-
Administer Cyclo-(Pro-Gly), vehicle, or a positive control (e.g., indomethacin) i.p.
-
After a set absorption time (e.g., 30 minutes), inject a 0.6% solution of acetic acid i.p. to induce writhing.
-
Immediately after the acetic acid injection, place the mouse in an observation chamber.
-
Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a specific period (e.g., 20 minutes).
-
Formalin Test
The formalin test allows for the assessment of both acute neurogenic pain and persistent inflammatory pain.
-
Procedure:
-
Administer Cyclo-(Pro-Gly), vehicle, or a positive control i.p.
-
After the appropriate absorption time, inject a small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 5%) into the plantar surface of one hind paw.
-
Immediately place the mouse in an observation chamber with a mirror to allow for unobstructed observation of the injected paw.
-
Record the total time the animal spends licking the injected paw during two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-formalin injection (inflammatory pain).
-
-
Carrageenan-Induced Thermal Hyperalgesia
This model is used to assess inflammatory pain.
-
Procedure:
-
Induce inflammation by injecting a small volume (e.g., 50 µL) of a 1% carrageenan solution into the plantar surface of one hind paw.
-
At the peak of the inflammatory response (e.g., 3 hours post-carrageenan), administer Cyclo-(Pro-Gly), vehicle, or a positive control i.p.
-
Measure the paw withdrawal latency to a thermal stimulus (e.g., using a radiant heat source from a plantar test apparatus) at various time points after drug administration.
-
An increase in paw withdrawal latency indicates an anti-hyperalgesic effect.
-
Visualizations
Signaling Pathway of Cyclo-(Pro-Gly) Antinociception
Caption: Proposed mechanism of Cyclo-(Pro-Gly) antinociception.
Experimental Workflow for Assessing Antinociceptive Effects
Caption: General workflow for in vivo antinociceptive studies.
References
Methodologies for Studying the Interaction Between Cyclo-(Pro-Gly) and AMPA Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies employed to investigate the interaction between the neuroactive dipeptide Cyclo-(Pro-Gly), also known as cGP, and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Cyclo-(Pro-Gly) has been identified as an endogenous positive allosteric modulator of AMPA receptors, suggesting its therapeutic potential in neurological and psychiatric disorders.[1] This document outlines detailed protocols for key experiments, presents quantitative data in a structured format, and includes visualizations of relevant pathways and workflows.
Introduction to Cyclo-(Pro-Gly) and AMPA Receptor Interaction
Cyclo-(Pro-Gly) is a cyclic dipeptide that has been shown to modulate neurotransmission. A significant body of evidence points to its role as a positive allosteric modulator (PAM) of AMPA receptors. PAMs bind to a site on the receptor distinct from the agonist binding site and potentiate the receptor's response to the endogenous ligand, glutamate (B1630785). This modulatory action of Cyclo-(Pro-Gly) is believed to underlie its observed neuropsychotropic effects. Mechanistic studies have demonstrated that Cyclo-(Pro-Gly) enhances AMPA receptor-mediated currents and activates the downstream brain-derived neurotrophic factor (BDNF) signaling pathway.[2]
Data Presentation: Quantitative Analysis of Cyclo-(Pro-Gly) and AMPA Receptor Interaction
The following tables summarize the available quantitative data on the interaction between Cyclo-(Pro-Gly) and AMPA receptors.
Table 1: Electrophysiological Effects of Cyclo-(Pro-Gly) on AMPA Receptors
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| Enhancement of transmembrane AMPA currents | Significant | Rat cerebellar Purkinje cells | Cyclo-(Pro-Gly) at 10⁻⁶ M | [1] |
Table 2: Binding Affinity of Cyclo-(Pro-Gly) for AMPA Receptors
| Ligand | Parameter (Ki or IC50) | Receptor Subtype | Experimental Condition | Reference |
| Cyclo-(Pro-Gly) | Not available | Not specified | Not available |
Note: Despite a comprehensive literature search, specific binding affinity data (Ki or IC50 values) for Cyclo-(Pro-Gly) at AMPA receptors were not found in publicly available resources.
Table 3: Effect of Cyclo-(Pro-Gly) on Downstream Signaling
| Parameter | Effect | Cell/Tissue Type | Experimental Condition | Reference |
| BDNF mRNA level | Increased | Mouse frontal cortex | Chronic treatment with 2 mg/kg Cyclo-(Pro-Gly) for 14 days | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between Cyclo-(Pro-Gly) and AMPA receptors.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to measure the effect of Cyclo-(Pro-Gly) on AMPA receptor-mediated currents in cultured neurons or acute brain slices.
Objective: To determine if Cyclo-(Pro-Gly) potentiates AMPA receptor-mediated currents.
Materials:
-
Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acutely prepared brain slices (e.g., from rat cerebellum).
-
External Solution (ACSF): 140 mM NaCl, 2.5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4.
-
Internal (Pipette) Solution: 120 mM Cs-gluconate, 20 mM HEPES, 10 mM EGTA, 4 mM MgCl₂, 4 mM ATP-Mg, 0.4 mM GTP-Na, pH 7.3.
-
Agonist: AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid).
-
Modulator: Cyclo-(Pro-Gly).
-
Antagonist (for control): CNQX (6-cyano-7-nitroquinoxaline-2,3-dione).
-
Patch-clamp rig: Microscope, micromanipulators, amplifier, data acquisition system.
Protocol:
-
Prepare cultured neurons or acute brain slices according to standard laboratory procedures.
-
Transfer the coverslip with cultured neurons or a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV to record inward AMPA receptor-mediated currents.
-
Apply a baseline concentration of AMPA (e.g., 10 µM) for a short duration (e.g., 2-5 ms) to elicit a control current.
-
Wash out the AMPA and allow the cell to recover.
-
Pre-incubate the cell with Cyclo-(Pro-Gly) (e.g., 1 µM) for a defined period (e.g., 2-5 minutes) by adding it to the perfusion solution.
-
Co-apply AMPA (10 µM) and Cyclo-(Pro-Gly) (1 µM) and record the resulting current.
-
Compare the amplitude and decay kinetics of the AMPA current in the presence and absence of Cyclo-(Pro-Gly). An increase in the current amplitude or a slowing of the decay kinetics indicates positive allosteric modulation.
-
To confirm the effect is mediated by AMPA receptors, perform a control experiment where the AMPA receptor antagonist CNQX (e.g., 10 µM) is co-applied with AMPA and Cyclo-(Pro-Gly).
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of Cyclo-(Pro-Gly) for AMPA receptors.
Objective: To determine the Ki or IC50 value of Cyclo-(Pro-Gly) for AMPA receptors.
Materials:
-
Tissue Preparation: Synaptosomal membranes prepared from rat or mouse brain tissue (e.g., cortex or hippocampus).
-
Radioligand: A high-affinity AMPA receptor radioligand, such as [³H]AMPA or a suitable labeled PAM.
-
Test Compound: Cyclo-(Pro-Gly) at various concentrations.
-
Non-specific Binding Control: A high concentration of a known AMPA receptor ligand (e.g., 1 mM L-glutamate).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Counter and scintillation fluid.
Protocol:
-
Prepare synaptosomal membranes from the brain region of interest.
-
In a series of tubes, add a fixed amount of membrane protein (e.g., 100-200 µg).
-
To each tube, add a fixed concentration of the radioligand (e.g., 1-5 nM [³H]AMPA).
-
Add increasing concentrations of Cyclo-(Pro-Gly) to the experimental tubes.
-
For determining non-specific binding, add a high concentration of L-glutamate to a separate set of tubes.
-
For determining total binding, add only the radioligand and membranes.
-
Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Cyclo-(Pro-Gly) concentration.
-
Determine the IC50 value (the concentration of Cyclo-(Pro-Gly) that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
If a competitive binding model is assumed, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol can be used to investigate the effect of Cyclo-(Pro-Gly) on neurotransmitter release in a specific brain region in vivo.
Objective: To determine if Cyclo-(Pro-Gly) administration alters extracellular levels of glutamate in a specific brain region.
Materials:
-
Animals: Adult rats or mice.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
Analytical system: HPLC with fluorescence or mass spectrometry detection for glutamate analysis.
-
Artificial cerebrospinal fluid (aCSF): for perfusion.
-
Cyclo-(Pro-Gly).
Protocol:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for a period of time (e.g., 1-2 hours).
-
Administer Cyclo-(Pro-Gly) systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the concentration of glutamate in the dialysate samples using a suitable analytical method.
-
Express the glutamate concentrations as a percentage of the baseline levels and plot the time course of the effect of Cyclo-(Pro-Gly).
Visualization of Pathways and Workflows
Signaling Pathway of Cyclo-(Pro-Gly) at the AMPA Receptor
Caption: Signaling pathway of Cyclo-(Pro-Gly) at the AMPA receptor.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for patch-clamp analysis of Cyclo-(Pro-Gly) effects.
Logical Relationship in Radioligand Binding Assay
Caption: Logical flow for determining binding affinity via competition assay.
References
- 1. Neuropeptide cycloprolylglycine is an endogenous positive modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuropeptide cycloprolylglycine produces antidepressant-like effect and enhances BDNF gene expression in the mice cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Large-Scale Synthesis of Cyclo-(Pro-Gly) for Pharmaceutical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the large-scale synthesis of Cyclo-(Pro-Gly), a neuroactive cyclic dipeptide with significant potential in pharmaceutical research. The protocols outlined below are designed to be scalable for drug development and manufacturing purposes.
Introduction
Cyclo-(Pro-Gly), also known as Cyclo(Gly-Pro) or cGP, is an endogenous cyclic dipeptide found in the central nervous system.[1] It has demonstrated a range of biological activities, including neuroprotective, nootropic, and anxiolytic effects.[1][2] Notably, Cyclo-(Pro-Gly) is a metabolite of Insulin-like Growth Factor-1 (IGF-1) and plays a crucial role in regulating IGF-1 bioavailability, making it a promising therapeutic candidate for neurological disorders.[3][4] This document details various methods for its large-scale synthesis, purification, and characterization.
Synthesis Strategies for Cyclo-(Pro-Gly)
Several methods can be employed for the synthesis of Cyclo-(Pro-Gly), each with distinct advantages for scalability and cost-effectiveness. The primary approaches include chemical synthesis from linear peptides and biotransformation from protein hydrolysates.
Chemical Synthesis from Linear Dipeptides or Tripeptides
This approach involves the synthesis of a linear Pro-Gly or Gly-Pro dipeptide, or a Gly-Pro-Y tripeptide, followed by intramolecular cyclization.
Experimental Protocol: Solution-Phase Synthesis via Intramolecular Cyclization
This protocol describes a scalable solution-phase synthesis.
Step 1: Synthesis of Linear Dipeptide (Boc-Gly-Pro-OMe)
-
To a solution of N-Boc-glycine (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents) at 0°C.
-
After 15 minutes, add L-proline methyl ester hydrochloride (1 equivalent) and triethylamine (B128534) (TEA) (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain Boc-Gly-Pro-OMe.
Step 2: Deprotection of the N-terminus
-
Dissolve the purified Boc-Gly-Pro-OMe in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM (1:1).
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Evaporate the solvent to obtain the linear dipeptide salt (H-Gly-Pro-OMe·HCl).
Step 3: Intramolecular Cyclization
-
Dissolve the linear dipeptide salt in a high-boiling point solvent such as toluene (B28343) or xylene at a high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
Heat the solution to reflux (approximately 110-140°C) for 4-8 hours.
-
Monitor the reaction for the formation of Cyclo-(Pro-Gly) by TLC or HPLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The crude Cyclo-(Pro-Gly) can then be purified.
Table 1: Comparison of Chemical Synthesis Routes for Cyclo-(Pro-Gly)
| Synthesis Route | Starting Materials | Key Reagents | Reported Yield | Reference |
| Route A | N-Boc-glycine, L-proline methyl ester | Isobutyl chloroformate, TEA | 64% | |
| Route B | N-Boc-L-proline, glycine (B1666218) methyl ester | Not specified | 71% | |
| Route C | Acylated N-Boc-L-proline, glycine methyl ester hydrochloride | Not specified | 87% |
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers a more controlled and automated approach for synthesizing the linear precursor, which is then cleaved from the resin and cyclized in solution.
Experimental Protocol: Solid-Phase Synthesis and Cyclization
-
Resin Loading: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in DCM. Attach the first amino acid (Fmoc-Pro-OH) to the resin in the presence of a base like diisopropylethylamine (DIEA).
-
Peptide Elongation:
-
Deprotect the Fmoc group using 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Couple the next amino acid (Fmoc-Gly-OH) using a coupling agent such as HBTU/HOBt in the presence of DIEA in DMF.
-
-
Cleavage and Cyclization:
-
Cleave the linear dipeptide from the resin using a mild acid solution (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact if any are present.
-
Neutralize the resulting dipeptide TFA salt with a base like TEA.
-
Induce cyclization in a dilute solution using a suitable coupling agent (e.g., HBTU/HOBt/DIEA or PyBOP).
-
-
Purification: Purify the resulting Cyclo-(Pro-Gly) using preparative HPLC.
Biotransformation from Collagen Hydrolysates
This method provides a cost-effective and environmentally friendly approach for large-scale production.
Experimental Protocol: Thermal Cyclization of Collagen Tripeptides
-
Enzymatic Hydrolysis: Hydrolyze porcine skin collagen with a protease (e.g., Protease N) to obtain a mixture of peptides, including collagen tripeptides (CTP) with the Gly-Pro-Y sequence.
-
Purification of Tripeptides: Isolate the CTP fraction using ion-exchange chromatography followed by reverse-phase HPLC.
-
Thermal Cyclization:
-
Dissolve the purified and lyophilized CTP in water.
-
Heat the aqueous solution at 95°C for 24 hours under atmospheric pressure. This induces intramolecular cyclization of the Gly-Pro-Y tripeptides to form Cyclo-(Pro-Gly) with the release of the C-terminal amino acid (Y).
-
-
Purification of Cyclo-(Pro-Gly): Purify the final product by reverse-phase column chromatography.
Table 2: Quantitative Data for Biotransformation Synthesis
| Parameter | Value | Reference |
| Starting Material | Collagen Tripeptide (CTP) | |
| Cyclization Condition | 95°C in water for 24 h | |
| Conversion Rate (from Gly-Pro-Hyp) | 75.4% (24h), 80.4% (48h) | |
| Conversion Rate (from Gly-Pro-Ala) | 81.8% (24h), 80.7% (48h) | |
| Final Purity | 93.6% | |
| Overall Recovery Rate from CTP | 22% |
Purification and Characterization
Purification Protocol: Preparative Reverse-Phase HPLC
-
Column: C18 preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions containing the pure product and lyophilize to obtain Cyclo-(Pro-Gly) as a white powder.
Characterization
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight. The calculated m/z for [M+H]⁺ is 155.0815.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Signaling Pathway and Mechanism of Action
Cyclo-(Pro-Gly) is known to modulate the IGF-1 signaling pathway, which is critical for neuronal survival and function. It also exhibits neuroprotective effects through other mechanisms.
IGF-1 Pathway Regulation
Cyclo-(Pro-Gly) is a metabolite of IGF-1. It can compete with IGF-1 for binding to Insulin-like Growth Factor Binding Protein 3 (IGFBP-3), thereby increasing the bioavailability of free IGF-1. This modulation can activate downstream signaling cascades such as the PI3K/Akt and Ras/MAPK pathways, promoting cell survival and growth.
Caption: Cyclo-(Pro-Gly) regulation of the IGF-1 signaling pathway.
Neuroprotective Mechanism
In addition to its effects on the IGF-1 pathway, Cyclo-(Pro-Gly) has been shown to act as a positive allosteric modulator of the AMPA receptor and may increase levels of brain-derived neurotrophic factor (BDNF), contributing to its neuroprotective and cognitive-enhancing properties.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the large-scale synthesis and purification of Cyclo-(Pro-Gly).
Caption: General workflow for Cyclo-(Pro-Gly) synthesis.
Conclusion
The protocols and data presented provide a comprehensive guide for the large-scale synthesis of Cyclo-(Pro-Gly) for pharmaceutical research. The choice of synthesis method will depend on factors such as desired scale, cost, and available equipment. Both chemical synthesis and biotransformation offer viable routes to produce high-purity Cyclo-(Pro-Gly) for further investigation into its therapeutic potential.
References
- 1. Buy Cyclo(-Pro-Gly)3 (EVT-13871392) [evitachem.com]
- 2. WO2003039487A2 - Cyclo(prolyl-glycine) and methods of use to treat neural disorders - Google Patents [patents.google.com]
- 3. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Cyclo-(Pro-Gly) Solubility for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Cyclo-(Pro-Gly) for in vivo research applications.
Troubleshooting Guides
Low solubility of Cyclo-(Pro-Gly) can be a significant hurdle in achieving the desired concentrations for in vivo studies. This guide provides a systematic approach to troubleshoot and improve solubility.
Initial Solubility Assessment
Before attempting advanced solubilization techniques, it is crucial to assess the baseline solubility of your Cyclo-(Pro-Gly) sample.
Problem: Cyclo-(Pro-Gly) does not dissolve in aqueous buffers.
Solution:
-
Purity Check: Verify the purity of the Cyclo-(Pro-Gly) sample. Impurities can significantly impact solubility.
-
pH Adjustment: The solubility of peptides can be pH-dependent. Since Cyclo-(Pro-Gly) is a neutral molecule, significant pH adjustments may not be the primary solution, but slight adjustments within a physiologically acceptable range (pH 6.5-8.0) should be tested.
-
Initial Solvent Screening: Test the solubility in small volumes of different solvents. Based on available data, Dimethyl Sulfoxide (DMSO) is a good starting point.[1][2][3]
Improving Solubility with Excipients
If initial attempts to dissolve Cyclo-(Pro-Gly) in aqueous solutions are unsuccessful, the use of excipients is recommended. The following table summarizes quantitative data on the solubility of Cyclo-(Pro-Gly) in various solvents and with different excipients.
| Solvent/Excipient System | Concentration of Cyclo-(Pro-Gly) | Reference |
| Water | ≥ 200 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | >10 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (requires sonication) | |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (requires sonication) | |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 5 mg/mL | |
| In vivo formulation (10% DMSO, 90% (20% SBE-β-CD in Saline)) | ≥ 5 mg/mL |
Experimental Protocols
Here are detailed methodologies for preparing Cyclo-(Pro-Gly) solutions for in vivo research.
Protocol 1: Basic Solubilization in DMSO
This protocol is suitable for preparing a stock solution of Cyclo-(Pro-Gly).
Materials:
-
Cyclo-(Pro-Gly) powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of Cyclo-(Pro-Gly) powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 25 mg/mL stock, add 40 µL of DMSO to 1 mg of Cyclo-(Pro-Gly)).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the solution is not clear, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles. If particles remain, continue sonication for another 5-10 minutes.
-
For in vivo use, this stock solution must be further diluted in a vehicle compatible with the animal model.
Protocol 2: Formulation for In Vivo Administration using Co-solvents and Surfactants
This protocol provides a vehicle formulation suitable for parenteral administration.
Materials:
-
Cyclo-(Pro-Gly) stock solution in DMSO (e.g., 50 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free tubes and syringes
Procedure:
-
Prepare a stock solution of Cyclo-(Pro-Gly) in DMSO as described in Protocol 1.
-
In a sterile tube, add the required volume of the Cyclo-(Pro-Gly) DMSO stock solution. For a final concentration of 5 mg/mL, this would be 100 µL of a 50 mg/mL stock for a final volume of 1 mL.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.
-
The final concentration of the components in the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Visually inspect the final solution for clarity before administration.
Protocol 3: Formulation for In Vivo Administration using Cyclodextrins
This protocol utilizes a cyclodextrin (B1172386) to enhance solubility.
Materials:
-
Cyclo-(Pro-Gly) stock solution in DMSO (e.g., 50 mg/mL)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free tubes and syringes
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a stock solution of Cyclo-(Pro-Gly) in DMSO as described in Protocol 1.
-
In a sterile tube, add the required volume of the Cyclo-(Pro-Gly) DMSO stock solution. For a final concentration of 5 mg/mL, this would be 100 µL of a 50 mg/mL stock for a final volume of 1 mL.
-
Add 900 µL of the 20% SBE-β-CD in saline solution to the DMSO stock.
-
Mix thoroughly by vortexing until the solution is clear.
-
The final concentration of the components in the vehicle will be 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.
-
Visually inspect the final solution for clarity before administration.
Frequently Asked Questions (FAQs)
Q1: What is the predicted water solubility of Cyclo-(Pro-Gly)?
A1: While one supplier indicates a high water solubility of ≥ 200 mg/mL, it is always recommended to empirically test the solubility of your specific batch of the compound.
Q2: What are the best organic solvents for dissolving Cyclo-(Pro-Gly)?
A2: Dimethyl Sulfoxide (DMSO) is the most commonly reported and effective organic solvent for dissolving Cyclo-(Pro-Gly), with reported solubilities ranging from >10 mg/mL to 100 mg/mL. Other potential organic solvents for neutral peptides include acetonitrile, methanol, propanol, or isopropanol.
Q3: Are there any specific excipients that can improve the aqueous solubility of Cyclo-(Pro-Gly) for in vivo studies?
A3: Yes, several excipients can be used. Co-solvents like Polyethylene glycol 300 (PEG300), surfactants like Tween-80 (Polysorbate 80), and complexing agents like Sulfobutylether-β-cyclodextrin (SBE-β-CD) have been shown to be effective in formulating Cyclo-(Pro-Gly) for in vivo administration.
Q4: What is a recommended formulation for intravenous (IV) or intraperitoneal (IP) injection of Cyclo-(Pro-Gly) in animal models?
A4: A commonly used formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline. A specific example is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is to use a cyclodextrin-based formulation, such as 10% DMSO in a 90% solution of 20% SBE-β-CD in saline.
Q5: Should I be concerned about the toxicity of the solvents or excipients used in my in vivo formulation?
A5: Yes, it is crucial to consider the potential toxicity of all components of the formulation. The concentrations of DMSO, PEG300, and Tween-80 should be kept within acceptable limits for the specific animal model and route of administration. Always consult relevant toxicological literature and institutional guidelines.
Q6: How does Cyclo-(Pro-Gly) exert its biological effects in vivo?
A6: Cyclo-(Pro-Gly) is a metabolite of Insulin-like Growth Factor-1 (IGF-1). It is believed to regulate the bioavailability of IGF-1 by competing with it for binding to IGF-binding protein 3 (IGFBP-3). This modulation of IGF-1 availability can influence downstream signaling pathways such as the PI3K-Akt pathway, which is involved in cell survival and growth. Another related dipeptide, Pro-Gly, has been shown to promote IGF-1 expression through the PepT1-JAK2/STAT5 pathway.
Visualizations
Caption: Experimental workflow for preparing Cyclo-(Pro-Gly) for in vivo research.
Caption: Proposed signaling pathway of Cyclo-(Pro-Gly) via IGF-1 modulation.
References
Technical Support Center: Optimizing Cyclo-(Pro-Gly) Dosage for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Cyclo-(Pro-Gly) to achieve neuroprotective effects.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo-(Pro-Gly) and what are its reported neuroprotective effects?
Cyclo-(Pro-Gly), also known as cGP, is a cyclic dipeptide that has demonstrated neuroprotective properties in various experimental models. It has been shown to protect neurons from damage, reduce cell death, and promote neurite outgrowth.[1] Its neuroprotective effects are being investigated for a range of neurological disorders, including those involving hypoxia, ischemia, and neurotoxin-induced nerve damage.[1]
Q2: What is a typical effective dosage range for Cyclo-(Pro-Gly) in in vitro experiments?
The effective concentration of Cyclo-(Pro-Gly) in vitro can vary depending on the cell type and the nature of the neurotoxic insult. However, studies have shown significant neuroprotection against glutamate-induced neurotoxicity in the range of 10-100 nM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What is a suggested starting dosage for Cyclo-(Pro-Gly) in in vivo studies?
For in vivo studies, a dose of 1 mg/kg has been shown to improve functional recovery in a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA).[1] As with in vitro studies, dose-escalation studies are recommended to determine the optimal therapeutic dose for your specific animal model and disease phenotype.
Q4: What are the known mechanisms of action for Cyclo-(Pro-Gly)'s neuroprotective effects?
The neuroprotective mechanisms of Cyclo-(Pro-Gly) are believed to be multifactorial and may involve:
-
Modulation of Insulin-like Growth Factor-1 (IGF-1) signaling: Cyclo-(Pro-Gly) can influence the bioavailability of IGF-1, a potent neurotrophic factor.
-
Positive allosteric modulation of AMPA receptors: It may enhance the function of AMPA receptors, which are crucial for synaptic plasticity and neuronal survival.
-
Activation of the Nrf2-NF-κB signaling pathway: This pathway is critical in cellular defense against oxidative stress and inflammation.
Further research is ongoing to fully elucidate these mechanisms.
Troubleshooting Guide
Q5: I am observing inconsistent results in my neuroprotection assays with Cyclo-(Pro-Gly). What could be the cause?
Inconsistent results can arise from several factors:
-
Compound Solubility and Stability: Ensure that Cyclo-(Pro-Gly) is fully dissolved in the vehicle solvent before adding it to the cell culture medium. Cyclo-(Pro-Gly) is soluble in DMSO.[2] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. It is advisable to store stock solutions at -20°C.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Ensure a uniform single-cell suspension before plating.
-
Incubation Times: Adhere strictly to standardized incubation times for both the neurotoxic insult and the Cyclo-(Pro-Gly) treatment.
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification in the incubator.
Q6: My cells are not showing the expected neuroprotective response to Cyclo-(Pro-Gly). What should I check?
-
Dosage and Timing: The optimal dose and treatment window are critical. You may need to perform a more extensive dose-response and time-course experiment. Consider pre-treatment, co-treatment, and post-treatment paradigms.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells may not respond optimally to treatment.
-
Assay Sensitivity: The chosen viability or toxicity assay may not be sensitive enough to detect subtle changes. Consider using multiple assays that measure different aspects of cell health (e.g., metabolic activity with an MTT assay and membrane integrity with an LDH assay).
Q7: How should I prepare Cyclo-(Pro-Gly) for my experiments?
Cyclo-(Pro-Gly) is typically a powder. For in vitro experiments, prepare a concentrated stock solution in a suitable solvent like DMSO. For in vivo experiments, the formulation will depend on the route of administration (e.g., saline for intraperitoneal or subcutaneous injections). Always ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is non-toxic to the cells.
Quantitative Data Summary
Table 1: Effective Dosages of Cyclo-(Pro-Gly) for Neuroprotection
| Model System | Assay | Effective Concentration/Dosage | Reference |
| In Vitro (Rat Cerebellar Explants) | Glutamate-induced neurotoxicity | 10-100 nM | |
| In Vivo (6-OHDA Rat Model of Parkinson's Disease) | Apomorphine-induced rotations | 1 mg/kg |
Detailed Experimental Protocols
In Vitro Neuroprotection Assay using MTT
This protocol assesses cell viability by measuring the metabolic activity of cells.
-
Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.
-
Treatment:
-
Pre-treat cells with various concentrations of Cyclo-(Pro-Gly) (e.g., 1 nM to 1 µM) for a specified duration (e.g., 1-2 hours).
-
Introduce the neurotoxic agent (e.g., glutamate) at a concentration known to induce approximately 50% cell death (EC50).
-
Include appropriate controls: untreated cells, cells treated with the neurotoxin alone, and cells treated with Cyclo-(Pro-Gly) alone.
-
-
Incubation: Incubate the plate for the desired duration of the neurotoxic insult (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm using a microplate reader.
In Vitro Neurotoxicity Assay using LDH Release
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction:
-
Prepare the LDH assay reagent according to the manufacturer's instructions.
-
Add 50 µL of the assay reagent to each well containing the supernatant.
-
-
Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to control wells where maximum LDH release has been induced (e.g., by cell lysis).
In Vivo Neuroprotection in a 6-OHDA Rat Model of Parkinson's Disease
This protocol outlines the creation of a unilateral lesion in the nigrostriatal pathway and subsequent behavioral testing.
-
6-OHDA Lesioning:
-
Anesthetize rats and place them in a stereotactic frame.
-
Inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) to induce a unilateral lesion of dopaminergic neurons.
-
-
Cyclo-(Pro-Gly) Treatment:
-
Administer Cyclo-(Pro-Gly) (e.g., 1 mg/kg, intraperitoneally) according to the desired treatment regimen (e.g., daily for a specified number of weeks).
-
Include a vehicle-treated control group.
-
-
Behavioral Assessment (Apomorphine-Induced Rotations):
-
Two to three weeks post-lesion, challenge the rats with the dopamine (B1211576) agonist apomorphine (B128758) (e.g., 0.25-0.5 mg/kg, subcutaneously).
-
Place the animals in a circular arena and record the number of full contralateral (away from the lesioned side) rotations over a period of 30-45 minutes.
-
A reduction in the number of rotations in the Cyclo-(Pro-Gly) treated group compared to the vehicle group indicates a neuroprotective effect.
-
Quantification of Neurite Outgrowth
This protocol provides a method to quantify changes in neurite length.
-
Cell Culture and Treatment:
-
Plate neuronal cells on a suitable substrate (e.g., poly-L-lysine coated plates).
-
Treat cells with Cyclo-(Pro-Gly) at various concentrations.
-
-
Image Acquisition:
-
After the desired incubation period, fix the cells.
-
Capture images of the cells using a microscope equipped with a camera.
-
-
Neurite Length Quantification:
-
Use image analysis software to trace and measure the length of neurites.
-
Alternatively, a stereological method can be employed by overlaying a grid of parallel lines on the image and counting the number of intersections between neurites and the lines. The total neurite length can then be estimated from this count.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for optimizing Cyclo-(Pro-Gly) dosage.
Caption: Putative signaling pathways of Cyclo-(Pro-Gly) neuroprotection.
References
Common challenges in the detection of Cyclo-(Pro-Gly) using mass spectrometry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Cyclo-(Pro-Gly) using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in detecting Cyclo-(Pro-Gly) by mass spectrometry?
Researchers often face several challenges in the mass spectrometric detection of Cyclo-(Pro-Gly), a cyclic dipeptide. These include:
-
Ionization Suppression: The presence of salts or other contaminants in the sample can suppress the ionization of Cyclo-(Pro-Gly), leading to a weak signal.[1]
-
Low Abundance: In biological samples, Cyclo-(Pro-Gly) may be present at low concentrations, making it difficult to detect amidst a complex matrix.[2]
-
Sample Preparation Artifacts: Improper sample preparation can lead to sample loss, contamination, or the introduction of interfering substances.[2][3]
-
Fragmentation Complexity: While the cyclic structure of Cyclo-(Pro-Gly) can provide some stability, its fragmentation pattern in tandem mass spectrometry (MS/MS) can sometimes be complex, making unambiguous identification challenging.[4]
-
Matrix Effects: The co-eluting substances from the sample matrix can interfere with the ionization of Cyclo-(Pro-Gly), leading to inaccurate quantification.
Q2: I am not seeing a signal for Cyclo-(Pro-Gly). What should I check?
If you are unable to detect a signal for Cyclo-(Pro-Gly), consider the following troubleshooting steps:
-
Verify Instrument Performance: Ensure your mass spectrometer is properly calibrated and functioning within specifications. Run a system suitability test with a known standard.
-
Check Sample Preparation:
-
Sample Concentration: Your sample may be too dilute. Aim for a concentration within the instrument's linear range. For some methods, a concentration of around 10-100 µg/mL is a good starting point for direct infusion.
-
Solvent Compatibility: Ensure your sample is dissolved in a solvent compatible with electrospray ionization (ESI), such as methanol (B129727), acetonitrile, or water. Avoid low vapor pressure solvents like DMSO if possible, or dilute them significantly.
-
Contaminants: Avoid using trifluoroacetic acid (TFA) and tetrabutyl ammonium (B1175870) (TBA) as they can cause ion suppression and contaminate the system. High salt concentrations are also detrimental to ESI.
-
-
Optimize Mass Spectrometry Parameters:
-
Ionization Mode: Cyclo-(Pro-Gly) is typically detected in positive ionization mode as [M+H]⁺.
-
Source Parameters: Optimize the spray voltage, gas flow rates, and temperatures for your specific instrument to maximize the signal for your analyte.
-
-
LC-MS/MS Method: If using liquid chromatography, ensure your chromatographic conditions are adequate to separate Cyclo-(Pro-Gly) from interfering matrix components.
Q3: My Cyclo-(Pro-Gly) signal is weak and has a high background. What can I do?
A weak signal with high background noise can be caused by several factors:
-
Sample Clean-up: Your sample may require further clean-up to remove interfering substances. Consider solid-phase extraction (SPE) or other sample preparation techniques to enrich your analyte and remove matrix components.
-
Instrument Contamination: The mass spectrometer or the LC system may be contaminated. Running blank samples is necessary for cleaning the column and preventing carry-over.
-
Inappropriate Solvent: The solvent used to dissolve the sample might be contributing to the high background. Use high-purity, LC-MS grade solvents.
-
Overly Concentrated Sample: Paradoxically, a sample that is too concentrated can lead to increased chemical noise and poor mass resolution.
Troubleshooting Guides
Guide 1: Poor Peak Shape in LC-MS Analysis
| Symptom | Possible Cause | Troubleshooting Action |
| Peak Tailing | Column overload | Dilute the sample. |
| Secondary interactions with the stationary phase | Modify the mobile phase (e.g., adjust pH or organic content). | |
| Column degradation | Replace the column. | |
| Peak Fronting | Sample solvent incompatible with the mobile phase | Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. |
| Column collapse | Use a column stable under your pressure and temperature conditions. | |
| Split Peaks | Clogged frit or partially blocked injector | Backflush the column or clean/replace the injector. |
| Column void | Replace the column. |
Guide 2: Inaccurate Quantification
| Symptom | Possible Cause | Troubleshooting Action |
| Poor Linearity in Calibration Curve | Saturation of the detector | Extend the calibration curve to lower concentrations or dilute the samples. |
| Matrix effects | Use a matrix-matched calibration curve or an internal standard. | |
| Inaccurate standard preparation | Prepare fresh standards and verify their concentrations. | |
| High Variability Between Replicates | Inconsistent injection volume | Check the autosampler for air bubbles and ensure proper maintenance. |
| Sample degradation | Analyze samples promptly after preparation or store them under appropriate conditions. | |
| Ion suppression/enhancement | Optimize chromatography to separate the analyte from interfering matrix components. |
Experimental Protocols
UPLC-MS/MS Method for Quantification of Cyclo-(Pro-Gly)
This protocol is adapted from a validated method for quantifying Cyclo-(Pro-Gly) in fungal extracts.
1. Sample Preparation
-
Dissolve 10 mg of the crude extract in chromatographic-grade methanol to a concentration of 20.0 µg/mL.
-
Prepare standard solutions of Cyclo-(Pro-Gly) in methanol in a concentration range of 20–220 ng/mL.
-
Filter all solutions through a 0.22 µm microporous membrane before analysis.
2. UPLC Conditions
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-4 min: 5-40% B
-
4-4.5 min: 40-100% B
-
4.5-6.5 min: 100% B
-
6.5-6.6 min: 100-5% B
-
6.6-10 min: 5% B
-
-
Flow Rate: 0.3 µL/min (Note: This is a microflow rate, adjust for standard analytical flow if necessary).
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 155.0 [M+H]⁺.
-
Product Ion: m/z 70.15 has been reported as a characteristic ion for quantification.
-
Key MS Parameters:
-
Spray Voltage: 4 kV
-
Nebulizer Gas Flow: 2 L/min
-
Heating Gas Flow: 10 L/min
-
Drying Gas Flow: 10 L/min
-
Interface Temperature: 300 °C
-
Desolvation Line (DL) Temperature: 250 °C
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 4.8 ng/mL | |
| Limit of Quantification (LOQ) | 16.0 ng/mL | |
| Linear Concentration Range | 20–220 ng/mL | |
| Correlation Coefficient (R²) | > 0.999 |
Visualizations
Experimental Workflow for Cyclo-(Pro-Gly) Quantification
Caption: Workflow for Cyclo-(Pro-Gly) analysis.
Troubleshooting Logic for "No Signal"
Caption: Troubleshooting logic for no signal detection.
References
- 1. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
Strategies to overcome low yield during the chemical synthesis of Cyclo-(Pro-Gly).
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical synthesis of Cyclo-(Pro-Gly), with a focus on strategies to overcome low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in Cyclo-(Pro-Gly) synthesis?
A1: Low yields in Cyclo-(Pro-Gly) synthesis can stem from several factors. The most prevalent issue is the formation of a stable six-membered ring byproduct, a diketopiperazine (DKP), which truncates the desired peptide.[1] Other contributing factors include incomplete reactions during the coupling steps, premature cleavage from the resin in solid-phase synthesis, and challenges in purification that lead to product loss. The sequence of the linear precursor also plays a significant role; a Gly-Pro sequence is more prone to cyclization into a DKP than a Pro-Gly sequence.[2]
Q2: What is diketopiperazine (DKP) formation, and why is it a significant problem?
A2: Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis, especially with sequences containing proline.[1][2] It involves an intramolecular nucleophilic attack by the N-terminal amine of a dipeptide unit on the carbonyl group of the amide bond between the second and third amino acid residues, leading to the cleavage of the peptide chain and the formation of a cyclic dipeptide byproduct.[1] This is particularly problematic when proline is in the second position of the growing peptide chain. The formation of DKP reduces the overall yield of the target molecule and introduces impurities that can be challenging to separate from the desired product.
Q3: How can I minimize diketopiperazine (DKP) formation?
A3: Several strategies can be employed to minimize DKP formation:
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: For solid-phase peptide synthesis (SPPS), using a highly acid-sensitive resin like 2-CTC can suppress DKP formation.
-
Coupling of Pre-formed Dipeptides: Instead of sequential coupling of single amino acids, using a pre-formed dipeptide (e.g., Fmoc-Pro-Gly-OH) can bypass the susceptible stage where DKP formation is most likely to occur.
-
Control of Base Exposure: The base used for Fmoc deprotection (e.g., piperidine) can catalyze DKP formation. Minimizing the exposure time to the base and ensuring its thorough removal before the next coupling step is crucial.
-
Immediate Coupling: Proceeding with the next coupling step immediately after Fmoc deprotection and washing can reduce the window of opportunity for the free N-terminal amine to initiate DKP formation.
Q4: What is racemization in the context of Cyclo-(Pro-Gly) synthesis, and how can it be prevented?
A4: Racemization is the conversion of a chiral molecule into its mirror image (enantiomer), leading to a loss of stereochemical purity. In peptide synthesis, the alpha-carbon of the amino acids is susceptible to racemization, particularly during the activation step of the carboxylic acid for coupling. This can result in a mixture of diastereomers of the final cyclic peptide, which can be difficult to separate and may have different biological activities. To suppress racemization, using modern coupling reagents that incorporate additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues is recommended. Additionally, employing protecting groups like the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group for the α-amino group has been shown to greatly suppress racemization.
Q5: What are the advantages of solution-phase synthesis versus solid-phase peptide synthesis (SPPS) for Cyclo-(Pro-Gly)?
A5: Both solution-phase and solid-phase synthesis have their merits for producing Cyclo-(Pro-Gly).
-
Solid-Phase Peptide Synthesis (SPPS): SPPS offers ease of purification as excess reagents and byproducts are washed away at each step. It is also amenable to automation. However, monitoring reaction completion can be more challenging, and issues like DKP formation can be more pronounced.
-
Solution-Phase Synthesis: This method is highly scalable and can be more cost-effective for large-scale production as it avoids the use of expensive resins. It allows for easier monitoring of reaction progress through techniques like TLC and HPLC. However, purification of intermediates after each step can be more labor-intensive. A well-documented solution-phase approach involves the sequential coupling of protected amino acids, followed by deprotection and intramolecular cyclization.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low final yield of Cyclo-(Pro-Gly) | 1. Diketopiperazine (DKP) formation: The linear dipeptide precursor is prematurely cyclizing and cleaving from the resin (in SPPS). 2. Incomplete coupling: The peptide bond formation did not go to completion. 3. Incomplete cleavage: The final product was not fully cleaved from the resin (in SPPS). | 1. Analyze the cleavage solution by mass spectrometry for the presence of the DKP byproduct. If confirmed, re-synthesize using a 2-CTC resin or couple a pre-formed dipeptide. 2. Perform a ninhydrin (B49086) test to check for unreacted amines on the resin after coupling. If the test is positive, repeat the coupling step. 3. Ensure the correct cleavage cocktail and sufficient reaction time are used for the specific resin. |
| Multiple peaks in HPLC analysis of the crude product | 1. Racemization: Formation of diastereomers. 2. Presence of linear peptide precursor: Incomplete cyclization. 3. Oligomerization: Intermolecular reactions leading to dimers or higher-order oligomers. | 1. Analyze the peaks by mass spectrometry to identify potential diastereomers (they will have the same mass). Optimize coupling conditions (reagents, time, temperature) to minimize racemization. 2. Confirm the mass of the linear precursor. Optimize cyclization conditions (e.g., higher dilution, longer reaction time). 3. Use high-dilution conditions during the cyclization step to favor intramolecular over intermolecular reactions. |
| Mass spectrometry shows a peak corresponding to the DKP | Intramolecular cyclization: The N-terminal amine of the Gly-Pro dipeptidyl resin attacked the ester linkage to the resin. | Confirm the mass corresponds to the cyclized dipeptide (loss of water from the linear dipeptide). Implement strategies to minimize DKP formation as described in the FAQs. |
| NMR spectrum shows complex signals or unexpected chemical shifts | Cis/trans isomerization of the Proline peptide bond: Proline-containing peptides can exist as a mixture of cis and trans isomers, leading to signal duplication in NMR. | Acquire NMR spectra at different temperatures to observe potential coalescence of the signals. This is an inherent property of proline-containing peptides and not necessarily a side product. |
Data on Synthesis Strategies and Yields
| Synthesis Method | Key Reagents/Conditions | Reported Yield | Reference |
| Solution-Phase Synthesis (Route A) | N-Boc-glycine, methylated L-proline, isobutyl chloroformate, TEA; intramolecular cyclization upon heating after N-Boc deprotection. | 64% | |
| Solution-Phase Synthesis (Route B) | N-Boc-L-proline, C-N bond formation, followed by steps similar to Route A. | 71% | |
| Solution-Phase Synthesis (Route C) | Acylating N-Boc-L-proline, coupling with glycine (B1666218) methyl ester hydrochloride; refluxing with water. | 87% | |
| Thermal Cyclization of Tripeptide | Enzymatic hydrolysis of proteins to get Gly-Pro-Y sequences, followed by heating. | 78% conversion | |
| Microwave-Assisted Synthesis | L-proline and glycine under high-temperature microwave conditions. | Not specified, but noted as rapid and efficient. |
Experimental Protocols
Solution-Phase Synthesis of Cyclo-(Pro-Gly) (Adapted from Literature)
Step 1: Synthesis of N-(Benzyloxycarbonyl)-L-proline
-
Dissolve L-proline in a 4M NaOH solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add benzyl (B1604629) chloroformate dropwise over 20 minutes with continuous stirring, maintaining the temperature at 0°C.
-
Continue stirring for an additional 2 hours, allowing the temperature to gradually rise to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous work-up to isolate the product.
Step 2: Coupling to form the Linear Dipeptide
-
Dissolve N-Cbz-L-proline and glycine methyl ester hydrochloride in dichloromethane (B109758) (DCM).
-
Add 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC).
-
Stir the mixture at room temperature for 12 hours.
-
Filter the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by column chromatography.
Step 3: N-deprotection via Hydrogenolysis
-
Dissolve the protected dipeptide in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the suspension under a hydrogen atmosphere (balloon) for 4 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the deprotected linear dipeptide.
Step 4: Intramolecular Cyclization
-
Dissolve the deprotected linear dipeptide in a suitable solvent like toluene.
-
Add a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP).
-
Reflux the mixture for 2 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude Cyclo-(Pro-Gly).
-
Purify the final product by column chromatography or recrystallization.
Solid-Phase Peptide Synthesis (SPPS) of Cyclo-(Pro-Gly)
Step 1: Resin Preparation and First Amino Acid Loading
-
Swell Fmoc-Pro-Wang resin in DMF for 30 minutes in a reaction vessel.
Step 2: Fmoc Deprotection
-
Drain the DMF.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution, add a fresh 20% piperidine in DMF solution, and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF, DCM, and then DMF again.
Step 3: Coupling of Fmoc-Gly-OH
-
In a separate vial, dissolve Fmoc-Gly-OH, HOBt (or a similar coupling additive), and a coupling agent like DIC in DMF. Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF, DCM, and DMF.
-
Perform a ninhydrin test to confirm the completion of the coupling. Repeat the coupling if necessary.
Step 4: Final Fmoc Deprotection
-
Repeat Step 2 to remove the Fmoc group from the N-terminal Glycine.
Step 5: Cleavage and Cyclization
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add a cleavage cocktail (e.g., TFA/TIPS/H₂O) to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the linear Gly-Pro peptide.
-
Precipitate the peptide with cold diethyl ether.
-
Dissolve the crude linear peptide in a large volume of a suitable solvent (e.g., DCM or DMF) to achieve high dilution.
-
Add a coupling reagent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA) to initiate cyclization.
-
Stir the reaction for several hours to overnight.
-
Monitor the reaction by HPLC.
-
Once complete, remove the solvent under reduced pressure and purify the crude Cyclo-(Pro-Gly) using preparative HPLC.
Visualizations
Caption: Troubleshooting workflow for low yield in Cyclo-(Pro-Gly) synthesis.
Caption: Mechanism of diketopiperazine (DKP) formation during SPPS.
References
Troubleshooting the stability of Cyclo-(Pro-Gly) in various solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo-(Pro-Gly). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My Cyclo-(Pro-Gly) solution appears cloudy or shows precipitation. What should I do?
A1: Cloudiness or precipitation usually indicates solubility issues. Consider the following troubleshooting steps:
-
Verify Solvent Compatibility: Cyclo-(Pro-Gly) is generally soluble in solvents like Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For aqueous applications, solubility is higher in water.
-
Check Concentration: You may be exceeding the solubility limit of Cyclo-(Pro-Gly) in the chosen solvent. Try preparing a more dilute solution.
-
Gentle Warming and Sonication: Gently warming the solution or using an ultrasonic bath can help dissolve the compound. However, be cautious with temperature-sensitive experiments.
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents, as water content can sometimes affect the solubility of peptides.
Q2: I am observing a loss of my Cyclo-(Pro-Gly) compound over time in my aqueous solution. What is the likely cause?
A2: While the cyclic structure of diketopiperazines like Cyclo-(Pro-Gly) is generally stable, degradation can occur, especially in aqueous solutions under certain conditions.[1] The primary degradation pathway is the hydrolysis of the amide bonds within the diketopiperazine ring, which would convert Cyclo-(Pro-Gly) back to the linear dipeptide, Pro-Gly or Gly-Pro.
Several factors can influence the rate of this degradation:
-
pH: The stability of diketopiperazines is pH-dependent. For instance, the related diketopiperazine, Phe-Pro-DKP, is stable between pH 3 and 8 but undergoes hydrolysis at pH values below 3 and above 8.[2][3] It is advisable to maintain your Cyclo-(Pro-Gly) solutions within a neutral pH range if possible.
-
Temperature: Elevated temperatures will accelerate the rate of hydrolysis. For long-term storage, it is recommended to keep solutions at -20°C or -80°C.
-
Enzymatic Degradation: If your solution contains biological components (e.g., cell lysates, serum), enzymatic degradation by peptidases could be a factor.
Q3: I see unexpected peaks in my HPLC chromatogram when analyzing Cyclo-(Pro-Gly). What could they be?
A3: Unexpected peaks can arise from several sources. Here's a systematic way to troubleshoot:
-
Impurities in the Starting Material: Your commercial Cyclo-(Pro-Gly) may contain minor impurities. Always run a standard of the neat compound to identify the main peak and any initial impurities.
-
Degradation Products: As mentioned in Q2, the primary degradation product is the linear dipeptide (Pro-Gly or Gly-Pro) due to hydrolysis. Depending on the conditions, other minor degradation byproducts might form.
-
Solvent-Related Peaks: Ensure your mobile phase solvents are HPLC grade and properly degassed. Ghost peaks can appear due to contaminated solvents or air bubbles in the system.
-
Sample Matrix Effects: If you are analyzing Cyclo-(Pro-Gly) in a complex matrix (e.g., plasma, cell culture media), other components of the matrix can interfere with the analysis. A proper sample preparation method, such as solid-phase extraction (SPE), can help clean up the sample.
-
System Contamination: Carryover from previous injections can lead to ghost peaks. Run a blank gradient (injecting only the mobile phase) to check for system contamination.
Data Presentation
Table 1: Summary of Cyclo-(Pro-Gly) Stability and Solubility
| Parameter | Solvent/Condition | Observation/Data | Reference |
| Solubility | DMSO | >10 mg/mL | |
| Water | High solubility | ||
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | ||
| Storage Stability (Solid) | -20°C | Recommended for long-term storage | |
| Storage Stability (in DMSO) | -20°C | Stable for up to 1 month | |
| -80°C | Stable for up to 6 months | ||
| pH Stability (Aqueous) | pH 3-8 | Expected to be stable (based on similar DKP) | |
| pH < 3 or > 8 | Potential for hydrolysis to the linear dipeptide |
Experimental Protocols
Protocol 1: General Stability Testing of Cyclo-(Pro-Gly) using HPLC-UV
This protocol outlines a general method for assessing the stability of Cyclo-(Pro-Gly) in a given solvent.
1. Materials:
- Cyclo-(Pro-Gly) standard
- HPLC-grade solvents (e.g., water, acetonitrile, methanol)
- Buffers of desired pH (e.g., phosphate, acetate)
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
- Prepare a stock solution of Cyclo-(Pro-Gly) in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 1 mg/mL).
- Dilute the stock solution with the test solvent (e.g., buffered aqueous solution at a specific pH, organic solvent) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
- Divide the solution into aliquots for analysis at different time points.
- Store the aliquots under the desired experimental conditions (e.g., specific temperature).
3. HPLC Method:
- Column: C18 reversed-phase column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A typical gradient could be 5-95% B over 20 minutes. This may need to be optimized for baseline separation of Cyclo-(Pro-Gly) from any potential degradants.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210 nm
- Injection Volume: 10-20 µL
4. Data Analysis:
- Inject a sample at time zero (t=0) to determine the initial peak area of Cyclo-(Pro-Gly).
- Inject samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).
- Monitor the decrease in the peak area of Cyclo-(Pro-Gly) and the appearance of any new peaks.
- Calculate the percentage of Cyclo-(Pro-Gly) remaining at each time point relative to the initial time point.
Protocol 2: UPLC-MS/MS for Quantification of Cyclo-(Pro-Gly)
This protocol is adapted from a method for quantifying cyclic glycine-proline in biological extracts and is suitable for highly sensitive and specific quantification.
1. Materials:
- UPLC-MS/MS system (e.g., coupled with a triple quadrupole mass spectrometer)
- Cyclo-(Pro-Gly) standard
- Formic acid
- HPLC-grade water and methanol
2. Sample Preparation:
- Prepare samples as described in Protocol 1.
- Filter the samples through a 0.22 µm syringe filter before injection.
3. UPLC-MS/MS Method:
- Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in methanol
- Gradient:
- 0-4 min: 5-40% B
- 4-4.5 min: 40-100% B
- 4.5-6.5 min: 100% B
- 6.5-6.6 min: 100-5% B
- 6.6-10 min: 5% B
- Flow Rate: 0.3 mL/min
- Mass Spectrometry (Positive Ion Mode):
- Precursor Ion (m/z): 155.08
- Product Ions (m/z): Monitor for characteristic fragment ions.
4. Data Analysis:
- Develop a calibration curve using known concentrations of the Cyclo-(Pro-Gly) standard.
- Quantify the concentration of Cyclo-(Pro-Gly) in the samples by comparing their peak areas to the calibration curve.
Visualizations
References
Best practices for preventing the degradation of Cyclo-(Pro-Gly) during storage.
This technical support center provides researchers, scientists, and drug development professionals with best practices for preventing the degradation of Cyclo-(Pro-Gly) during storage and throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized Cyclo-(Pro-Gly)?
A1: For long-term stability, lyophilized Cyclo-(Pro-Gly) should be stored at -20°C or, for even better preservation, at -80°C.[1] When stored under these conditions in a dry environment, the peptide is stable for several years.[2]
Q2: My lyophilized Cyclo-(Pro-Gly) appears as a gel or is difficult to see in the vial. Is it degraded?
A2: Not necessarily. Some peptides, particularly short sequences, can be highly hygroscopic and may appear as a gel or a thin, hard-to-see film. This does not automatically indicate degradation. However, it highlights the importance of proper handling to prevent moisture absorption, which can compromise long-term stability.
Q3: How should I handle lyophilized Cyclo-(Pro-Gly) to prevent moisture contamination?
A3: Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold peptide. After dispensing the required amount, it is good practice to purge the vial with an inert gas like nitrogen or argon before resealing and returning it to cold storage.
Q4: Can I store Cyclo-(Pro-Gly) in solution?
A4: Storing Cyclo-(Pro-Gly) in solution is not recommended for long periods as its stability is significantly reduced compared to the lyophilized powder. If you must store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles, use a sterile buffer at a pH of 5-6, and store at -20°C or -80°C for the shortest possible time.[3]
Q5: What are the primary degradation pathways for Cyclo-(Pro-Gly)?
A5: The main degradation pathway for Cyclo-(Pro-Gly) is the hydrolysis of the diketopiperazine ring. This is particularly accelerated at pH values outside the neutral range (pH < 5 and > 8) and at elevated temperatures. Oxidation of the proline residue is another potential, though generally less common, degradation route.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of Cyclo-(Pro-Gly) in the stock or working solution. | Prepare fresh working solutions for each experiment from a properly stored, lyophilized stock. If using a stock solution, ensure it has been stored in appropriate aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. |
| Inconsistent or non-reproducible experimental results. | Inconsistent concentration of active Cyclo-(Pro-Gly) due to degradation or improper handling. | Strictly adhere to aliquoting stock solutions to ensure a consistent starting concentration. Always allow lyophilized powder to equilibrate to room temperature in a desiccator before weighing. |
| Appearance of extra peaks in my HPLC analysis of a stored sample. | Chemical degradation of Cyclo-(Pro-Gly) into byproducts. | The primary degradation product is likely the linear dipeptide Pro-Gly or Gly-Pro resulting from hydrolysis. Optimize storage conditions (see FAQs) and ensure the pH of your solutions is close to neutral. |
| Precipitation of the peptide in my experimental buffer. | Poor solubility at the working concentration or pH. | Before preparing your final working solution, perform a solubility test with a small amount of the peptide. If solubility in aqueous buffer is low, a small percentage of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution in the aqueous buffer. |
Quantitative Data on Stability
While specific kinetic data for Cyclo-(Pro-Gly) degradation is not extensively published, the following table provides representative data based on the known stability of diketopiperazines and general peptide degradation principles. This data illustrates the expected trends under various storage conditions.
Table 1: Estimated Percentage of Intact Cyclo-(Pro-Gly) Over Time Under Various Storage Conditions.
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| Lyophilized | ||||
| -80°C, desiccated | >99% | >99% | >99% | >99% |
| -20°C, desiccated | >99% | >99% | ~99% | ~98% |
| 4°C, desiccated | ~98% | ~95% | ~90% | ~85% |
| Room Temp (25°C), desiccated | ~95% | ~85% | ~70% | <50% |
| Room Temp (25°C), exposed to humidity | <90% | <70% | <50% | <20% |
| In Aqueous Solution (pH 7) | ||||
| -80°C (aliquoted) | >99% | ~98% | ~96% | ~92% |
| -20°C (aliquoted) | ~98% | ~94% | ~88% | ~75% |
| 4°C | ~90% | ~70% | <50% | <20% |
| In Aqueous Solution (pH 3 or 9) | ||||
| 4°C | <80% | <50% | <20% | <5% |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of Cyclo-(Pro-Gly).
-
Materials:
-
Cyclo-(Pro-Gly) standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Buffers of various pH (e.g., pH 3, 5, 7, 9)
-
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample Preparation: Prepare a stock solution of Cyclo-(Pro-Gly) in water or a suitable buffer at a known concentration (e.g., 1 mg/mL). For the stability study, dilute the stock solution in the respective stress condition buffers.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Forced Degradation Study:
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C.
-
Alkaline Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the lyophilized powder at 80°C.
-
Photostability: Expose the sample to UV light.
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
Identify the peak for intact Cyclo-(Pro-Gly) based on the retention time of the standard.
-
Calculate the percentage of degradation by comparing the peak area of the intact peptide in the stressed sample to that of the unstressed (time zero) sample.
-
Visualizations
Caption: Hydrolysis degradation pathway of Cyclo-(Pro-Gly).
Caption: Experimental workflow for a Cyclo-(Pro-Gly) stability study.
References
How to address batch-to-batch variability in synthetic Cyclo-(Pro-Gly).
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Cyclo-(Pro-Gly). Our aim is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo-(Pro-Gly) and why is it important?
Cyclo-(Pro-Gly), also known as cGP, is a cyclic dipeptide composed of proline and glycine (B1666218) residues.[1] It is an endogenous molecule found in the human body and is a metabolite of Insulin-like Growth Factor-1 (IGF-1).[1] Its unique cyclic structure confers high stability and resistance to enzymatic degradation compared to its linear counterpart.[2][3] Cyclo-(Pro-Gly) is of significant interest in drug development and neuroscience due to its neuroprotective properties and its role in modulating the IGF-1 signaling pathway, which is crucial for cellular growth, metabolism, and brain function.[1]
Q2: What are the common causes of batch-to-batch variability in synthetic Cyclo-(Pro-Gly)?
Batch-to-batch variability in synthetic peptides like Cyclo-(Pro-Gly) can arise from several factors throughout the manufacturing process. These include:
-
Raw Materials: Variations in the purity and quality of amino acid derivatives and reagents used in solid-phase peptide synthesis (SPPS).
-
Synthesis Process: Incomplete coupling or deprotection steps during SPPS can lead to the formation of deletion or truncated peptide sequences. Peptide aggregation on the solid support can also hinder reaction efficiency.
-
Cleavage and Deprotection: Incomplete removal of protecting groups from the peptide after synthesis.
-
Purification: Differences in the efficiency of purification techniques, such as High-Performance Liquid Chromatography (HPLC), can result in varying levels of process-related impurities.
-
Lyophilization and Handling: Inconsistent lyophilization can affect the final water content and stability of the peptide. Improper handling and storage can also lead to degradation.
Q3: What are the critical quality attributes (CQAs) to monitor for ensuring the consistency of Cyclo-(Pro-Gly) batches?
To ensure batch-to-batch consistency, it is crucial to monitor the following critical quality attributes (CQAs):
-
Identity: Confirmation of the correct molecular weight and structure.
-
Purity: Percentage of the target peptide in the final product.
-
Peptide Content: The actual amount of peptide in the lyophilized powder, accounting for water and counter-ions.
-
Impurities: Identification and quantification of any synthesis-related or degradation products.
-
Biological Activity: A functional assay to confirm that the peptide elicits the expected biological response.
Troubleshooting Guides
Issue 1: Inconsistent Biological Assay Results
Question: My different batches of Cyclo-(Pro-Gly) are showing variable activity in my cell-based assays. What could be the cause?
Answer: Inconsistent biological activity is a common problem stemming from batch-to-batch variability. The primary culprits are differences in peptide purity and content.
Troubleshooting Steps:
-
Verify Peptide Purity: Analyze all batches by High-Performance Liquid Chromatography (HPLC). A lower than expected purity for a particular batch can lead to reduced activity.
-
Determine Peptide Content: Perform Amino Acid Analysis (AAA) to determine the exact peptide content of each lyophilized batch. Lyophilized peptides can contain significant amounts of water and counter-ions (e.g., TFA from purification), which will affect the calculated concentration if not accounted for.
-
Standardize Solution Preparation: Always prepare fresh solutions from the lyophilized powder before each experiment. Ensure the powder is fully dissolved.
-
Assess for Impurities: Analyze the batches using Mass Spectrometry (MS) to identify any potential impurities that might interfere with the biological assay.
Data Presentation: Example of Batch Comparison
| Batch ID | Purity (HPLC, %) | Peptide Content (AAA, %) | Observed Biological Activity (EC50, µM) |
| Batch A | 98.5 | 85.2 | 1.2 |
| Batch B | 92.1 | 75.6 | 5.8 |
| Batch C | 99.2 | 88.9 | 1.1 |
In this example, the lower purity and peptide content of Batch B likely explain its reduced biological activity.
Issue 2: Discrepancies in Characterization Data (MS and HPLC)
Question: I am observing unexpected peaks in my HPLC chromatogram and/or my mass spectrometry data for a new batch of Cyclo-(Pro-Gly). What do these mean?
Answer: Unexpected peaks in your analytical data usually indicate the presence of impurities. These can be byproducts of the synthesis or degradation products.
Troubleshooting Steps:
-
Analyze HPLC Profile: A well-resolved HPLC chromatogram is the first step. Multiple peaks suggest a mixture of compounds.
-
Identify Impurities by MS: Couple your HPLC to a mass spectrometer (LC-MS) to get the molecular weights of the components under each peak. Common impurities in SPPS include:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated sequences: Peptides that stopped elongating during synthesis.
-
Incompletely deprotected peptides: Peptides still carrying protecting groups.
-
Oxidized products: Particularly if the sequence contained susceptible residues (though not in Cyclo-(Pro-Gly)).
-
-
Consider Racemization: The chirality of the amino acids can be affected during synthesis. Chiral HPLC may be necessary to separate enantiomers.
Data Presentation: Common Impurities in Cyclo-(Pro-Gly) Synthesis
| Impurity Type | Expected Mass Difference from Cyclo-(Pro-Gly) | Potential Cause |
| Linear Pro-Gly | +18 Da (H₂O) | Incomplete cyclization |
| Glycine deletion | -57 Da | Incomplete coupling of Glycine |
| Proline deletion | -97 Da | Incomplete coupling of Proline |
| Boc-protected impurity | +100 Da | Incomplete deprotection of Boc group |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for analyzing the purity of synthetic Cyclo-(Pro-Gly).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (peptide bond) and 280 nm (if aromatic residues were present).
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
Mass Spectrometry (MS) for Identity Confirmation
This protocol outlines the general procedure for confirming the molecular weight of Cyclo-(Pro-Gly).
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: The sample from the HPLC eluent can be directly infused into the mass spectrometer. Alternatively, dissolve the peptide in a 50:50 acetonitrile:water solution with 0.1% formic acid to a concentration of approximately 10 µM.
-
Analysis Mode: Positive ion mode.
-
Data Acquisition: Scan for the expected m/z of the protonated molecule [M+H]⁺. For Cyclo-(Pro-Gly) (C₇H₁₀N₂O₂), the expected monoisotopic mass is approximately 154.07 g/mol , so the [M+H]⁺ ion would be observed at an m/z of ~155.08.
Amino Acid Analysis (AAA) for Peptide Content Determination
This protocol describes the steps for determining the absolute peptide content.
-
Hydrolysis: Accurately weigh a sample of the lyophilized peptide. Hydrolyze the peptide into its constituent amino acids by heating in 6 M HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the amino acids with a reagent such as ninhydrin (B49086) to allow for detection.
-
Chromatographic Separation: Separate the derivatized amino acids using ion-exchange chromatography or reversed-phase HPLC.
-
Quantification: Quantify each amino acid by comparing its peak area to that of a known standard. The total peptide content is calculated based on the amount of each amino acid present relative to the initial sample weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR provides detailed structural information and can confirm the connectivity and stereochemistry of the peptide.
-
Sample Preparation: Dissolve 1-5 mg of the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The concentration should typically be higher than 1 mM.
-
Experiments: Acquire a series of 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR spectra.
-
Analysis:
-
¹H NMR: Provides information on the chemical environment of each proton.
-
COSY/TOCSY: Used to identify the spin systems of the proline and glycine residues.
-
NOESY: Provides information about through-space proton-proton proximities, which helps to define the three-dimensional structure.
-
Visualizations
Logical Workflow for Troubleshooting Batch-to-Batch Variability
Caption: A flowchart outlining the systematic approach to troubleshooting inconsistent experimental results with synthetic peptides.
Experimental Workflow for Quality Control of Synthetic Cyclo-(Pro-Gly)
Caption: A diagram illustrating the key stages in the synthesis and quality control of Cyclo-(Pro-Gly).
Signaling Pathway: Cyclo-(Pro-Gly) and IGF-1 Regulation
Caption: A diagram showing how Cyclo-(Pro-Gly) can modulate the bioavailability of IGF-1 by competing for binding to IGFBP-3.
References
Technical Support Center: Enhancing Cyclo-(Pro-Gly) Bioavailability in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the bioavailability of Cyclo-(Pro-Gly) [cGP] in animal models.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo-(Pro-Gly) and why is enhancing its bioavailability important?
Cyclo-(Pro-Gly), also known as cGP, is a cyclic dipeptide with neuroprotective and nootropic effects. As a naturally occurring metabolite of insulin-like growth factor 1 (IGF-1), it possesses inherent stability due to its cyclic structure and is lipophilic, which are favorable characteristics for crossing biological membranes.[1] Enhancing its bioavailability is crucial for achieving therapeutic concentrations in target tissues, such as the brain, particularly when administered orally.
Q2: What are the primary challenges in achieving high oral bioavailability for cGP?
While cGP has favorable intrinsic properties, like other peptide-based compounds, it can still be subject to enzymatic degradation in the gastrointestinal (GI) tract and may have limitations in crossing the intestinal epithelium efficiently. Overcoming these barriers is key to improving its systemic exposure after oral administration.
Q3: What are the main strategies to enhance the bioavailability of cGP in animal models?
Several promising strategies can be employed to improve the bioavailability of cGP. These can be broadly categorized as:
-
Alternative Routes of Administration: Bypassing the GI tract through routes like intranasal delivery.
-
Advanced Formulation Technologies:
-
Nanoparticle-based formulations: Encapsulating cGP to protect it from degradation and improve absorption.
-
Lipid-based formulations: Improving solubility and facilitating transport across the intestinal lining.
-
-
Chemical Modification:
-
Prodrug approach: Temporarily modifying the cGP molecule to enhance its absorption characteristics.
-
-
Use of Excipients:
-
Permeation enhancers: Co-administering substances that transiently increase the permeability of the intestinal epithelium.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, with potential solutions and optimization strategies.
Issue 1: Low and variable plasma concentrations of cGP after oral administration.
-
Potential Cause: Poor absorption from the GI tract and/or significant first-pass metabolism.
-
Troubleshooting Steps:
-
Consider Intranasal Administration: This route bypasses the GI tract and first-pass metabolism, potentially leading to higher and more consistent plasma and brain concentrations.
-
Formulation with Permeation Enhancers: Incorporating well-characterized permeation enhancers into your oral formulation can transiently increase intestinal permeability.
-
Lipid-Based Formulations: Formulating cGP in a self-emulsifying drug delivery system (SEDDS) can improve its solubilization in the gut and enhance absorption.
-
Nanoparticle Encapsulation: Encapsulating cGP in polymeric or lipid-based nanoparticles can protect it from enzymatic degradation and facilitate its uptake by the intestinal mucosa.
-
Issue 2: Difficulty in detecting cGP in the brain tissue of animal models.
-
Potential Cause: Insufficient systemic bioavailability to drive brain penetration, or rapid clearance from the brain.
-
Troubleshooting Steps:
-
Optimize the Delivery Method for Brain Targeting: Intranasal delivery is a promising option for direct nose-to-brain transport, potentially increasing brain concentrations even with lower systemic exposure.
-
Increase the Administered Dose (with caution): A higher dose might lead to detectable brain levels, but potential toxicity should be carefully monitored.
-
Utilize a More Sensitive Analytical Method: Ensure your analytical technique (e.g., LC-MS/MS) is sufficiently sensitive to detect the low concentrations of cGP expected in the brain.
-
Quantitative Data on Bioavailability Enhancement
While specific quantitative pharmacokinetic data for enhanced formulations of Cyclo-(Pro-Gly) are limited in publicly available literature, we can draw comparisons from studies on other cyclic peptides to illustrate the potential improvements.
Table 1: Illustrative Bioavailability Enhancement of a Cyclic Peptide (Cyclosporine A) using Nanoparticle Formulations in Beagle Dogs
| Formulation | Cmax (ng/mL) | Tmax (hr) | Relative Bioavailability (%) |
| Polymeric Nanoparticles (PLGA NPs) | - | - | ~22.7 |
| Nanostructured Lipid Carriers (NLCs) | - | - | ~111.8 |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | - | - | ~73.6 |
Data presented is for Cyclosporine A and serves as an example of the potential for different nanoparticle formulations to influence bioavailability.
Table 2: Pharmacokinetic Parameters of Orally Administered Cyclo(His-Pro), a Related Cyclic Dipeptide, in Mice
| Parameter | Value |
| Time to Appearance in Blood | < 15 minutes |
| Intact Peptide in Blood (at 30 min) | 25-32% of total radioactivity |
This data suggests that related cyclic dipeptides can be absorbed orally.[2]
Experimental Protocols
Below are detailed methodologies for key experiments relevant to enhancing and assessing the bioavailability of cGP.
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
-
Component Selection:
-
Oil Phase: Select a suitable oil (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Choose a non-ionic surfactant with a high HLB value (e.g., Cremophor EL, Tween 80).
-
Co-surfactant/Co-solvent: Select a co-surfactant to improve the emulsification process (e.g., Transcutol P, PEG 400).
-
-
Formulation Development:
-
Determine the solubility of cGP in various oils, surfactants, and co-surfactants.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution with water.
-
-
Preparation of cGP-SEDDS:
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the desired amount of cGP to the mixture.
-
Gently heat (if necessary) and vortex until a clear and homogenous solution is formed.
-
-
Characterization:
-
Visually inspect the formulation for clarity and homogeneity.
-
Determine the emulsification time and droplet size upon dilution in an aqueous medium.
-
Protocol 2: Intranasal Administration in a Rat Model
-
Animal Preparation:
-
Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane).
-
Place the animal in a supine position to facilitate nasal administration.
-
-
Formulation Preparation:
-
Dissolve cGP in a vehicle suitable for nasal administration (e.g., saline, phosphate-buffered saline). The final volume should be small (typically 5-10 µL per nostril for a rat).
-
-
Administration:
-
Using a micropipette with a fine tip, carefully instill the cGP solution into one or both nostrils of the anesthetized rat.
-
Alternate nostrils if administering a larger total volume to avoid overflow.
-
-
Post-administration Monitoring:
-
Keep the animal in the supine position for a few minutes to allow for absorption.
-
Monitor the animal for any signs of respiratory distress.
-
Protocol 3: Pharmacokinetic Study in a Mouse Model
-
Animal Groups:
-
Divide mice into groups based on the formulation and route of administration to be tested (e.g., oral gavage of cGP in saline, oral gavage of cGP-SEDDS, intranasal administration of cGP in saline).
-
-
Dosing:
-
Administer the respective formulations to each group of mice. Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of cGP in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for enhancing and evaluating cGP bioavailability.
Caption: Logical approach to overcoming barriers to cGP bioavailability.
References
Validation & Comparative
In Vivo Validation of the Neurogenic Potential of Cyclo-(Pro-Gly): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available in vivo and supportive in vitro data on the neurogenic and neuroregenerative effects of Cyclo-(Pro-Gly), a cyclic dipeptide with neuroprotective properties. While direct in vivo validation of its neurogenic effects is still an emerging area of research, this document summarizes key findings, compares them with related compounds and established neurogenic agents, and provides detailed experimental protocols for further investigation.
Overview of Cyclo-(Pro-Gly) and its Neuroactive Potential
Cyclo-(Pro-Gly), also known as Cyclo-Gly-Pro (CGP), is a metabolite of the insulin-like growth factor-1 (IGF-1)[1]. It is a stable, lipophilic molecule that can cross the blood-brain barrier[1]. Research has primarily focused on its neuroprotective effects, demonstrating its ability to shield neurons from various insults and promote neurite outgrowth.
Key Reported Bioactivities:
-
Neuroprotection: Cyclo-(Pro-Gly) has been shown to protect neurons against glutamate-induced toxicity, hypoxic/ischemic damage, and neurotoxin-induced cell death[2].
-
Neuroregeneration: In vitro studies have indicated that at certain concentrations (e.g., 1 nM), Cyclo-(Pro-Gly) can increase the number of neuronal cells compared to controls and promote the outgrowth of neurites[2].
-
Cognitive Enhancement: In a mouse model of Alzheimer's disease, intranasal administration of Cyclo-(Pro-Gly) improved spatial memory and reduced amyloid plaque load in the hippocampus and cortex[1].
While the term "neurogenesis-stimulating" has been associated with Cyclo-(Pro-Gly), direct quantitative in vivo evidence of increased neural stem cell proliferation and differentiation remains to be conclusively demonstrated. This guide will leverage data from closely related compounds and relevant signaling pathways to provide a framework for its potential in vivo validation.
Comparative Analysis of Neurogenic Effects
Direct comparative in vivo studies of Cyclo-(Pro-Gly) against other neurogenic agents are not yet available in published literature. Therefore, we present data on a structurally related cyclic dipeptide, Cyclo-(His-Pro), and a key downstream mediator, Brain-Derived Neurotrophic Factor (BDNF), to provide a comparative context.
Table 1: Comparison of In Vivo Neurogenic Effects
| Compound/Treatment | Animal Model | Brain Region | Key Findings (Quantitative) | Citation(s) |
| Cyclo-(His-Pro) + Zinc | Streptozotocin-induced diabetic rats | Hippocampal Dentate Gyrus (SGZ) | Significantly increased number of BrdU-positive (proliferating) cells and DCX-positive (immature neuron) cells in the early phase of diabetes. | |
| Brain-Derived Neurotrophic Factor (BDNF) | Adult mice (conditional knockout) | Hippocampal Dentate Gyrus | BDNF is crucial for the survival of newborn cells. Exercise-induced increases in progenitor cell proliferation are significantly blunted in the absence of BDNF. | |
| P7C3 (Aminopropyl Carbazole) | Adult mice | Hippocampal Dentate Gyrus (SGZ) | Increased number of DCX-positive cells by promoting the survival of newborn neurons, without affecting proliferation. |
Experimental Protocols for In Vivo Neurogenesis Validation
To validate the neurogenic effects of Cyclo-(Pro-Gly) in vivo, standard protocols for assessing cell proliferation and neuronal differentiation in the adult brain's neurogenic niches (the subgranular zone of the hippocampus and the subventricular zone) can be employed.
Animal Model and Compound Administration
-
Animal Model: Adult (8-10 weeks old) C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Compound Administration: Cyclo-(Pro-Gly) can be dissolved in a vehicle such as saline or phosphate-buffered saline (PBS). Administration can be performed via intraperitoneal (i.p.) injection, oral gavage, or intranasally. A dose-response study is recommended. For example, a study on a Cyclo-(Pro-Gly) analog used doses up to 20 mg/kg.
-
Control Groups: A vehicle-treated control group is essential. A positive control group treated with a known neurogenic agent, such as BDNF or a compound like P7C3, would provide a valuable benchmark.
Proliferation Assay: BrdU Labeling
This protocol is used to label and quantify dividing cells in the S-phase of the cell cycle.
-
BrdU Administration: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is administered to animals via i.p. injection (e.g., 50 mg/kg body weight) one or more times before sacrifice. For a cumulative labeling of proliferating cells, multiple injections can be given over several days.
-
Tissue Processing: 24 hours after the final BrdU injection, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted and post-fixed in 4% PFA overnight, then transferred to a sucrose (B13894) solution for cryoprotection.
-
Immunohistochemistry:
-
Coronal sections (e.g., 40 µm) of the brain are cut using a cryostat.
-
DNA Denaturation: Sections are incubated in a solution of 2N HCl to denature the DNA, which is crucial for the anti-BrdU antibody to access the incorporated BrdU.
-
Blocking: Sections are incubated in a blocking solution (e.g., PBS with Triton X-100 and normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight with a primary antibody against BrdU (e.g., rat anti-BrdU).
-
Secondary Antibody Incubation: Sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rat Alexa Fluor 488).
-
Mounting and Imaging: Sections are mounted on slides with a mounting medium containing a nuclear counterstain like DAPI. Images of the subgranular zone and subventricular zone are captured using a confocal microscope.
-
-
Quantification: The number of BrdU-positive cells is counted in the region of interest and expressed as the number of cells per section or per volume.
Neuronal Differentiation Assay: Doublecortin (DCX) Staining
This protocol is used to identify and quantify immature, migrating neurons.
-
Tissue Processing: Brain tissue is prepared as described in the BrdU protocol (perfusion and sectioning).
-
Immunohistochemistry:
-
Antigen Retrieval (if necessary): Some protocols may require a brief antigen retrieval step.
-
Blocking: Sections are incubated in a blocking solution.
-
Primary Antibody Incubation: Sections are incubated overnight with a primary antibody against Doublecortin (DCX) (e.g., goat anti-DCX).
-
Secondary Antibody Incubation: Sections are incubated with a fluorescently labeled secondary antibody (e.g., donkey anti-goat Alexa Fluor 594).
-
Mounting and Imaging: Sections are mounted and imaged as described above.
-
-
Quantification: The number of DCX-positive cells is counted in the neurogenic niches. The morphology of these cells can also be analyzed to assess their maturation stage.
Visualizing Pathways and Workflows
Hypothesized Signaling Pathway for Cyclo-(Pro-Gly) Neurogenic Effects
The neuroprotective and potential neurogenic effects of Cyclo-(Pro-Gly) are thought to be mediated, in part, through the modulation of the IGF-1 and BDNF signaling pathways.
Caption: Hypothesized mechanism of Cyclo-(Pro-Gly) induced neurogenesis.
Experimental Workflow for In Vivo Neurogenesis Assessment
The following diagram outlines the key steps in an in vivo experiment designed to test the neurogenic effects of Cyclo-(Pro-Gly).
Caption: Workflow for assessing Cyclo-(Pro-Gly)'s in vivo neurogenic effects.
Conclusion and Future Directions
The existing evidence strongly supports the neuroprotective role of Cyclo-(Pro-Gly) and suggests a potential for promoting neuroregeneration. However, rigorous in vivo studies focused specifically on quantifying its impact on adult neurogenesis are needed. By employing the standardized protocols outlined in this guide, researchers can systematically evaluate the effects of Cyclo-(Pro-Gly) on neural stem cell proliferation and neuronal differentiation. Future studies should aim to conduct direct comparisons with other neurogenic compounds and further elucidate the underlying molecular mechanisms, particularly the interplay between the IGF-1 and BDNF signaling pathways. Such data will be critical for advancing the development of Cyclo-(Pro-Gly) as a potential therapeutic for neurodegenerative diseases and brain injury.
References
A comparative analysis of Cyclo-(Pro-Gly) and other nootropic agents.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endogenous peptide Cyclo-(Pro-Gly) with other prominent nootropic agents, including Piracetam, Modafinil, L-theanine, and Bacopa monnieri. The analysis is based on available experimental data, focusing on mechanisms of action, cognitive enhancement effects, and safety profiles. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying science.
Introduction to Nootropic Agents
Nootropics, often referred to as "smart drugs" or "cognitive enhancers," are substances that may improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals.[1] The agents discussed in this guide encompass a range of chemical structures and mechanisms of action, from synthetic molecules to naturally occurring compounds.
Cyclo-(Pro-Gly) (CPG) is an endogenous cyclic dipeptide that has garnered interest for its neuroprotective and cognitive-enhancing properties.[2] It is a metabolite of the nootropic drug Noopept and has been shown to modulate synaptic plasticity and protect neurons from various insults.[3]
Comparative Analysis of Mechanisms of Action
The nootropic agents under review exert their cognitive effects through diverse molecular pathways. Understanding these mechanisms is crucial for targeted drug development and for predicting potential synergistic or antagonistic interactions.
| Nootropic Agent | Primary Mechanism of Action | Key Molecular Targets | References |
| Cyclo-(Pro-Gly) | Positive allosteric modulator of AMPA receptors; increases Brain-Derived Neurotrophic Factor (BDNF) levels.[4][5] | AMPA receptors, BDNF signaling pathway. | |
| Piracetam | Modulates membrane fluidity; enhances cholinergic and glutamatergic neurotransmission. | Muscarinic acetylcholine (B1216132) receptors, NMDA and AMPA glutamate (B1630785) receptors. | |
| Modafinil | Dopamine (B1211576) transporter (DAT) inhibitor, leading to increased extracellular dopamine levels. | Dopamine transporters. | |
| L-theanine | Modulates glutamate and GABAergic systems; increases alpha brain wave activity. | AMPA, Kainate, and NMDA glutamate receptors; GABA receptors. | |
| Bacopa monnieri | Modulates synaptic plasticity; antioxidant and anti-inflammatory effects; acetylcholinesterase inhibition. | CREB pathway, BDNF signaling, acetylcholinesterase. |
Below are diagrams illustrating the primary signaling pathways for each nootropic agent.
References
- 1. Piracetam: physiological disposition and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pureprescriptions.com [pureprescriptions.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
Cyclo-(Pro-Gly) versus the linear GPE peptide in the regulation of IGF-1.
An Objective Comparison of Cyclo-(Pro-Gly) and Linear GPE in the Regulation of Insulin-like Growth Factor-1
Introduction
Insulin-like Growth Factor-1 (IGF-1) is a critical polypeptide hormone that plays a pivotal role in cellular growth, development, and metabolism. Its therapeutic applications, however, are often limited by a short half-life and complex interactions with a family of six IGF-binding proteins (IGFBPs) that regulate its bioavailability.[1] The N-terminal tripeptide of IGF-1, Glycine-Proline-Glutamate (GPE), and its metabolic derivative, Cyclo-(Pro-Gly) (cGP), have emerged as subjects of intense research due to their potential to modulate IGF-1's effects, particularly in the central nervous system.[2][3]
GPE is naturally cleaved from the N-terminus of IGF-1, and was initially investigated for its neuroprotective properties.[4][5] cGP is a cyclic dipeptide formed from the metabolism of GPE. Despite their shared origin, cGP and GPE exhibit fundamentally different mechanisms of action, pharmacokinetic profiles, and therapeutic potential in the regulation of the IGF-1 system. This guide provides an objective comparison of these two peptides, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between cGP and GPE lies in their interaction with the IGF-1 axis. While both peptides exert neuroprotective effects, their methods for achieving these outcomes are vastly different.
Cyclo-(Pro-Gly) (cGP): An Indirect Modulator of IGF-1 Bioavailability
cGP's regulatory role is indirect but profound. It does not bind to the IGF-1 receptor (IGF-1R). Instead, its primary mechanism involves interacting with IGFBP-3, the most abundant IGF-binding protein in circulation, which binds over 75% of serum IGF-1. As a metabolite derived from the N-terminal of IGF-1—a key binding site for IGFBPs—cGP retains a strong affinity for IGFBP-3.
By competitively binding to IGFBP-3, cGP displaces IGF-1, thereby increasing the concentration of free, bioavailable IGF-1 that can activate the IGF-1R and initiate downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways. This mechanism allows cGP to act as a homeostatic regulator; it can enhance IGF-1 activity when levels of bioavailable IGF-1 are insufficient and inhibit its function when it is in excess. This normalizing effect is a key advantage, potentially mitigating the risks associated with direct IGF-1 administration.
Linear GPE Peptide: An IGF-1 Receptor-Independent Agent
In stark contrast to cGP, the linear GPE peptide does not interact with IGF-1 receptors. Its biological activities, primarily neuroprotection, are mediated through pathways entirely separate from the canonical IGF-1 signaling system. Early studies suggested that GPE might interact with NMDA receptors, although its precise mode of action remains a subject of investigation. Synthetic GPE has been shown to stimulate the release of neurotransmitters like acetylcholine (B1216132) and dopamine (B1211576) without engaging IGF-1 receptors. Therefore, GPE should be viewed not as a regulator of IGF-1, but as a distinct neuroactive peptide that is a metabolic byproduct of IGF-1.
Pharmacokinetic Profiles: Stability as a Deciding Factor
The therapeutic viability of a peptide is heavily dependent on its stability and bioavailability. In this domain, the structural differences between cGP and GPE lead to dramatically different outcomes.
GPE: The Challenge of Instability
As a linear peptide, GPE is highly susceptible to enzymatic degradation. Pharmacokinetic studies in rats have demonstrated that GPE has an extremely short plasma half-life, lasting less than two minutes after intravenous injection and under four minutes following intraperitoneal administration. This enzymatic instability means that continuous intravenous infusion is necessary to maintain therapeutically relevant concentrations, posing a significant hurdle for clinical application.
cGP: The Advantage of a Cyclic Structure
The cyclization of the Pro-Gly dipeptide confers remarkable enzymatic stability. This structural feature protects cGP from degradation by proteases, resulting in a significantly longer elimination half-life of approximately 7 hours. Furthermore, its cyclic nature and lipophilicity allow cGP to be orally bioavailable and to efficiently cross the blood-brain barrier. These superior pharmacokinetic properties make cGP a far more viable drug candidate compared to its linear precursor.
Data Presentation: Comparative Analysis
The following tables summarize the key differences in the properties and functional effects of Cyclo-(Pro-Gly) and the linear GPE peptide.
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Feature | Cyclo-(Pro-Gly) (cGP) | Linear GPE Peptide |
| Source | Metabolite of the GPE peptide | N-terminal cleavage product of IGF-1 |
| Structure | Cyclic dipeptide | Linear tripeptide |
| Enzymatic Stability | High, resistant to proteases | Very low, rapidly degraded |
| Plasma Half-life | Long (approx. 7 hours) | Extremely short (<4 minutes) |
| Bioavailability | Orally bioavailable | Requires continuous infusion |
| Blood-Brain Barrier | Readily crosses | Crosses the BBB |
Table 2: Comparative Functional Effects on the IGF-1 System
| Feature | Cyclo-(Pro-Gly) (cGP) | Linear GPE Peptide |
| Interaction with IGF-1R | None | None |
| Primary Mechanism | Competitively binds to IGFBP-3 | IGF-1R independent; may interact with NMDA-R |
| Effect on IGF-1 Bioavailability | Increases free IGF-1 by displacing it from IGFBP-3 | No direct effect |
| Role in IGF-1 Regulation | Normalizes IGF-1 function (homeostatic regulator) | None; acts as a separate neuroactive peptide |
| Primary Therapeutic Effect | Neuroprotection, cognitive enhancement, normalization of IGF-1 function | Neuroprotection |
Experimental Protocols
Detailed methodologies are crucial for the objective assessment of peptide performance. Below are summaries of key experimental protocols cited in the comparison.
1. Pharmacokinetic Analysis of GPE in Rats
-
Objective: To determine the plasma half-life of GPE.
-
Methodology: Adult Wistar rats receive a single bolus intravenous (IV) or intraperitoneal (IP) injection of GPE (e.g., 30 or 100 mg/kg). Blood samples are collected via cannulation at predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes) post-injection. Plasma is separated by centrifugation. GPE concentrations in the plasma are quantified using a specific radioimmunoassay (RIA) or by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The resulting concentration-time data are then used to calculate the pharmacokinetic parameters, including elimination half-life.
2. In Vitro Competitive Binding Assay for cGP and IGFBP-3
-
Objective: To demonstrate that cGP competes with IGF-1 for binding to IGFBP-3.
-
Methodology: Recombinant human IGFBP-3 is immobilized on a microplate. A constant concentration of labeled IGF-1 (e.g., biotinylated or radiolabeled) is added to the wells along with increasing concentrations of unlabeled cGP. The plate is incubated to allow binding to reach equilibrium. After washing away unbound components, the amount of labeled IGF-1 bound to IGFBP-3 is quantified (e.g., using a streptavidin-HRP conjugate for colorimetric detection or scintillation counting). A decrease in the signal with increasing cGP concentration indicates competitive binding.
3. Neuroprotection Assessment in a Quinolinic Acid (QA) Lesion Model
-
Objective: To compare the in vivo neuroprotective effects of cGP and GPE.
-
Methodology: This protocol models the striatal degeneration seen in Huntington's disease. Adult rats receive a unilateral intrastriatal injection of the excitotoxin quinolinic acid (QA). Immediately following the lesion, animals are treated with daily injections of either vehicle, GPE, or cGP directly into the striatum for a set period (e.g., 7 days). At the end of the treatment period, the animals are euthanized, and their brains are processed for histological analysis. Striatal sections are subjected to immunocytochemical staining for specific neuronal markers, such as calbindin (for projection neurons) or choline (B1196258) acetyltransferase (ChAT) for interneurons. The number of surviving neurons in the lesioned striatum is counted and compared across treatment groups to quantify the degree of neuroprotection.
Mandatory Visualizations
Conclusion and Future Directions
The comparison between Cyclo-(Pro-Gly) and the linear GPE peptide reveals two molecules with distinct identities and therapeutic prospects. GPE is a neuroactive metabolite of IGF-1 that functions independently of the IGF-1 receptor, but its utility is severely hampered by its profound enzymatic instability.
In contrast, cGP is a stable, orally bioavailable metabolite that acts as a sophisticated regulator of the IGF-1 system. Its ability to competitively bind to IGFBP-3 allows it to normalize the bioavailability of IGF-1, a mechanism that is both unique and therapeutically promising. The superior pharmacokinetic profile and the homeostatic regulatory function of cGP make it a significantly more attractive candidate for drug development, particularly for chronic neurological conditions where sustained and balanced IGF-1 activity is desirable.
Future research should focus on elucidating the full range of cGP's interactions with all six IGFBPs and confirming its efficacy in a broader range of preclinical models of neurological disease. For GPE, identifying its specific receptor and downstream signaling pathway is essential to understanding its biological role and exploring any potential, albeit likely limited, therapeutic niche. For drug development professionals, the evidence strongly suggests that efforts and resources are better directed towards cGP and its analogues as a promising strategy to safely and effectively harness the therapeutic power of the IGF-1 system.
References
- 1. exploring-peptides.com [exploring-peptides.com]
- 2. GPE and GPE analogues as promising neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IGF-1 derived small neuropeptides and analogues: a novel strategy for the development of pharmaceuticals for neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IGF-I amino-terminal tripeptide glycine-proline-glutamate (GPE) is neuroprotective to striatum in the quinolinic acid lesion animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the antinociceptive activity of Cyclo-(Pro-Gly) through validation studies.
A comprehensive review of validation studies confirms the significant antinociceptive activity of the cyclic dipeptide Cyclo-(Pro-Gly) (CGP). Experimental evidence demonstrates its efficacy in various preclinical pain models, suggesting a mechanism of action involving the endogenous opioid system. This guide provides a comparative overview of CGP's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy in Preclinical Pain Models
Cyclo-(Pro-Gly) has been shown to exert significant antinociceptive effects in several well-established murine models of pain. The following tables summarize the quantitative data from key validation studies and provide a comparison with standard analgesics.
Table 1: Antinociceptive Activity of Cyclo-(Pro-Gly) in Mice [1][2]
| Pain Model | Dosing (Intraperitoneal) | Key Findings |
| Formalin Test | 0.1, 1, or 10 μmol/kg | Significant inhibition of both the neurogenic (early) and inflammatory (late) phases of formalin-induced pain. |
| Acetic Acid-Induced Writhing Test | 10 μmol/kg | Significant and long-lasting antinociceptive effect, detected for up to 6 hours after administration. |
| Hot Plate Test | 0.1, 1, or 10 μmol/kg | Dose-dependent increase in latency to a thermal stimulus, indicating central antinociceptive activity. This effect was reversed by the opioid antagonist naloxone (B1662785). |
| Carrageenan-Induced Hyperalgesia | 10 μmol/kg | Attenuation of the hyperalgesic response, demonstrating efficacy in a model of inflammatory pain. |
Table 2: Comparative Antinociceptive Potency of Standard Analgesics in Mice (Literature Data)
| Analgesic | Pain Model | Route of Administration | ED₅₀ (Effective Dose, 50%) |
| Morphine | Warm Water Tail-Withdrawal | Intraperitoneal | 4.12 mg/kg[3] |
| Tramadol | Acetic Acid-Induced Writhing | Intraperitoneal | 5.20 mg/kg |
| Lornoxicam (NSAID) | Acetic Acid-Induced Writhing | Intraperitoneal | 1.54 mg/kg |
Disclaimer: The ED₅₀ values for standard analgesics are derived from separate studies and are provided for general reference. A direct head-to-head comparison of potency with Cyclo-(Pro-Gly) would require testing within the same experimental protocol.
A key finding from validation studies is that the antinociceptive effects of Cyclo-(Pro-Gly) are not associated with motor impairment, as assessed by the rotarod test, indicating that its observed analgesic properties are not a result of sedation or altered motor coordination[1].
Proposed Mechanism of Action: Opioid System Modulation
The antinociceptive activity of Cyclo-(Pro-Gly) appears to be mediated, at least in part, through the opioid system. This is strongly supported by the finding that the non-selective opioid receptor antagonist, naloxone, reverses the analgesic effects of CGP in the hot plate test[1]. Furthermore, administration of CGP has been shown to increase the expression of c-Fos, a marker of neuronal activation, in the periaqueductal gray (PAG). The PAG is a critical brain region involved in the descending control of pain.
The proposed signaling pathway, based on these findings and the known mechanisms of opioid action in the PAG, is illustrated below.
Caption: Proposed signaling pathway for Cyclo-(Pro-Gly) antinociception in the periaqueductal gray (PAG).
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of Cyclo-(Pro-Gly)'s antinociceptive activity.
Formalin Test
The formalin test is a model of tonic pain that involves two distinct phases: an initial neurogenic phase followed by a later inflammatory phase.
-
Animals: Male Swiss mice are used.
-
Procedure: A solution of 2.5% formalin (in saline) is injected into the subplantar region of the right hind paw.
-
Observation: Immediately after injection, the time the animal spends licking the injected paw is recorded for 5 minutes (neurogenic phase) and then again for a period of 15-30 minutes post-injection (inflammatory phase).
-
Treatment: Cyclo-(Pro-Gly) or a vehicle control is administered intraperitoneally 30 minutes before the formalin injection. Morphine is typically used as a positive control.
Acetic Acid-Induced Writhing Test
This test is a model of visceral inflammatory pain.
-
Animals: Male Swiss mice are used.
-
Procedure: A 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation: The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes following the acetic acid injection.
-
Treatment: Cyclo-(Pro-Gly) or a vehicle control is administered intraperitoneally 30 minutes prior to the acetic acid injection.
Hot Plate Test
The hot plate test is used to evaluate central antinociceptive activity against a thermal stimulus.
-
Animals: Male Swiss mice are used.
-
Procedure: Animals are placed on a metal surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Observation: The latency to a nociceptive response (e.g., licking the paws or jumping) is recorded. A cut-off time is established to prevent tissue damage.
-
Treatment: Cyclo-(Pro-Gly), a vehicle control, or a positive control like morphine is administered intraperitoneally at a set time before placing the animal on the hot plate. To investigate opioid receptor involvement, an antagonist like naloxone can be administered prior to the test compound.
Caption: General experimental workflow for assessing the antinociceptive activity of Cyclo-(Pro-Gly).
References
- 1. Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behaviour and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Identification and Pharmacological Characterization of a Low-Liability Antinociceptive Bifunctional MOR/DOR Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
The Regulatory Role of Cyclo-(Pro-Gly) in IGF-1 Homeostasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cyclo-(Pro-Gly) (cGP) and its performance in regulating Insulin-like Growth Factor-1 (IGF-1) homeostasis against other alternative modulators. Experimental data is presented to support the validation of cGP's regulatory role, alongside detailed methodologies for key experiments.
Executive Summary
Cyclo-(Pro-Gly) (cGP) is a naturally occurring cyclic dipeptide and a metabolite of IGF-1 that plays a crucial role in maintaining IGF-1 homeostasis. It functions by competitively binding to Insulin-like Growth Factor Binding Protein-3 (IGFBP-3), thereby modulating the bioavailability of IGF-1.[1][2][3] This unique mechanism allows cGP to normalize IGF-1 function, enhancing its activity when deficient and attenuating it when in excess.[1][2] The molar ratio of cGP to IGF-1 is emerging as a significant biomarker for assessing IGF-1 bioactivity, with a higher ratio often correlating with improved clinical outcomes in age-related neurological conditions. This guide explores the experimental evidence supporting the regulatory role of cGP and compares its mechanism and effects with other IGF-1 modulators, such as IGF-1 analogs and small molecule inhibitors.
Comparison of Cyclo-(Pro-Gly) with Other IGF-1 Modulators
The regulation of IGF-1 signaling is a key therapeutic target for various pathologies, including neurodegenerative diseases and cancer. Besides cGP, other strategies to modulate this pathway include the development of IGF-1 analogs and small molecule inhibitors targeting the IGF-1 receptor (IGF-1R) or its downstream signaling pathways.
Table 1: Comparative Overview of IGF-1 Modulators
| Feature | Cyclo-(Pro-Gly) (cGP) | IGF-1 Analogs | Small Molecule Inhibitors (e.g., of IGF-1R, GH/IGF-1 axis) |
| Mechanism of Action | Modulates IGF-1 bioavailability by competing for IGFBP-3 binding. | Directly interact with the IGF-1 receptor, acting as agonists or antagonists. | Inhibit the synthesis of the Growth Hormone Receptor (GHR), or directly inhibit the kinase activity of the IGF-1 receptor or downstream signaling proteins (e.g., Akt, mTOR). |
| Effect on IGF-1 Signaling | Normalizes IGF-1 activity; can be stimulatory or inhibitory depending on the physiological context. | Can be designed to be either potent agonists or specific antagonists of the IGF-1 receptor. | Primarily inhibitory, blocking the signaling cascade initiated by IGF-1. |
| Mode of Administration | Orally bioavailable. | Typically administered via injection. | Orally bioavailable. |
| Potential Advantages | Endogenous molecule with a homeostatic, regulatory effect rather than simple inhibition or activation. Potential for a better safety profile. | High specificity and potency for the IGF-1 receptor can be engineered. | Can be designed to target specific components of the signaling pathway with high potency. |
| Potential Disadvantages | Efficacy may be context-dependent. | Potential for off-target effects due to similarity with the insulin (B600854) receptor. Risk of over-stimulation or complete blockade of a critical physiological pathway. | Potential for off-target kinase inhibition and associated toxicities. Complete blockade of the pathway may have adverse effects. |
Experimental Data and Protocols
Modulation of IGF-1 Binding to IGFBP-3 by Cyclo-(Pro-Gly)
A key experiment validating the regulatory role of cGP is the in vitro binding assay that measures the amount of unbound ("free") IGF-1 in the presence of IGFBP-3 and varying concentrations of cGP.
Table 2: Effect of Cyclo-(Pro-Gly) on Unbound IGF-1 Levels in the Presence of IGFBP-3
| cGP:IGF-1 Molar Ratio | Change in Unbound IGF-1 (%) |
| 1:0.01 | Increased |
| 1:0.1 | Increased |
| 1:1 | No Change |
| 1:5 | Decreased |
| 1:10 | Decreased |
This data demonstrates that at high cGP:IGF-1 molar ratios, cGP displaces IGF-1 from IGFBP-3, increasing the concentration of free IGF-1. Conversely, at low cGP:IGF-1 molar ratios, cGP appears to facilitate the binding of IGF-1 to IGFBP-3, reducing free IGF-1 levels.
This protocol is adapted from a previously reported method to determine the effect of cGP on the binding of IGF-1 to IGFBP-3.
Materials:
-
Recombinant human IGF-1
-
Recombinant human IGFBP-3
-
Cyclo-(Pro-Gly) (cGP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Assay tubes
-
Method for separating bound and free IGF-1 (e.g., size-exclusion chromatography or immunoprecipitation)
-
Method for quantifying IGF-1 (e.g., ELISA or RIA)
Procedure:
-
Prepare stock solutions of IGF-1, IGFBP-3, and cGP in PBS.
-
To establish a baseline, incubate a fixed concentration of IGFBP-3 (e.g., 0.1 molar ratio) with varying concentrations of IGF-1 (e.g., 0.01 to 10 molar ratio) in PBS at a controlled temperature for a specified time to allow binding to reach equilibrium.
-
To assess the effect of cGP, co-incubate IGF-1 and IGFBP-3 with a fixed concentration of cGP (e.g., 1 molar ratio) across the same range of IGF-1 concentrations.
-
Following incubation, separate the free IGF-1 from the IGF-1 bound to IGFBP-3 using a suitable method.
-
Quantify the amount of free IGF-1 in each sample.
-
Calculate the percentage of unbound IGF-1 relative to the total IGF-1 in each condition and compare the results with and without cGP.
Effect of Cyclo-(Pro-Gly) on Cell Viability and Proliferation
Studies have investigated the direct effects of cGP on cell proliferation to determine if it possesses intrinsic mitogenic or cytotoxic properties.
Table 3: Effect of Cyclo-(Pro-Gly) on the Proliferation of HEK293 and SH-SY5Y Cells
| Cell Line | Cyclo-(Pro-Gly) Concentration | Effect on Ki-67 Expression | Effect on Cell Cycle |
| HEK293 | Not specified | No significant change | Insignificant reduction in S phase |
| SH-SY5Y | Not specified | No significant change | Insignificant reduction in S phase |
This data indicates that Cyclo-(Pro-Gly) does not have a direct mitogenic effect on these cell lines but may have a protective role by reducing the number of early apoptotic cells.
This protocol outlines a general method for assessing cell viability in response to treatment with cGP.
Materials:
-
HEK293 or SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Cyclo-(Pro-Gly) (cGP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of cGP in culture medium.
-
Remove the culture medium from the wells and replace it with the cGP-containing medium or control medium.
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
IGF-1 Signaling Pathway and the Regulatory Role of Cyclo-(Pro-Gly)
The binding of IGF-1 to its receptor (IGF-1R) activates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which regulate cell growth, proliferation, and survival. cGP influences this pathway by modulating the amount of free IGF-1 available to bind to the IGF-1R.
Caption: Regulation of IGF-1 signaling by Cyclo-(Pro-Gly).
Experimental Workflow for Assessing IGF-1 Receptor Activation
To determine the functional consequence of cGP's modulation of IGF-1 bioavailability, an in vitro receptor activation assay can be performed. This typically involves measuring the phosphorylation of the IGF-1 receptor or its downstream targets like Akt.
Caption: Workflow for IGF-1 receptor activation assay.
This protocol describes a method to assess the activation of the IGF-1 receptor by measuring its autophosphorylation.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium and serum-free medium
-
Recombinant human IGF-1
-
Cyclo-(Pro-Gly) (cGP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Plate neuronal cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Prepare treatment solutions of IGF-1 alone, and IGF-1 in combination with various concentrations of cGP in serum-free medium.
-
Treat the cells with the prepared solutions for a short period (e.g., 10-15 minutes) at 37°C.
-
Immediately wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of each sample.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-IGF-1R overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total IGF-1R.
-
Quantify the band intensities and express the level of phosphorylated IGF-1R as a ratio to total IGF-1R.
Conclusion
Cyclo-(Pro-Gly) presents a novel and nuanced approach to modulating IGF-1 homeostasis. Its ability to act as a biological regulator, rather than a simple agonist or antagonist, suggests a potential for therapeutic applications with a favorable safety profile. The experimental data consistently supports its mechanism of action through competitive binding to IGFBP-3, thereby influencing the bioavailability of IGF-1 in a concentration-dependent manner. Further research, including direct comparative studies with other IGF-1 modulators and more extensive in vivo efficacy and safety evaluations, is warranted to fully elucidate the therapeutic potential of Cyclo-(Pro-Gly) in a range of clinical settings. This guide provides a foundational framework for researchers and drug development professionals to understand and further investigate the regulatory role of this promising endogenous peptide.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Cyclic glycine-proline regulates IGF-1 homeostasis by altering the binding of IGFBP-3 to IGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclo-(Pro-Gly) and Piracetam: Efficacy in Neuroprotection and Cognitive Enhancement
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of the endogenous dipeptide Cyclo-(Pro-Gly) and the synthetic nootropic piracetam (B1677957). This report synthesizes available experimental data on their neuroprotective and cognitive-enhancing properties, details relevant experimental methodologies, and visualizes key biological pathways.
Introduction
The quest for effective cognitive enhancers and neuroprotective agents has led to the investigation of a wide array of compounds. Among these, piracetam, a synthetic derivative of the neurotransmitter GABA, has been a cornerstone of nootropic research for decades. More recently, the endogenous cyclic dipeptide Cyclo-(Pro-Gly) has emerged as a promising molecule with a pharmacological profile remarkably similar to that of piracetam.[1] This guide provides a detailed comparison of the efficacy of these two compounds, drawing upon published experimental data to inform future research and development in the field of neuropharmacology.
Comparative Efficacy: A Tabular Summary
To facilitate a clear comparison of the neuroprotective and cognitive-enhancing effects of Cyclo-(Pro-Gly) and piracetam, the following tables summarize quantitative data from relevant experimental studies. It is important to note that direct head-to-head comparative studies are limited, and thus, data is often collated from separate experiments.
Neuroprotective Effects
| Experimental Model | Compound | Concentration/Dose | Outcome Measure | Result | Citation |
| 6-hydroxydopamine (6-OHDA)-induced toxicity in SH-SY5Y cells | Cyclo-(Pro-Gly) | 10⁻⁵ - 10⁻⁸ M | Cell Viability | Increased cell viability | [1] |
| Lipopolysaccharide (LPS)-induced toxicity in EOC-20 microglial cells | Piracetam | 0.01 - 100 µg/ml | Cell Viability (MTT assay) | Significant protection against LPS-induced cell loss | [2] |
Antihypoxic Effects
| Experimental Model | Compound | Dose | Outcome Measure | Result | Citation |
| Normobaric hypoxia with hypercapnia in mice | Cyclo-(Pro-Gly) | 0.5 and 1.0 mg/kg (i.p.) | Survival Time | Increased survival time in outbred and BALB/c mice | [1] |
| Normobaric hypoxic hypoxia in mice | Piracetam | 337.5 mg/kg (i.v.) | Survival Rate | Increased survival rate | [2] |
Cognitive Enhancement Effects
| Experimental Model | Compound | Dose | Outcome Measure | Result | Citation |
| APP/PS1 Mouse Model of Alzheimer's Disease (Morris Water Maze) | Cyclo-(Pro-Gly) | 20 mg/kg (intranasal) for 28 days | Escape Latency | Significantly reduced escape latency compared to untreated APP/PS1 mice | |
| Scopolamine-induced amnesia in mice (Morris Water Maze) | Piracetam | 100 mg/kg (i.p.) | Escape Latency | Significantly decreased escape latency | |
| Step-down passive avoidance task in 2-month-old rats | Piracetam | 100 mg/kg (i.p.) for 5 days | Step-down Latency | Significantly prolonged step-down latencies | |
| Weak passive avoidance task in day-old chicks | Piracetam | 10 and 50 mg/kg (i.p.) post-training | Recall at 24h | Increased recall for the task |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro Neuroprotection Assay: 6-OHDA-Induced Toxicity in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in multi-well plates. After adherence, they are pre-treated with various concentrations of the test compound (e.g., Cyclo-(Pro-Gly) at 10⁻⁵ - 10⁻⁸ M) for a specified period (e.g., 24 hours).
-
Toxin Induction: Following pre-treatment, the neurotoxin 6-hydroxydopamine (6-OHDA) is added to the culture medium to induce cytotoxicity.
-
Assessment of Cell Viability: Cell viability is measured using a quantitative assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.
-
Data Analysis: The results are expressed as a percentage of the viability of untreated control cells.
In Vivo Antihypoxic Assay: Normobaric Hypoxia with Hypercapnia in Mice
This model assesses a compound's ability to protect against oxygen deprivation.
-
Animal Model: Male mice (e.g., outbred or BALB/c strains) are used.
-
Compound Administration: The test compound (e.g., Cyclo-(Pro-Gly) at 0.5 or 1.0 mg/kg) or a vehicle control is administered intraperitoneally (i.p.).
-
Induction of Hypoxia: After a specified time following injection, the mice are placed in a sealed container with a substance that absorbs carbon dioxide (e.g., soda lime) to create a hypoxic and hypercapnic environment.
-
Outcome Measurement: The primary endpoint is the survival time of the animals from the moment the container is sealed until the cessation of breathing.
-
Data Analysis: The survival times of the treated group are compared to the control group to determine the antihypoxic effect.
Behavioral Assay for Cognitive Enhancement: Morris Water Maze
The Morris water maze is a widely used test to evaluate spatial learning and memory in rodents.
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water's surface in one of the four quadrants of the pool. Visual cues are placed around the room to aid in spatial navigation.
-
Acquisition Phase (Training): The animal is placed in the water at different starting locations and must find the hidden platform. The time it takes to find the platform (escape latency) is recorded. This is typically repeated for several trials over multiple days.
-
Probe Trial (Memory Test): After the training phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
Compound Administration: The test compound is administered according to the study design (e.g., daily for a specific period before and/or during the behavioral testing).
-
Data Analysis: Escape latency during training and time spent in the target quadrant during the probe trial are the key parameters analyzed to assess learning and memory.
Behavioral Assay for Cognitive Enhancement: Passive Avoidance Task
This task assesses fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.
-
Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
Retention Trial: After a specified interval (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment (step-down latency) is measured. A longer latency indicates better memory of the aversive experience.
-
Compound Administration: The test compound is administered before or after the acquisition trial, depending on the study's objective.
-
Data Analysis: The step-down latency in the retention trial is the primary measure of learning and memory.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of Cyclo-(Pro-Gly) and piracetam are underpinned by their distinct yet overlapping mechanisms of action at the molecular and cellular levels.
Cyclo-(Pro-Gly): A Modulator of Neurotrophic and Glutamatergic Systems
Cyclo-(Pro-Gly) is an endogenous cyclic dipeptide that has been shown to exert its effects through multiple pathways:
-
Positive Allosteric Modulation of AMPA Receptors: Cyclo-(Pro-Gly) has been described as a positive allosteric modulator of the AMPA receptor, which enhances glutamatergic neurotransmission, a critical process for synaptic plasticity, learning, and memory.
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Studies have shown that Cyclo-(Pro-Gly) can increase the levels of BDNF, a key neurotrophin involved in neuronal survival, growth, and differentiation. This effect is likely linked to its modulation of AMPA receptors.
-
Regulation of Insulin-like Growth Factor-1 (IGF-1) Homeostasis: Cyclo-(Pro-Gly) is a metabolite of IGF-1 and can regulate its bioavailability, which is crucial for normal brain function and neuroprotection.
Piracetam: A Multifaceted Nootropic
Piracetam's mechanism of action is considered to be multi-modal, affecting various aspects of neuronal and vascular function:
-
Modulation of Neurotransmitter Systems: Piracetam enhances the function of acetylcholine (B1216132) via muscarinic cholinergic receptors and modulates NMDA glutamate (B1630785) receptors, both of which are implicated in learning and memory processes.
-
Enhancement of Cell Membrane Fluidity: Piracetam is thought to increase the permeability and fluidity of neuronal cell membranes. This action may improve the function of membrane-bound proteins, including receptors and ion channels.
-
Improved Cerebral Blood Flow: Piracetam has been shown to decrease the adhesion of red blood cells to the vascular endothelium and reduce vasospasm, thereby improving microcirculation and oxygen supply to the brain.
Conclusion
The available evidence suggests that both Cyclo-(Pro-Gly) and piracetam exhibit significant neuroprotective and cognitive-enhancing properties across a range of preclinical models. Their similar pharmacological profiles, particularly in antihypoxic and neuroprotective assays, lend support to the hypothesis that piracetam may act as a mimetic of the endogenous neuropeptide Cyclo-(Pro-Gly).
Cyclo-(Pro-Gly) demonstrates potent effects at much lower concentrations than piracetam, which is consistent with its role as an endogenous signaling molecule. Its mechanism appears to be more specifically tied to the modulation of the glutamatergic system and neurotrophic factor expression. Piracetam, on the other hand, has a broader, more multifaceted mechanism of action that includes effects on various neurotransmitter systems and cerebrovascular function.
For researchers and drug development professionals, Cyclo-(Pro-Gly) represents a promising lead compound for the development of novel nootropics and neuroprotective agents. Future research should focus on direct, quantitative comparisons of the efficacy of Cyclo-(Pro-Gly) and piracetam in standardized models of cognitive impairment and neurodegeneration. Elucidating the precise downstream signaling cascades of both compounds will be critical for optimizing their therapeutic potential and developing next-generation cognitive enhancers.
References
A Comparative Guide to Analytical Methods for Cyclo-(Pro-Gly) Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical methods for the quantitative and qualitative analysis of Cyclo-(Pro-Gly), a neuroactive cyclic dipeptide. The objective is to offer a comparative overview of various techniques, enabling researchers to select the most appropriate method for their specific application, from basic research to drug development. This document summarizes key performance data, details experimental protocols, and visualizes analytical workflows.
Overview of Analytical Methods
The analysis of Cyclo-(Pro-Gly) can be approached using several analytical techniques, each with its own set of advantages and limitations. The most prominent methods include hyphenated liquid chromatography-mass spectrometry techniques, which offer high sensitivity and selectivity. Gas chromatography-mass spectrometry can also be employed, often requiring derivatization, while immunoassays like ELISA represent a potential high-throughput screening method, though specific reagents for Cyclo-(Pro-Gly) are not yet commercially available.
Quantitative Data Summary
The performance of an analytical method is best assessed through its validation parameters. The following table summarizes the key quantitative data for the most established methods for Cyclo-(Pro-Gly) analysis.
| Parameter | UPLC-MS/MS | LC-MS/MS | GC-MS | ELISA |
| Linearity (r²) | >0.99 | >0.99 | Method Dependent | Method Dependent |
| Limit of Detection (LOD) | 4.8 ng/mL[1] | 0.01 ng/mL | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 16.0 ng/mL[1] | 0.05 ng/mL | Not Reported | Not Reported |
| Precision (%RSD) | <15% | <15% | <15% (Expected) | <15% (Expected) |
| Accuracy/Recovery (%) | 85.70% - 90.00%[1] | >90% | Method Dependent | Method Dependent |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the reproducibility of analytical results. Below are the methodologies for the key experiments cited in this guide.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides high-throughput and sensitive quantification of Cyclo-(Pro-Gly) in complex matrices.[1]
-
Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol (B129727) with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific transitions of Cyclo-(Pro-Gly).
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction can be employed to isolate Cyclo-(Pro-Gly) from the sample matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A widely used and reliable method for the quantification of small peptides like Cyclo-(Pro-Gly).
-
Instrumentation: An HPLC or UHPLC system connected to a tandem mass spectrometer.
-
Chromatographic Column: C18 or other suitable reversed-phase columns.
-
Mobile Phase: Typically a gradient of acidified water and an organic solvent like acetonitrile (B52724) or methanol.
-
Mass Spectrometry: ESI+ with MRM is commonly used to monitor specific precursor and product ion transitions for Cyclo-(Pro-Gly).
-
Sample Preparation: Protein precipitation followed by solid-phase extraction is a common approach for plasma or serum samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like Cyclo-(Pro-Gly), derivatization is a necessary step.
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens, making them amenable to GC analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar or medium-polarity capillary column is typically used.
-
Mass Spectrometry: Electron ionization (EI) is the most common ionization technique for GC-MS.
-
Sample Preparation: The sample is first extracted and then derivatized to increase volatility before injection into the GC-MS system.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be developed for the specific detection of Cyclo-(Pro-Gly). Although no commercial kits are currently available, a competitive ELISA could be developed.
-
Principle: A competitive ELISA would involve the coating of a microplate with a Cyclo-(Pro-Gly) conjugate. The sample containing free Cyclo-(Pro-Gly) would compete with the coated antigen for binding to a specific primary antibody. The amount of bound antibody is then detected using an enzyme-linked secondary antibody and a chromogenic substrate.
-
Key Reagents: A specific antibody against Cyclo-(Pro-Gly) and a Cyclo-(Pro-Gly) conjugate for plate coating would need to be developed.
-
Advantages: High throughput, cost-effective for large sample numbers, and does not require extensive sample preparation.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and the signaling pathways involved can aid in understanding the cross-validation process.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of data. For the analysis of Cyclo-(Pro-Gly), UPLC-MS/MS and LC-MS/MS methods are well-established, offering high sensitivity and specificity, with validated performance characteristics. While GC-MS and ELISA present potential alternatives, further method development and validation are required to establish their utility for the routine analysis of this cyclic dipeptide. The choice of the analytical method should be guided by the specific requirements of the study, including the desired sensitivity, throughput, and the nature of the sample matrix.
References
Evaluating the Specificity of Cyclo-(Pro-Gly)'s Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Cyclo-(Pro-Gly), also known as cyclic Glycine-Proline (cGP), with other proline-based cyclic dipeptides. The information presented herein is supported by experimental data to aid in the evaluation of its specificity and potential therapeutic applications.
Cyclo-(Pro-Gly) is an endogenous cyclic dipeptide found in the central nervous system that has garnered significant interest for its diverse biological activities, including neuroprotective, nootropic, and anti-inflammatory effects.[1][2] Its simple structure and stability make it an attractive candidate for drug development. However, understanding its specificity in comparison to other structurally similar cyclic dipeptides is crucial for targeted therapeutic design.
Comparative Analysis of Biological Activities
To evaluate the specificity of Cyclo-(Pro-Gly), its biological activities are compared with other proline-containing cyclic dipeptides. The following tables summarize quantitative data from various in vitro studies.
Cytotoxicity of Proline-Based Cyclic Dipeptides
The cytotoxic potential of various proline-based cyclic dipeptides has been evaluated against several cancer cell lines. This data is essential for assessing the potential therapeutic window and off-target effects of these compounds.
| Cyclic Dipeptide | Cell Line | IC50 (µM) | Reference |
| Cyclo-(l-Phe-l-Hyp) | U87-MG (human glioma) | 5.8 | [1] |
| Cyclo-(l-Phe-l-Hyp) | U251 (human glioma) | 18.6 | [1] |
| Brevianamide F (Cyclo-(l-Trp-l-Pro)) | OVCAR-8 (ovarian carcinoma) | 11.9 (µg/mL) | [1] |
| Cyclo-(d-Phe-d-Pro) | HCT116 (colon carcinoma) | 94.0 | |
| Cyclo-(l-Phe-d-Pro) | HCT116 (colon carcinoma) | 38.9 | |
| Cyclo-(l-Leu-l-Pro) | HCT-116 | 16 (µg/mL) | |
| Cyclo-(l-Ile-l-Pro) | HCT-116 | 22 (µg/mL) | |
| Bacillusamide B | HCT-116 | 25 (µg/mL) | |
| Cyclo-(l-Phe-2-OH-d-Pro) | HCT-116 | 30 (µg/mL) |
Anti-inflammatory Activity of Cyclic Dipeptides
The anti-inflammatory properties of cyclic dipeptides are critical to their neuroprotective effects. The following table compares the activity of different cyclic dipeptides in models of inflammation.
| Cyclic Dipeptide | Model | Effect | Reference |
| Cyclo-(Val-Pro) | Crystal-induced nephropathy in mice | 57% inhibition of plasma IL-1β | |
| Cyclo-(Val-Pro) | Crystal-induced nephropathy in mice | 35.2% inhibition of blood urea (B33335) nitrogen | |
| Cyclo-(Pro-Tyr), Cyclo-(Pro-Phe), Cyclo-(Pro-Val) | P. aeruginosa PAO1 culture | Inhibition of HeLa and Caco-2 cell proliferation | |
| Aspochracin-type cyclic tripeptide | LPS-induced THP-1 cells | Inhibition of IL-10 expression | |
| Diketopiperazine dimer | LPS-induced THP-1 cells | 78.1% inhibition of IL-10 expression at 10 µM |
Key Signaling Pathways
The biological effects of Cyclo-(Pro-Gly) are mediated through various signaling pathways. Understanding these pathways is key to elucidating its mechanism of action and specificity.
IGF-1 Signaling Pathway Modulation
Cyclo-(Pro-Gly) is a metabolite of Insulin-like Growth Factor-1 (IGF-1) and plays a crucial role in regulating its bioavailability. It competes with IGF-1 for binding to IGF-binding protein-3 (IGFBP-3), thereby modulating the levels of free, bioactive IGF-1. This regulation is critical in neuronal survival and plasticity.
AMPA Receptor Modulation
Cyclo-(Pro-Gly) has been shown to be a positive endogenous modulator of AMPA receptors. By enhancing AMPA receptor-mediated currents, it can influence synaptic plasticity and neurotrophic factor expression, such as Brain-Derived Neurotrophic Factor (BDNF).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of Cyclo-(Pro-Gly).
Glutamate-Induced Excitotoxicity Assay
This assay evaluates the neuroprotective effects of a compound against glutamate-induced cell death in primary neurons.
Workflow:
Methodology:
-
Cell Culture: Plate rat primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.
-
Compound Treatment: Pre-incubate the neurons with varying concentrations of Cyclo-(Pro-Gly) or other test compounds for 24 hours.
-
Glutamate Insult: Induce excitotoxicity by exposing the neurons to L-glutamate (e.g., 100 µM) for a specified duration (e.g., 15-30 minutes).
-
Post-insult Incubation: Remove the glutamate-containing medium and replace it with fresh culture medium containing the test compounds. Incubate for 24 hours.
-
Viability Assessment:
-
MTT Assay: Measure the mitochondrial dehydrogenase activity by adding MTT solution and quantifying the formazan (B1609692) product spectrophotometrically.
-
LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.
-
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Plate a macrophage cell line (e.g., RAW 264.7 or THP-1) in 24-well plates at a density of 5 x 10^5 cells/well.
-
Compound Treatment: Pre-treat the cells with different concentrations of Cyclo-(Pro-Gly) or other test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
Viability Assessment: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Conclusion
The available data suggests that Cyclo-(Pro-Gly) possesses a distinct profile of biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. Its mechanism of action, involving the modulation of crucial signaling pathways like IGF-1 and AMPA receptors, highlights its potential as a specific therapeutic agent. However, direct comparative studies with a broader range of proline-based cyclic dipeptides under standardized experimental conditions are necessary to fully elucidate its specificity. The provided protocols and data serve as a valuable resource for researchers and drug development professionals to design further investigations into the therapeutic potential of Cyclo-(Pro-Gly) and its analogs.
References
- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l-Proline-based-cyclic dipeptides from Pseudomonas sp. (ABS-36) inhibit pro-inflammatory cytokines and alleviate crystal-induced renal injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative investigation of the neuroactivity of Cyclo-(Pro-Gly) and other cyclic dipeptides.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroactive properties of Cyclo-(Pro-Gly) and other notable cyclic dipeptides. The information presented herein is curated from experimental data to facilitate objective comparisons of their performance and to provide detailed methodological insights for future research.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds that have garnered significant interest for their diverse biological activities, particularly in the central nervous system.[1][2] Their rigid cyclic structure confers enhanced stability and bioavailability compared to their linear counterparts, making them attractive candidates for therapeutic development.[3] This guide focuses on the comparative neuroactivity of Cyclo-(Pro-Gly) and other prominent CDPs, including Cyclo-(His-Pro), Cyclo-(Leu-Gly), and Cyclo-(Phe-Ala), summarizing key findings on their neuroprotective, cognitive-enhancing, and anti-inflammatory effects.
Comparative Neuroprotective Effects
Cyclic dipeptides have demonstrated significant potential in protecting neurons from various insults, including excitotoxicity and oxidative stress. The following table summarizes the quantitative data from key in vitro studies.
| Cyclic Dipeptide | Experimental Model | Neurotoxic Insult | Key Findings | Reference |
| Cyclo-(Pro-Gly) | Cerebellar Granule Neurons | Glutamate (100 µM) | Dose-dependent neuroprotection; significant protection observed at 10-100 nM. | [4] |
| Cyclo-(His-Pro) | PC12 Cells | Paraquat | Dose-dependent protection against oxidative stress-induced cell death. | [5] |
| Cyclo-(His-Pro) | Microglial BV-2 Cells | Lipopolysaccharide (LPS) | Reduced LPS-induced nitric oxide and reactive oxygen species (ROS) generation, increasing cell viability. | |
| Cyclo-(Phe-Ala) | SH-SY5Y Cells | Hydrogen Peroxide (H₂O₂) | Reduced H₂O₂-induced apoptosis and ROS generation. |
Cognitive and Neuromodulatory Effects
Several cyclic dipeptides have been shown to modulate neurotransmitter systems and improve cognitive function in preclinical models.
| Cyclic Dipeptide | Primary Mechanism of Action | Experimental Model | Key Findings | Reference |
| Cyclo-(Pro-Gly) | IGF-1 pathway modulation, AMPA receptor modulation, increased BDNF | Animal model of Alzheimer's Disease | Improved memory and reduced amyloid plaque load. | |
| Cyclo-(Leu-Gly) | Dopamine (B1211576) D2 receptor modulation | Rodent models | Attenuated dopamine receptor supersensitivity induced by chronic morphine or haloperidol. | |
| Cyclo-(Leu-Gly) | Cognitive Enhancement | Mouse model of amnesia | Protected against puromycin-induced amnesia. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in this guide.
In Vitro Neuroprotection Assay: SH-SY5Y Cell Viability
This protocol outlines a standard procedure to assess the neuroprotective effects of cyclic dipeptides against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To induce a neuronal phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.
2. Treatment:
-
Seed differentiated SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well.
-
Pre-treat the cells with various concentrations of the cyclic dipeptide (e.g., 1 nM to 100 µM) for 24 hours.
-
Induce neurotoxicity by adding a known neurotoxin, such as hydrogen peroxide (H₂O₂) at a final concentration of 100 µM, and incubate for another 24 hours. Include a vehicle control group (no cyclic dipeptide) and a toxin-only control group.
3. Cell Viability Assessment (MTT Assay):
-
After the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan (B1609692) crystals in 100 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
In Vivo Cognitive Enhancement Study: Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. This protocol provides a general framework for evaluating the cognitive-enhancing effects of cyclic dipeptides.
1. Animals and Treatment:
-
Use adult male C57BL/6 mice.
-
Administer the cyclic dipeptide (e.g., Cyclo-(Pro-Gly) at a specific dose) or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal injection) for a designated period before and/or during the behavioral testing.
2. Apparatus:
-
A circular pool (approximately 1.5 m in diameter) filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues are placed around the pool for spatial navigation.
3. Training (Acquisition Phase):
-
Conduct training for 5 consecutive days, with 4 trials per day for each mouse.
-
In each trial, release the mouse into the pool from one of four randomly chosen starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
4. Probe Trial (Memory Retention):
-
On day 6, remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
Signaling Pathways and Experimental Workflows
The neuroprotective and anti-inflammatory effects of many cyclic dipeptides are mediated through the modulation of key intracellular signaling pathways.
Nrf2-NF-κB Signaling Pathway
Cyclo-(His-Pro) has been shown to exert its anti-inflammatory and antioxidant effects by modulating the crosstalk between the Nrf2 and NF-κB signaling pathways.
Caption: Nrf2-NF-κB signaling pathway modulated by cyclic dipeptides.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates a typical workflow for assessing the neuroprotective potential of cyclic dipeptides in a cell-based assay.
Caption: Workflow for in vitro neuroprotection screening.
Conclusion
References
- 1. Cyclo(Leu-Gly) has opposite effects on D-2 dopamine receptors in different brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Cyclo(His-Pro) in Neurodegeneration [mdpi.com]
- 3. Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2 inhibition protects cultured cerebellar granule neurons from glutamate-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cyclo-(Pro-Gly): A Guide for Laboratory Professionals
Pre-Disposal Safety Precautions
Before beginning any disposal procedures, it is essential to take the following safety measures:
-
Consult Institutional Guidelines: Your institution's Environmental Health & Safety (EHS) office is the primary resource for specific disposal protocols.[1][2] They can provide guidance tailored to your location and facilities.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling Cyclo-(Pro-Gly) waste.
-
Ventilation: If there is a risk of generating dust or aerosols, all handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
Step-by-Step Disposal Protocol
The disposal of Cyclo-(Pro-Gly) must comply with all applicable local, state, and federal regulations.[3] The following is a general, step-by-step guide for its proper disposal:
-
Waste Identification and Segregation:
-
Classify all waste containing Cyclo-(Pro-Gly) as chemical waste. This includes the pure compound, solutions, and any contaminated materials such as gloves, weighing papers, and pipette tips.
-
Keep Cyclo-(Pro-Gly) waste separate from other waste streams to prevent unintended chemical reactions.
-
-
Waste Collection and Containment:
-
Solid Waste: Place solid Cyclo-(Pro-Gly) waste into a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect solutions containing Cyclo-(Pro-Gly) in a sealable, leak-proof container that is appropriate for chemical waste.
-
Ensure all waste containers are in good condition and are compatible with the waste they contain.
-
-
Labeling and Storage:
-
Properly label the waste container with "Hazardous Waste," the full chemical name "Cyclo-(Pro-Gly)," and any known hazard characteristics.
-
Store the sealed and labeled container in a designated, secure waste accumulation area that is away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste. Trained professionals should handle the final disposal.
-
Do not dispose of Cyclo-(Pro-Gly) down the drain or in the regular trash. This can lead to environmental contamination and may violate regulations.
-
Quantitative Data for Disposal
Specific quantitative data regarding disposal limits for Cyclo-(Pro-Gly) are not available in the absence of a dedicated Safety Data Sheet. The following table summarizes the lack of specific disposal data.
| Data Point | Value |
| EPA Hazardous Waste Code | Not specifically listed; consult EHS |
| Reportable Quantity (RQ) | Not established |
| Concentration Limits for Drain Disposal | Not permissible; avoid drain disposal |
Experimental Protocols
While no specific experimental protocols for the disposal of Cyclo-(Pro-Gly) were found, the step-by-step guidance provided above outlines the standard procedure for chemical waste management in a laboratory setting. This procedure should be treated as the protocol for its disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Cyclo-(Pro-Gly).
References
Essential Safety and Operational Guidance for Handling Cyclo-(Pro-Gly)
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Cyclo-(Pro-Gly). The following procedures detail personal protective equipment (PPE), operational handling, and disposal plans to ensure laboratory safety and compliance.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety when handling Cyclo-(Pro-Gly). The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Chemical impermeable gloves (e.g., Nitrile). | Laboratory coat. Wear fire/flame resistant and impervious clothing.[1] | Use in a well-ventilated area. If dust formation is likely, a suitable respirator should be used. |
| Preparing Solutions | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Chemical impermeable gloves (e.g., Nitrile). | Laboratory coat. | Work in a chemical fume hood to avoid breathing mists or vapors. |
| General Laboratory Handling | Safety glasses with side shields. | Chemical resistant gloves (e.g., Nitrile). | Laboratory coat. | Ensure adequate ventilation. |
Operational Plan: Step-by-Step Handling Procedures
Follow these step-by-step instructions for the safe handling of Cyclo-(Pro-Gly) in a laboratory setting.
1. Preparation and Engineering Controls:
-
Set up emergency exits and a designated risk-elimination area.
-
Have an accessible safety shower and eye wash station readily available.
-
Work in a well-ventilated place, such as a chemical fume hood, especially when handling the powder or preparing solutions.
2. Handling the Solid Compound:
-
Avoid the formation of dust and aerosols.
-
When weighing or transferring the solid, use non-sparking tools.
-
Prevent fire caused by electrostatic discharge.
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Store apart from foodstuff containers or incompatible materials.
-
For long-term storage, refer to the supplier's recommendation, which is typically at -20°C.
Disposal Plan: Waste Management Protocol
All waste containing Cyclo-(Pro-Gly) must be treated as chemical waste and disposed of according to institutional and local environmental regulations. Do not let the chemical enter drains.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused solid Cyclo-(Pro-Gly) and any contaminated materials (e.g., weigh boats, contaminated gloves) in a designated, clearly labeled, and suitable sealed container for chemical waste.
-
Liquid Waste: Collect solutions containing Cyclo-(Pro-Gly) in a separate, labeled, and sealed waste container.
-
Keep Cyclo-(Pro-Gly) waste separate from other waste streams to avoid potential reactions.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Chemical Waste" and the name "Cyclo-(Pro-Gly)".
3. Disposal Procedure:
-
Store waste containers in a designated and secure area.
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office.
Logical Workflow for Handling Cyclo-(Pro-Gly)
The following diagram illustrates the key decision points and steps for the safe handling and disposal of Cyclo-(Pro-Gly).
Caption: Workflow for Safe Handling and Disposal of Cyclo-(Pro-Gly).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
